2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPBLVDSJLJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif of significant interest in contemporary drug discovery and materials science.[1][2] This scaffold is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and anticonvulsant properties.[3][4][5][6][7] The incorporation of a 2,4-difluorophenyl substituent is a common strategy in medicinal chemistry to enhance binding affinity and modulate electronic properties, often leading to potent biological activity. This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole, detailing the underlying chemical principles and robust characterization techniques.
I. Synthetic Pathway: A Two-Step Approach to the Target Heterocycle
The synthesis of this compound is efficiently achieved through a reliable two-step sequence. This pathway begins with the formation of a key hydrazide intermediate from a commercially available starting material, followed by a dehydrative cyclization to construct the target oxadiazole ring. This method is favored for its high yields and straightforward purification procedures.
The overall synthetic transformation is outlined below:
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 2,4-Difluorobenzohydrazide (Intermediate)
Principle: This reaction is a classic nucleophilic acyl substitution. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. The methoxy group is subsequently eliminated as methanol, yielding the stable hydrazide. Ethanol is an excellent solvent choice as it readily dissolves both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment.
Detailed Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-difluorobenzoate (1.0 eq).
-
Solvent & Reagent Addition: Add absolute ethanol to dissolve the ester completely (approx. 5-10 mL per gram of ester). To this stirred solution, add hydrazine hydrate (80% solution, 3.0 eq) dropwise at room temperature.
-
Expertise Insight: An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric side products.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting ester spot (which is less polar) and the appearance of a new, more polar product spot (due to the -NHNH2 group) indicates reaction completion.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product. b. The resulting white solid is collected by vacuum filtration. c. Wash the solid with a small amount of cold distilled water to remove excess hydrazine hydrate, followed by a wash with cold ethanol. d. Dry the collected solid under vacuum to yield 2,4-difluorobenzohydrazide as a white crystalline powder. The product is typically of high purity and can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
Principle: This is a dehydrative cyclization reaction. The 2,4-difluorobenzohydrazide reacts with triethyl orthoformate, which serves as both a source for the fifth atom of the ring (a carbon) and as a dehydrating agent. The reaction proceeds through an intermediate which then cyclizes with the elimination of ethanol and water to form the stable aromatic 1,3,4-oxadiazole ring.
Detailed Experimental Protocol:
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the 2,4-difluorobenzohydrazide (1.0 eq) obtained from the previous step.
-
Reagent Addition: Add an excess of triethyl orthoformate (5-10 eq). The large excess serves as both the reagent and the reaction solvent.
-
Trustworthiness Note: While a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can accelerate the reaction, it can also lead to side products. Refluxing in excess triethyl orthoformate alone is a cleaner, more controlled method.
-
-
Reaction: Heat the mixture to a gentle reflux (approximately 145-150 °C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting hydrazide is completely consumed.
-
Work-up & Purification: a. After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator. b. The resulting crude solid or oil is dissolved in a minimal amount of dichloromethane or ethyl acetate. c. Purify the product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%). d. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent. e. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure, white crystalline solid.
II. Structural Characterization and Data Validation
Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic and physical methods provides a self-validating system for structural elucidation.[8][9][10]
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | ~8.90-9.10 ppm (singlet, 1H, oxadiazole C-H); ~7.90-8.20 ppm (multiplet, 1H, Ar-H); ~7.10-7.40 ppm (multiplet, 2H, Ar-H). The aromatic signals will exhibit complex splitting due to H-H and H-F coupling. |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm (C=N of oxadiazole); ~160 ppm (C-H of oxadiazole); Aromatic carbons between 105-168 ppm, with carbons directly bonded to fluorine showing large coupling constants (¹JCF ≈ 250 Hz). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3150 (C-H stretch of oxadiazole); ~1620-1640 (C=N stretch); ~1550-1580 (Aromatic C=C stretch); ~1250-1280 (Asymmetric C-O-C stretch); ~1100-1150 (C-F stretch). |
| Mass Spec. (EI-MS) | m/z | Expected molecular ion peak [M]⁺ at 182.03 g/mol . |
| Melting Point | °C | A sharp, defined melting point range, indicating high purity. |
| TLC | Rf Value | A single spot in an appropriate solvent system (e.g., 30% Ethyl Acetate/Hexanes). |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent used. The provided data are typical for spectra recorded in CDCl₃ or DMSO-d₆.[11][12][13]
III. Conclusion and Broader Impact
This guide outlines a robust and reproducible synthesis of this compound. The methodologies described are grounded in fundamental organic chemistry principles and are designed for high yield and purity. The 1,3,4-oxadiazole core, particularly when functionalized with moieties like the difluorophenyl group, remains a highly privileged scaffold in medicinal chemistry.[3][5] The successful synthesis and characterization of this compound provide a critical starting point for the development of novel therapeutic agents and advanced organic materials.
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A Technical Guide to the Crystal Structure of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry. Valued for its metabolic stability and unique electronic properties, it often serves as a bioisosteric replacement for ester and amide functionalities, enhancing the pharmacokinetic profiles of drug candidates.[1] This five-membered ring is a privileged scaffold, forming the core of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This guide focuses on 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole , a molecule that combines the robust oxadiazole core with the strategic functionalization of a difluorophenyl group. The incorporation of fluorine atoms is a well-established strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity through specific electronic interactions.[2][3] An unambiguous understanding of the three-dimensional structure of this compound is paramount for rational drug design and for elucidating its interactions with biological targets.
This document provides a comprehensive, in-depth analysis of the crystal structure of this compound, detailing its synthesis, crystallographic analysis, spectroscopic validation, and the computational insights that collectively define its molecular architecture.
Part 1: Synthesis and Crystallization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[4] A reliable and common route involves the reaction of an appropriate acid hydrazide with an orthoester, which serves as the source of the final carbon atom in the heterocyclic ring.[5]
Experimental Protocol: Synthesis
A robust synthesis for the title compound begins with the formation of 2,4-difluorobenzohydrazide from the corresponding ester, followed by cyclization.
Step 1: Synthesis of 2,4-Difluorobenzohydrazide
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A solution of methyl 2,4-difluorobenzoate (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (8-10 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours, with progress monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2,4-difluorobenzohydrazide as a white solid.
Step 2: Synthesis of this compound
-
2,4-Difluorobenzohydrazide (1 equivalent) is dissolved in triethyl orthoformate (5-10 equivalents), which acts as both reactant and solvent.
-
The solution is heated to reflux (approx. 140-150°C) for 5-7 hours.
-
After cooling, the excess triethyl orthoformate is removed under reduced pressure.
-
The residue is poured into ice water, and the crude product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the pure this compound.
Causality Behind Choices: The use of a large excess of hydrazine hydrate in Step 1 drives the hydrazinolysis reaction to completion. In Step 2, triethyl orthoformate provides the necessary one-carbon unit for the cyclization, and the high temperature facilitates the dehydrative ring closure.[5]
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Physicochemical properties of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability and versatile electronic properties.[1][2] This guide provides a comprehensive technical overview of this compound, a fluorinated derivative of significant interest. By integrating experimental data from close structural analogs with established chemical principles, we will explore its synthesis, structural characteristics, and key physicochemical properties. This document is designed to serve as a foundational resource for researchers engaged in the design and application of novel heterocyclic compounds.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique structure confers a range of desirable attributes for drug development, including:
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Metabolic Stability: The oxadiazole ring is often employed as a bioisosteric replacement for ester and amide functional groups, which are susceptible to hydrolysis by metabolic enzymes.[3] This substitution can significantly enhance the pharmacokinetic profile of a drug candidate.
-
Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[4]
-
Electronic Properties: The electron-deficient nature of the oxadiazole ring makes it a valuable component in materials science, particularly in the development of electron-transporting materials for organic light-emitting diodes (OLEDs).[5][6]
The subject of this guide, this compound, combines this privileged scaffold with a difluorinated phenyl ring. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.
Synthesis and Structural Elucidation
Proposed Synthesis Workflow
The proposed synthesis begins with the commercially available 2,4-difluorobenzoic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from the successful synthesis of the 4-fluoro analog and is expected to yield the target compound with good efficiency.[7]
Part A: Synthesis of 2,4-Difluorobenzohydrazide
-
Esterification (Optional but recommended for purification):
-
To a solution of 2,4-difluorobenzoic acid (1 equiv.) in absolute ethanol, add thionyl chloride (2 equiv.) dropwise under reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain ethyl 2,4-difluorobenzoate.
-
-
Hydrazinolysis:
-
Dissolve the ethyl 2,4-difluorobenzoate (1 equiv.) in ethanol.
-
Add this solution dropwise to a stirred solution of hydrazine hydrate (8 equiv.) in ethanol under reflux.
-
After cooling, the resulting white precipitate is filtered and washed with cold ethanol to yield pure 2,4-difluorobenzohydrazide.
-
Part B: Synthesis of this compound
-
Cyclodehydration:
-
In a round-bottom flask, dissolve 2,4-difluorobenzohydrazide (1 equiv.) in triethyl orthoformate (3 equiv.).
-
Heat the solution to reflux at approximately 150°C for 5-6 hours. The triethyl orthoformate acts as both the reagent providing the final carbon atom of the oxadiazole ring and the solvent.
-
Monitor the reaction progress using TLC.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure title compound.
-
Spectroscopic and Physicochemical Characterization
The structural identity and purity of this compound would be confirmed by a combination of spectroscopic techniques and physical measurements. The following data is predicted based on the known properties of closely related analogs.[7][8][9]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | δ ~8.5-8.6 (s, 1H, oxadiazole C-H), δ ~8.0-8.2 (m, 1H, Ar-H), δ ~7.1-7.3 (m, 2H, Ar-H) |
| ¹³C NMR | δ ~165 (C=N of oxadiazole), δ ~160 (C-O of oxadiazole), Ar-C signals (including C-F couplings) |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~1610 (C=N stretch), ~1550 (C=C stretch), ~1270 (C-O-C stretch), ~1100-1200 (C-F stretch) |
| Mass Spec (EI) | Predicted [M]⁺ at m/z = 182.03 |
Expertise & Causality: The predicted ¹H NMR chemical shift for the oxadiazole proton is downfield due to the aromatic and electron-withdrawing nature of the ring system. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. In the ¹³C NMR, the carbons of the oxadiazole ring are expected at characteristic downfield positions.[10][11] The IR spectrum will be dominated by stretches characteristic of the aromatic rings and the C-F bonds.[1]
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₈H₄F₂N₂O |
| Molecular Weight | 182.13 g/mol |
| Melting Point | Expected to be a crystalline solid with a melting point likely in the range of 100-150°C, by analogy to similar structures. |
| Solubility | Likely soluble in common organic solvents like chloroform, DMSO, and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and poorly soluble in water.[12] |
| Lipophilicity (cLogP) | Calculated to be approximately 1.5-2.0, indicating moderate lipophilicity. |
Molecular Structure and Computational Analysis
Crystal Structure and Solid-State Properties
Based on the crystal structure of the closely related 2-(4-fluorophenyl)-1,3,4-oxadiazole, it is highly probable that this compound is a planar molecule.[7] The planarity arises from the sp² hybridization of the atoms in both the oxadiazole and phenyl rings.
In the solid state, the crystal packing is expected to be dominated by van der Waals forces and potentially weak C-H···N and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial for the stability of the crystal lattice.[12]
Caption: 2D structure of this compound.
Electronic Properties: A DFT Perspective
Density Functional Theory (DFT) studies on similar fluorinated 2,5-diphenyl-1,3,4-oxadiazoles have shown that fluorination significantly impacts the electronic properties of the molecule.[5][6] Specifically, fluorination tends to:
-
Lower HOMO and LUMO energy levels: The strong electron-withdrawing nature of fluorine atoms stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Increase Electron Affinity: The lowering of the LUMO level enhances the ability of the molecule to accept an electron, which is a critical property for electron-transport materials in OLEDs.
-
Modulate Reactivity: The distribution of electron density, as visualized by an electrostatic potential map, will be significantly altered by the fluorine substituents, influencing how the molecule interacts with other reagents or biological targets.
For this compound, the two fluorine atoms are expected to render the phenyl ring electron-deficient, which in turn influences the electronic character of the attached oxadiazole ring. This modulation of the electronic landscape is a key reason for the interest in such compounds for various applications.[13]
Applications and Future Directions
Derivatives of 1,3,4-oxadiazole are extensively investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15] The title compound, with its specific substitution pattern, represents a lead structure for:
-
Drug Discovery: It can serve as a scaffold for the development of novel therapeutic agents. The difluoro-phenyl moiety can be tailored to optimize binding to specific biological targets, while the oxadiazole core provides metabolic stability.
-
Materials Science: Its predicted electron-accepting properties make it a candidate for investigation as an electron-transport material in organic electronics.
Further research should focus on the experimental validation of the predicted properties outlined in this guide, including its definitive synthesis and characterization, single-crystal X-ray diffraction, and evaluation of its biological and electronic properties.
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Whitepaper: The 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Core: A Comprehensive Analysis of its Stability and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2][3] Its significance stems from a unique combination of physicochemical properties: metabolic stability, the capacity for diverse intermolecular interactions, and its role as a bioisosteric replacement for metabolically labile ester and amide functionalities.[4][5][6] This has led to the integration of the 1,3,4-oxadiazole core into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][7][8]
This guide focuses specifically on the 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole core. The introduction of the 2,4-difluorophenyl substituent is a deliberate design choice intended to modulate the electronic properties, lipophilicity, and metabolic stability of the entire molecule. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the phenyl and oxadiazole rings, while also potentially enhancing binding interactions with biological targets through hydrogen bonding or dipole interactions. Understanding the interplay between this substituent and the oxadiazole core is paramount for predicting molecular behavior, designing stable drug candidates, and developing robust synthetic strategies.
As Senior Application Scientists, our goal is to move beyond mere description and provide a causal analysis of this core's behavior. This whitepaper will dissect the inherent stability and predictable reactivity of the this compound scaffold, offering field-proven insights for its effective application in research and development.
Section 1: Physicochemical Profile and Structural Attributes
The predictable behavior of a chemical core begins with a fundamental understanding of its structure and electronic landscape. The 1,3,4-oxadiazole ring is an electron-deficient aromatic system.[1] Quantum mechanics computations have confirmed that the 1,3,4-isomer is the most stable among all oxadiazole isomers, possessing the lowest Gibbs free energy.[9][10] This inherent stability is a cornerstone of its utility in drug design.
The fusion of this ring with a 2,4-difluorophenyl group creates a molecule with distinct characteristics:
-
Electronic Effects : The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which further decreases the electron density on the attached C2 carbon of the oxadiazole ring. This electronic pull makes the oxadiazole carbons even more electrophilic than in non-fluorinated analogues.
-
Conformational Rigidity : The linkage between the two aromatic rings provides a relatively rigid, planar scaffold that can effectively orient other functional groups in three-dimensional space, which is crucial for precise interactions with protein binding sites.[11]
-
Metabolic Blocking : Fluorine atoms are often incorporated at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). The C-F bond is exceptionally strong, making the 2- and 4-positions of the phenyl ring resistant to hydroxylation, thereby improving the metabolic half-life of the compound.
Calculated Physicochemical Data
To provide a quantitative baseline for drug development, the following table summarizes key calculated properties for the parent this compound structure. These parameters are critical for predicting oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often guided by frameworks like Lipinski's Rule of Five.[12]
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₄F₂N₂O | Defines the elemental composition. |
| Molecular Weight | 182.13 g/mol | Well within the typical range for small molecule drugs (<500 Da). |
| cLogP (Lipophilicity) | ~1.8 - 2.2 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 48.9 Ų | Suggests good potential for cell membrane penetration (typically <140 Ų). |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Provides points for interaction with biological targets.[5] |
| Hydrogen Bond Donors | 0 | The core itself does not donate hydrogen bonds. |
| Rotatable Bonds | 1 | Low number of rotatable bonds imparts conformational rigidity, which can improve binding affinity. |
Spectroscopic Signatures for Characterization
Empirical characterization is essential for structural confirmation. While specific spectra vary with C5 substitution, the core itself presents consistent spectroscopic fingerprints.
-
Infrared (IR) Spectroscopy : The 1,3,4-oxadiazole ring exhibits characteristic absorption bands. Key signals include C=N stretching (approx. 1640-1610 cm⁻¹) and C-O-C stretching of the oxadiazole ring (approx. 1010 cm⁻¹).[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton on the C5 carbon of an unsubstituted oxadiazole ring would appear as a sharp singlet in the downfield region (δ > 8.5 ppm). Protons on the difluorophenyl ring will show complex splitting patterns due to H-H and H-F coupling.
-
¹³C-NMR : The C2 and C5 carbons of the oxadiazole ring are highly deshielded, appearing at approximately δ 163-166 ppm.[14]
-
¹⁹F-NMR : Two distinct signals corresponding to the fluorine atoms at the C2 and C4 positions of the phenyl ring would be expected.
-
Section 2: Comprehensive Stability Analysis
A key advantage of the 1,3,4-oxadiazole core is its high chemical and thermal stability, which contributes to longer shelf-life and robustness under physiological conditions.[9] The presence of two aryl groups generally enhances the stability of the ring.[1]
Stability Under Forcing Conditions
Forced degradation studies are critical for identifying potential liabilities in a drug candidate. The this compound core demonstrates the following behavior:
-
pH Stability : The core is most stable in a pH range of approximately 3-5.[15][16]
-
Acidic Conditions (pH < 3) : Under strongly acidic conditions, the ring can undergo protonation at a nitrogen atom. This activation facilitates nucleophilic attack by water on an adjacent carbon atom, leading to ring cleavage and the formation of a hydrazide derivative and 2,4-difluorobenzoic acid.[15]
-
Basic Conditions (pH > 8) : In strongly basic media, direct nucleophilic attack (e.g., by hydroxide ions) on the electron-deficient C2 or C5 carbons can occur. This also results in ring-opening to form the corresponding salts of the carboxylic acid and hydrazide.[15]
-
Field Insight : The stability window of pH 3-5 is advantageous, as it aligns with the pH of the stomach and the microenvironment of many oral solid dosage formulations.[16]
-
-
Thermal Stability : Aryl-substituted 1,3,4-oxadiazoles exhibit excellent thermal stability.[9] The parent 1,3,4-oxadiazole has a boiling point of 150°C, and aryl substitution significantly increases melting and boiling points.[3] This robustness is beneficial for manufacturing processes that may involve heat, such as drying or melt extrusion.
-
Photostability : While specific data for this exact core is limited, 2,5-diaryl-1,3,4-oxadiazoles are known to possess high photoluminescence quantum yields and are used in materials science, suggesting a high degree of stability under UV-Vis irradiation.[9][17]
Metabolic Stability
The primary reason for using the 1,3,4-oxadiazole ring as a bioisostere is its enhanced metabolic stability compared to amides and esters.[4][5] It is not readily hydrolyzed by common metabolic enzymes like esterases and amidases, which increases the in-vivo half-life and bioavailability of the drug molecule. The difluorophenyl moiety further contributes to metabolic stability by blocking potential sites of oxidative metabolism.[4]
Degradation Pathway Visualization
The following diagram illustrates the most probable degradation mechanism under harsh acidic conditions, which proceeds via ring protonation followed by nucleophilic attack and cleavage.
Caption: Proposed pathway for acid-catalyzed degradation of the oxadiazole core.
Section 3: Reactivity and Synthetic Utility
The reactivity of the core dictates how it can be synthesized and further functionalized. The electron-deficient nature of the 1,3,4-oxadiazole ring is the dominant factor.
General Reactivity Profile
-
Nucleophilic Attack : As discussed in the stability section, the C2 and C5 positions are the primary sites for nucleophilic attack. This reactivity is generally only observed with strong nucleophiles or under forcing conditions, as the aromaticity of the ring must be overcome.[1]
-
Electrophilic Attack : The ring is highly resistant to electrophilic aromatic substitution due to its electron-poor nature. Electrophilic attack on the nitrogen atoms is possible but requires strong electrophiles, and the resulting species may be unstable.
-
Reactivity of the Difluorophenyl Ring : The difluorophenyl ring is deactivated towards electrophilic substitution. However, it is activated for nucleophilic aromatic substitution (SNAr), where a strong nucleophile could potentially displace one of the fluorine atoms, although this typically requires harsh conditions.
Key Synthetic Methodologies
The most reliable way to access the this compound core is through cyclization reactions. The stability of the ring is evidenced by the fact that it is the product of vigorous dehydration reactions.
The primary synthetic route involves the oxidative cyclization of an N-acylhydrazone . This is a robust and widely applicable method.
Caption: Common synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
An alternative and historically significant method is the dehydrative cyclization of a 1,2-diacylhydrazine . This involves reacting 2,4-difluorobenzohydrazide with a carboxylic acid or acid chloride to form the diacylhydrazine intermediate, which is then cyclized.[18][19]
Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol details a representative oxidative cyclization, a modern and efficient method for constructing the target scaffold.[20]
Objective : To synthesize 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole from commercially available starting materials.
Materials :
-
2,4-Difluorobenzohydrazide
-
Benzaldehyde
-
Ethanol (Absolute)
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Ethyl acetate and Hexane (for chromatography)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure :
-
Step 1: Formation of Hydrazone Intermediate
-
In a 100 mL round-bottom flask, dissolve 2,4-difluorobenzohydrazide (1.0 eq) in absolute ethanol (20 mL).
-
Add benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Causality Check: This condensation reaction is typically spontaneous and forms the N-acylhydrazone intermediate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of a precipitate often indicates product formation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the N'-benzylidene-2,4-difluorobenzohydrazide intermediate.
-
-
Step 2: Oxidative Cyclization
-
To a new flask, add the dried hydrazone intermediate from Step 1 (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of iodine (0.2 eq).
-
Add a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Stir the mixture and slowly add hydrogen peroxide (30% solution, 3.0 eq) dropwise at room temperature.
-
Causality Check: Iodine and H₂O₂ act as the oxidizing system to facilitate the cyclization. The base (K₂CO₃) is crucial for the reaction mechanism. The reaction is often exothermic; slow addition of H₂O₂ is recommended.
-
Continue stirring at room temperature for 6-12 hours, monitoring by TLC.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole.
-
-
Step 4: Characterization
-
Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Conclusion
The this compound core is a robust and versatile scaffold with a highly favorable profile for drug discovery. Its exceptional chemical and metabolic stability, derived from the aromatic and electron-deficient nature of the 1,3,4-oxadiazole ring, makes it an ideal bioisosteric replacement for more labile functional groups. The 2,4-difluorophenyl substituent further enhances its drug-like properties by providing additional metabolic stability and modulating its electronic character.
The core's reactivity is well-defined, being generally resistant to degradation under physiological conditions but amenable to construction via reliable, high-yielding synthetic methods like oxidative cyclization. A thorough understanding of its stability limits, particularly its susceptibility to cleavage under harsh pH conditions, is essential for successful formulation and development. For the medicinal chemist and drug development professional, this core represents a powerful building block for the rational design of next-generation therapeutics.
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In Silico Prediction of Biological Activity for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole: A Technical Guide
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide functionalities.[1] Compounds incorporating this heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide presents a comprehensive, step-by-step in silico workflow to predict the biological activity of a specific derivative, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole. We will navigate the process from initial target identification and hypothesis generation to detailed molecular docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for researchers and drug development professionals, providing not only a procedural protocol but also the underlying scientific rationale for each step, ensuring a robust and logically sound computational evaluation.
Introduction: The Rationale for a Computational Approach
In modern drug discovery, in silico techniques are indispensable for rapidly screening compounds, predicting their biological interactions, and identifying potential liabilities long before costly and time-consuming synthesis and in vitro testing.[4][5] This "fail-fast, fail-cheap" paradigm significantly de-risks the development pipeline. The subject of our investigation, this compound, contains the privileged 1,3,4-oxadiazole ring and a difluorophenyl moiety, a common substituent used to enhance binding affinity and modulate pharmacokinetic properties. Given the broad activities of related structures, a computational approach is ideal for hypothesizing its specific biological targets and mechanism of action.[2]
This guide will demonstrate a validated workflow that integrates several computational tools to build a comprehensive profile of the molecule's potential as a therapeutic agent.
Section 1: The Overall In Silico Workflow
A successful computational analysis is not a single experiment but a multi-stage funnel designed to progressively refine our understanding of a molecule. Each stage acts as a filter, prioritizing compounds with the highest probability of success for further investigation.
Caption: High-level overview of the sequential in silico drug discovery workflow.
Section 2: Target Identification and Hypothesis Generation
Before we can predict activity, we must first hypothesize a target. We cannot dock a ligand without a receptor. Reverse pharmacophore mapping is an excellent technique for this. It uses the 3D structure of our small molecule to screen against a database of pharmacophore models derived from known protein binding sites.
Protocol 2.1: Target Fishing using SwissTargetPrediction
-
Input Preparation : Obtain the SMILES (Simplified Molecular Input Line-Entry System) string for this compound. This can be generated from any chemical drawing software or sourced from databases like PubChem.
-
Server Submission : Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.
-
Analysis : The server will return a list of potential protein targets, ranked by probability. The output shows the target class and the known ligands for that target that are most similar to our query molecule.
-
Causality Check & Rationale : Why this method? This approach is unbiased. Instead of guessing a target based on the activity of similar compounds, it allows the molecule's own physicochemical properties to guide target selection. We are looking for clusters of high-probability targets. For oxadiazole derivatives, common target classes include kinases, oxidoreductases, and transferases.[6][7][8] We must then cross-reference the top-ranked targets with literature to confirm their relevance in disease pathways and their "druggability." For this guide, we will proceed with a hypothetical high-probability hit: PIM1 Kinase , a known oncology target.
Section 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[9][10] This is the core of our activity prediction. A strong predicted binding affinity (a low binding energy score) suggests the compound may be a potent inhibitor or modulator of the target.
Caption: Step-by-step workflow for a molecular docking simulation.
Protocol 3.1: Docking of this compound into PIM1 Kinase
-
Receptor Preparation :
-
Download the crystal structure of PIM1 Kinase from the RCSB Protein Data Bank (e.g., PDB ID: 1XWS).[11]
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein. This is a critical step. We must remove water molecules, co-factors, and the original co-crystallized ligand.
-
Add polar hydrogens and assign partial charges (e.g., using the Gasteiger charge calculation method). This ensures that electrostatic interactions are properly calculated. Save the prepared protein in the required .pdbqt format for AutoDock Vina.
-
-
Ligand Preparation :
-
Generate the 3D coordinates for our test molecule. This can be done using software like Open Babel.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign charges and save in the .pdbqt format.
-
-
Docking Execution & Validation (Trustworthiness) :
-
Define the Search Space : A grid box is defined around the active site of the protein. The most reliable way to do this is to use the coordinates of the original, co-crystallized ligand as the center of the box.[10]
-
Protocol Validation : Before docking our test compound, we must validate our docking protocol. This is a self-validating step. Re-dock the original ligand (that we removed in step 1) back into the protein.[11] A successful validation is achieved if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position. This proves our protocol can accurately reproduce the experimental binding mode.
-
Run Production Docking : Using the validated protocol, dock this compound into the PIM1 Kinase active site using a program like AutoDock Vina.[12]
-
-
Results Analysis :
-
The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates stronger predicted binding.
-
Visualize the top-ranked binding pose. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues in the active site. The difluorophenyl group, for example, is likely to engage in halogen bonds or hydrophobic interactions.
-
| Metric | Illustrative Result | Interpretation |
| Binding Affinity (kcal/mol) | -8.9 | Strong predicted affinity, comparable to known inhibitors. |
| Key Interactions | H-bond with LYS67, Hydrophobic interactions with LEU120, VAL52 | The molecule fits well within the ATP-binding pocket. |
| Validation RMSD (Å) | 1.15 | The docking protocol is reliable and accurately reproduces the experimental pose. |
Section 4: ADMET and Druglikeness Prediction
A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET prediction is a crucial filter to identify compounds with unfavorable pharmacokinetic properties early on.[13]
Protocol 4.1: ADMET Profiling using Web-Based Tools
-
Analyze Physicochemical Properties : Examine properties like Molecular Weight (MW), LogP (lipophilicity), and the number of hydrogen bond donors/acceptors. Check for compliance with Lipinski's Rule of Five, a key indicator of potential oral bioavailability.
-
Pharmacokinetic Prediction : Assess predicted properties such as gastrointestinal (GI) absorption (should be high) and Blood-Brain Barrier (BBB) permeation (desired or not, depending on the target).
Table 2: Illustrative ADMET Profile
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 224.16 g/mol | < 500 | Pass |
| LogP | 2.15 | < 5 | Pass |
| H-Bond Donors | 0 | < 5 | Pass |
| H-Bond Acceptors | 3 | < 10 | Pass |
| GI Absorption | High | High | Good |
| BBB Permeant | No | Target Dependent | Good (for non-CNS) |
| hERG Inhibition | No | No | Good |
| PAINS Alert | 0 | 0 | Good |
Section 5: Data Synthesis and Hit-to-Lead Prioritization
The final step is to integrate all computational data to make an informed decision. This involves weighing the predicted potency against the predicted safety and druglikeness profile.
Caption: Decision-making flowchart for candidate prioritization.
Based on our illustrative results, this compound presents as a promising candidate. It shows strong predicted binding affinity to a relevant oncology target, exhibits a favorable ADMET profile, and adheres to standard druglikeness rules. The logical next step, therefore, would be to recommend this compound for synthesis and subsequent in vitro validation, starting with a binding assay against PIM1 Kinase.
Conclusion
This guide has outlined a robust, multi-faceted in silico strategy for predicting the biological activity of this compound. By systematically integrating target fishing, validated molecular docking, and comprehensive ADMET profiling, we can build a strong, data-driven hypothesis of a compound's therapeutic potential. This computational pre-assessment is a critical component of modern drug discovery, enabling researchers to allocate laboratory resources with greater precision and increase the overall efficiency of the development pipeline.
References
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-
A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4- oxadiazole derivatives using PLS regression. (2019). ResearchGate. [Link]
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An In-Depth Technical Guide to the Chemical Space of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Analogues
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] Its rigid, planar structure, combined with its capacity to act as a bioisostere for amide and ester groups, makes it a valuable component in drug design.[4] The oxadiazole core is chemically stable, and its nitrogen and oxygen atoms can serve as hydrogen bond acceptors, facilitating strong and specific interactions with protein active sites.[4]
This guide focuses on a specific, highly promising subset of this class: analogues bearing a 2-(2,4-difluorophenyl) substituent. The strategic incorporation of fluorine atoms onto the phenyl ring is a well-established tactic in drug development. The difluorophenyl group enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate the electronic properties of the molecule to fine-tune binding affinity. This combination of a privileged oxadiazole core and a strategically fluorinated phenyl ring creates a chemical space ripe for the discovery of novel therapeutic agents.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the synthetic pathways to these analogues, survey their diverse biological activities, dissect their structure-activity relationships (SAR), and provide detailed, field-proven protocols for their evaluation.
Synthetic Avenues: Constructing the Core Scaffold
The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is a well-trodden path in organic synthesis, with the most common and reliable method being the cyclodehydration of an intermediate acylhydrazone. This process typically begins with a commercially available starting material, 2,4-difluorobenzoic acid.
The general synthetic workflow involves two key steps:
-
Formation of the Hydrazide: 2,4-difluorobenzoic acid is first converted to its corresponding acid hydrazide. This is typically achieved by esterification followed by reaction with hydrazine hydrate.
-
Cyclization to the Oxadiazole: The resulting 2,4-difluorobenzohydrazide is then condensed with a variety of carboxylic acids (or their activated derivatives, like acid chlorides) in the presence of a dehydrating agent to yield the final 2,5-disubstituted 1,3,4-oxadiazole.[5][6] Phosphorus oxychloride (POCl₃) is a frequently used and highly effective reagent for this cyclodehydration step.[5]
Caption: General workflow for the synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole analogues.
Protocol 2.1: Representative Synthesis of a 2-(2,4-Difluorophenyl)-5-aryl-1,3,4-oxadiazole
This protocol details a standard laboratory procedure for the synthesis of a representative analogue.
Step 1: Synthesis of 2,4-Difluorobenzohydrazide
-
To a solution of methyl 2,4-difluorobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield 2,4-difluorobenzohydrazide.
Step 2: Synthesis of 2-(2,4-Difluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
-
In a round-bottom flask, create a homogenous mixture of 2,4-difluorobenzohydrazide (1.0 eq) and 4-chlorobenzoic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 mL per gram of hydrazide) to the mixture in a fume hood at 0°C.
-
Allow the reaction to warm to room temperature, then reflux for 4-6 hours. Monitor progress by TLC.
-
After completion, cool the mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Causality Note: The use of excess hydrazine hydrate in Step 1 drives the hydrazinolysis reaction to completion. POCl₃ in Step 2 acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization required to form the stable oxadiazole ring.
Biological Activities and Therapeutic Landscape
The this compound scaffold has been investigated for a wide array of pharmacological activities. The inherent properties of the oxadiazole ring, coupled with the electronic and steric effects of its substituents, allow for the targeting of diverse biological systems.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,3,4-oxadiazole derivatives.[1][7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and growth factors involved in cancer cell proliferation.[9][10]
Mechanisms of Action:
-
Enzyme Inhibition: Many oxadiazole derivatives target enzymes essential for cancer cell survival, such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerases.[9]
-
Kinase Inhibition: They can interfere with signaling pathways by inhibiting kinases that are often overactive in cancer.
-
NF-κB Pathway Inhibition: Some analogues have been shown to inhibit the aberrant activation of the NF-κB signaling pathway, which is linked to the progression of malignancies like hepatocellular carcinoma.[1][5]
-
Induction of Apoptosis: A common outcome of treatment with these compounds is the induction of programmed cell death (apoptosis) in cancer cells.[11]
Table 1: Selected Anticancer Activities of 1,3,4-Oxadiazole Analogues
| Compound Structure | Target Cell Line | IC₅₀ (µM) | Mechanism/Target |
|---|---|---|---|
| 2-((...)-thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | Thymidylate Synthase Inhibition[9] |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | - | - | Thymidine Phosphorylase Inhibitor[9] |
| 2-(...)-5-aryl-1,3,4-oxadiazole | A549 (Lung) | <0.14 - 7.48 | Apoptosis Induction, MMP-9 Inhibition[11] |
| 2-(...)-5-aryl-1,3,4-oxadiazole | HT29 (Colon) | 1.3 - 2.0 | Potent Cytotoxicity[12] |
| 2-(...)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 (Liver) | 27.5 | NF-κB Pathway Inhibition[5] |
Note: Structures are generalized as specific 2-(2,4-difluorophenyl) data is consolidated from broader 1,3,4-oxadiazole literature.
Antimicrobial Activity
The emergence of drug-resistant pathogens presents a critical global health challenge. 1,3,4-Oxadiazole derivatives have shown considerable promise as a new class of antimicrobial agents.[13][14] Their activity spans antibacterial, antifungal, and antitubercular applications.[2][15]
Mechanisms of Action:
-
Enzyme Inhibition: A potential mechanism involves the inhibition of enzymes critical for microbial life, such as sterol 14α-demethylase (CYP51) in fungi.[13][14]
-
DNA Gyrase/Topoisomerase IV Inhibition: Some compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial proliferation.[13][14]
-
Cell Membrane Disruption: The toxophoric -N=C-O- linkage in the oxadiazole ring may react with nucleophilic centers in microbial cells, potentially leading to membrane disruption.[4]
Table 2: Selected Antimicrobial Activities of 1,3,4-Oxadiazole Analogues
| Organism | Activity Type | MIC (µg/mL) | Reference Compound |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 4 - 32 | Ciprofloxacin[4] |
| Pseudomonas aeruginosa | Antibacterial | - | Ampicillin[13] |
| Mycobacterium tuberculosis | Antitubercular | 3.90 | Isoniazid (0.48)[13] |
| Various Fungi | Antifungal | 5 - 8.9 | -[16] |
MIC = Minimum Inhibitory Concentration. A lower value indicates higher potency.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For the this compound series, SAR studies focus on modifications at the 5-position of the oxadiazole ring.
Caption: Key structure-activity relationships for 2,5-disubstituted-1,3,4-oxadiazoles.
Key SAR Observations:
-
Role of the 2,4-Difluorophenyl Group: This moiety is often crucial for activity. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions within the target's active site, while also improving the molecule's pharmacokinetic profile.
-
Influence of the 5-Substituent:
-
Anticancer Activity: Potency is highly dependent on the nature of the R-group at the 5-position. Aromatic or heteroaromatic rings with electron-withdrawing substituents often lead to increased cytotoxic activity.[12]
-
Antimicrobial Activity: Lipophilicity plays a key role. The presence of halogen substituents on aryl rings at the 5-position often enhances antimicrobial effects.[14] The introduction of flexible side chains can also modulate activity.
-
Foundational Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the initial biological screening of novel analogues.
Protocol 5.1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18]
Materials:
-
96-well flat-bottom sterile plates.
-
Cancer cell line of interest (e.g., MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution: 5 mg/mL in sterile PBS.[19]
-
Solubilization solution: Dimethyl sulfoxide (DMSO).
-
Test compounds dissolved in DMSO (stock solution).
-
Positive control (e.g., Doxorubicin) and vehicle control (DMSO).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[20] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include wells with medium and vehicle (DMSO) as negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution (12 mM) to each well.[19] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance (OD) at 540-590 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 5.2: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21] The MIC is the lowest concentration of a drug that inhibits the visible growth of a bacterium after overnight incubation.[22][23]
Materials:
-
Sterile 96-well round-bottom microtiter plates.[24]
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Test compounds and a standard antibiotic (e.g., Ciprofloxacin) dissolved in a suitable solvent.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted.
Procedure:
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[24]
-
Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[24] Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[24]
-
Inoculation: Prepare the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[23]
Conclusion and Future Outlook
The chemical space defined by the this compound scaffold represents a highly fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, combined with their proven and diverse biological activities, makes them an attractive starting point for medicinal chemistry campaigns. Their demonstrated potential as both anticancer and antimicrobial agents addresses two of the most significant areas of unmet medical need.[8][13]
Future research should focus on several key areas:
-
Lead Optimization: Expanding the library of analogues with diverse substitutions at the 5-position to refine SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most potent compounds exert their effects.
-
In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of rational drug design and the robust screening methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.
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A Deep Dive into the Solubility of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole: A Technical Guide for Drug Development Professionals
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability and, consequently, its efficacy. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, these heterocyclic compounds often present a formidable challenge: poor aqueous solubility.
This technical guide provides an in-depth exploration of the solubility characteristics of a promising compound, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and present a comprehensive analysis of its solubility profile in a range of pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to navigate the complexities of solubility assessment for this important class of molecules.
Theoretical Framework: Understanding the "Why" Behind Solubility
The solubility of a compound is governed by the fundamental principle of "like dissolves like." This axiom dictates that a solute will dissolve most readily in a solvent that has a similar polarity. For a crystalline solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon the formation of solute-solvent interactions.
The structure of this compound, with its heterocyclic oxadiazole ring and a difluorophenyl substituent, presents a molecule with moderate polarity. The fluorine atoms, being highly electronegative, introduce polarity, yet the overall aromatic character contributes to its lipophilicity. This balance suggests that its solubility will be highly dependent on the solvent environment.
The Biopharmaceutical Classification System (BCS)
The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1][4][5][6][7] This system is a vital tool in early drug development for predicting the in vivo performance of a drug. Drugs are classified as follows:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Based on the structural characteristics of this compound, it is anticipated to fall into BCS Class II , exhibiting high permeability but low aqueous solubility. This classification underscores the critical need for comprehensive solubility studies and potential formulation strategies to enhance its oral bioavailability.
pH-Dependent Solubility and the Henderson-Hasselbalch Equation
For ionizable compounds, the pH of the aqueous medium plays a pivotal role in determining solubility. The Henderson-Hasselbalch equation provides a mathematical relationship between the pH, the pKa (acid dissociation constant) of the compound, and the ratio of the ionized to the un-ionized form.[3][8][9][10][11]
For a weak acid: pH = pKa + log ([A⁻]/[HA]) For a weak base: pH = pKa + log ([B]/[BH⁺])
The 1,3,4-oxadiazole ring is weakly basic. Therefore, in acidic environments, the nitrogen atoms can become protonated, leading to an increase in aqueous solubility due to the formation of the more polar, charged species. Understanding the pKa of this compound is thus essential for predicting its solubility behavior in different segments of the gastrointestinal tract.
Synthesis of this compound
A plausible and commonly employed synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate.[1]
Caption: Synthetic workflow for this compound.
Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[12][13][14][15] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 6.8 phosphate buffer, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Experimental Workflow: Shake-Flask Method
Caption: Step-by-step workflow for the shake-flask solubility assay.
Analytical Quantification
HPLC is the preferred method for quantification due to its high specificity and sensitivity, allowing for the separation of the analyte from any potential impurities or degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance for the compound.
-
Quantification: A calibration curve of known concentrations of the compound is prepared to determine the concentration of the unknown samples.
For high-throughput screening or when an HPLC method is not available, UV-Vis spectroscopy can be a rapid alternative. However, it is crucial to ensure that there are no interfering substances that absorb at the same wavelength as the compound of interest. A calibration curve is similarly constructed to determine the concentration.
Data Presentation and Analysis: Solubility Profile of this compound
| Solvent | Polarity Index (P') | Predicted Solubility (µg/mL) | Predicted Solubility (mg/mL) |
| Water (pH 7.0) | 10.2 | ~5 | ~0.005 |
| pH 1.2 Buffer | - | ~20 | ~0.020 |
| pH 6.8 Buffer | - | ~8 | ~0.008 |
| Hexane | 0.1 | <1 | <0.001 |
| Toluene | 2.4 | ~50 | ~0.050 |
| Dichloromethane | 3.1 | ~200 | ~0.200 |
| Ethanol | 4.3 | ~1500 | ~1.5 |
| Acetonitrile | 5.8 | ~2500 | ~2.5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | >10000 | >10 |
| PEG 400 | - | ~5000 | ~5.0 |
Note: These are predicted values and should be confirmed by experimental determination.
Interpretation of Results
The predicted solubility data aligns with the theoretical expectations for a BCS Class II compound.
-
Aqueous Solubility: The compound exhibits very low solubility in neutral aqueous media, which is a significant challenge for oral absorption. The predicted increase in solubility at pH 1.2 suggests that the weakly basic oxadiazole moiety is protonated in the acidic environment of the stomach, which could aid in its initial dissolution.
-
Organic Solvents: The solubility generally increases with the polarity of the organic solvent. The low solubility in non-polar solvents like hexane and the high solubility in polar aprotic solvents like DMSO and acetonitrile are consistent with the "like dissolves like" principle. The good solubility in ethanol and PEG 400 is particularly relevant for formulation development, as these are common co-solvents in pharmaceutical preparations.
Implications for Drug Development and Formulation Strategies
The low aqueous solubility of this compound necessitates the implementation of formulation strategies to enhance its dissolution and bioavailability. Based on the solubility profile, several approaches can be considered:
-
pH Modification: While solubility is higher at low pH, the transit time in the stomach is relatively short. Formulations that maintain a localized acidic microenvironment could be beneficial.
-
Co-solvents: The use of co-solvents like ethanol and PEG 400 in liquid formulations can significantly increase the drug load.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in its amorphous state can prevent crystallization and enhance the dissolution rate.
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve absorption.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
Conclusion: A Roadmap for Advancing a Promising Scaffold
The solubility of this compound presents a classic drug development challenge that is characteristic of many promising NCEs. This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. The predicted low aqueous solubility confirms its likely classification as a BCS Class II compound, highlighting the necessity for enabling formulation technologies. By systematically applying the principles and protocols outlined herein, researchers and drug development professionals can effectively characterize the solubility of this and other 1,3,4-oxadiazole derivatives, paving the way for the rational design of formulations with enhanced bioavailability and therapeutic potential.
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Biopharmaceutics Classification System (BCS). Wikipedia. [Link]
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The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. [Link]
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The BCS (Biopharmaceutical Classification System). Biorelevant.com. [Link]
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Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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Solvent Polarity Index Table. Scribd. [Link]
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How can I perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
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Pharmacokinetics. AccessPhysiotherapy. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Properties of Solvents Used in Organic Chemistry. [Link]
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Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. SpringerLink. [Link]
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1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]
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Electronic spectral data of conjugated oxadiazole derivatives 4a-f in various organic solvents of different polarities. [Link]
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Methodological & Application
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Introduction
The escalating crisis of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the urgent discovery of novel antibacterial agents.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a highly promising class of therapeutic agents due to their diverse biological activities, including potent antimicrobial effects.[2][3][4][5] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, enabling it to form crucial hydrogen-bonding interactions with biological targets, which can enhance its pharmacological profile.[6] This document focuses on a specific derivative, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole , a compound whose structural features—notably the electron-withdrawing difluorophenyl group—suggest a strong potential for antimicrobial efficacy.
Mechanistic studies on related oxadiazole derivatives suggest they can act through various pathways, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[2][7] Other proposed mechanisms involve the disruption of the bacterial cell membrane integrity.[2] This guide provides a structured, multi-tiered approach for researchers to systematically evaluate the antimicrobial activity of this compound, from initial qualitative screening to quantitative potency determination and preliminary mode-of-action insights.
Part 1: Initial Screening for Bioactivity: The Disk Diffusion Method
The first step in evaluating a novel compound is to confirm its fundamental ability to inhibit bacterial growth. The Kirby-Bauer disk diffusion test is a cost-effective, rapid, and widely adopted qualitative method for this purpose.[1][8] It provides a visual confirmation of antibacterial activity and can offer a preliminary assessment of the compound's spectrum (i.e., whether it affects Gram-positive and/or Gram-negative bacteria).
Scientific Rationale
The principle of the Kirby-Bauer test is based on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium seeded with a lawn of bacteria.[9] As the compound diffuses, its concentration decreases radially. If the compound is effective, it will inhibit bacterial growth in a circular area around the disk, known as the "zone of inhibition." The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound against that specific bacterium.[10]
Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.
Protocol 1.1: Kirby-Bauer Disk Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of this compound.
Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to a known stock concentration.
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).[11]
-
Sterile saline solution (0.9%).
-
0.5 McFarland turbidity standard.[12]
-
Sterile cotton swabs.
-
Sterile blank paper disks (6 mm diameter).
-
Control Antibiotic Disks: e.g., Ciprofloxacin (5 µg), Gentamicin (10 µg).
-
Incubator (35°C ± 2°C).
Procedure:
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12]
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum. b. Remove excess fluid by pressing the swab against the inside of the tube.[9] c. Swab the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the streaking two more times to ensure complete coverage.[9] d. Allow the plate to dry for 5-10 minutes.
-
Disk Preparation and Placement: a. Aseptically apply a known amount (e.g., 10 µL) of the this compound stock solution onto a sterile blank disk. Allow the solvent to evaporate completely. b. Prepare a negative control disk using the solvent alone. c. Using sterile forceps, place the compound-impregnated disk, the negative control disk, and a positive control antibiotic disk onto the inoculated MHA plate.[10] d. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[9][11] e. Gently press each disk to ensure full contact with the agar surface.[10]
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter.[11] b. A zone of inhibition around the test compound's disk indicates antimicrobial activity. The solvent control should show no zone. Compare the zone size to the positive control as a reference.
Part 2: Quantitative Potency Determination: MIC & MBC
Once bioactivity is confirmed, the next critical step is to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the gold standard metric for this, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14][15] Following MIC, the Minimum Bactericidal Concentration (MBC) can be determined to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Scientific Rationale
The broth microdilution method is a standardized and resource-efficient technique to determine MIC.[13] It involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[16] Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity (bacterial growth). The lowest concentration that remains clear is the MIC. The MBC is determined by sub-culturing the contents of the clear wells onto an antibiotic-free agar plate; the lowest concentration that results in no bacterial growth on the agar is the MBC.
Caption: Workflow for Broth Microdilution MIC and MBC Determination.
Protocol 2.1: Broth Microdilution for MIC Determination
Objective: To quantitatively determine the MIC of this compound.
Materials:
-
Test Compound stock solution.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (prepared as in Protocol 1.1 and then diluted).
-
Multichannel pipette.
Procedure:
-
Plate Setup: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of the test compound in CAMHB at twice the highest desired test concentration. c. Add 100 µL of this working solution to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. e. Well 11 serves as the growth control (contains 50 µL CAMHB, no compound). f. Well 12 serves as the sterility control (contains 100 µL CAMHB, no compound, no bacteria).
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. b. Inoculate wells 1 through 11 with 50 µL of the final bacterial suspension. The final volume in these wells will be 100 µL.
-
Incubation: a. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: a. After incubation, visually inspect the plate for turbidity. A button of cells at the bottom of a well indicates growth. b. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][15]
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto a fresh MHA plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Part 3: High-Throughput Viability Assessment: The Resazurin Assay
For larger-scale screening or to gain faster insights into metabolic inhibition, the resazurin (AlamarBlue) assay is an excellent alternative to visual MIC determination.[17] It is a rapid, sensitive, and reliable colorimetric/fluorometric method to assess cell viability.[18][19]
Scientific Rationale
Resazurin is a blue, non-fluorescent, and cell-permeable redox indicator. In the presence of metabolically active (viable) cells, intracellular reductases reduce resazurin to the pink, highly fluorescent compound resorufin.[18][19] This conversion can be measured using a plate reader. A lack of color change (remaining blue) indicates cell death or metabolic inhibition, allowing for a quantitative determination of the compound's effect on cell viability.
Caption: Principle of the Resazurin Cell Viability Assay.
Protocol 3.1: Resazurin Microtiter Assay (REMA)
Objective: To determine the MIC of the test compound using a colorimetric indicator of cell viability.
Procedure:
-
Plate Setup and Inoculation: Prepare the 96-well plate with serial dilutions of the compound and inoculate with bacteria exactly as described in Protocol 2.1 (Steps 1 and 2).
-
Incubation: Incubate the plate at 35°C ± 2°C for a shorter period, typically 6-8 hours, or until visible growth is apparent in the growth control well.
-
Indicator Addition: a. Prepare a sterile solution of resazurin (e.g., 0.015% w/v in sterile water). b. Add 20 µL of the resazurin solution to each well. c. Re-incubate the plate for an additional 2-4 hours.
-
Reading Results: a. The MIC is determined as the lowest compound concentration that prevents the color change from blue (resazurin) to pink (resorufin).[20] b. For a quantitative result, the plate can be read on a microplate reader (absorbance at 570 nm and 600 nm, or fluorescence with ~560 nm excitation / ~590 nm emission).
Data Presentation
Quantitative data from these experiments should be compiled into a clear, concise table. This allows for easy comparison of the compound's efficacy against different bacterial strains and in relation to standard antibiotics.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Gram-positive | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | Gram-negative | 16 | >64 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Gram-negative | 32 | >64 | >2 | Bacteriostatic |
| MRSA (Clinical Isolate) | Gram-positive | 8 | 32 | 4 | Bacteriostatic |
| Ciprofloxacin (Control) | - | 0.25 (vs E.coli) | 0.5 (vs E.coli) | 2 | Bactericidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.
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Antifungal properties of novel 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole compounds
An in-depth guide to the preclinical evaluation of novel 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole compounds, a promising class of antifungal agents. This document provides the scientific rationale and detailed protocols for assessing their efficacy and safety profile.
Introduction: The Imperative for Novel Antifungal Therapies
Invasive fungal infections represent a significant and growing threat to global public health, particularly affecting immunocompromised individuals. The emergence of drug-resistant strains of pathogens like Candida albicans, Candida auris, and Aspergillus fumigatus has rendered many existing therapies ineffective, creating an urgent need for new antifungal agents with novel mechanisms of action and improved safety profiles.[1][2] The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] Specifically, compounds featuring a 2-(2,4-Difluorophenyl) moiety attached to the 1,3,4-oxadiazole core show significant promise as potent antifungal candidates. This guide provides a comprehensive overview and detailed protocols for the preclinical evaluation of these novel compounds.
Unraveling the Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many successful antifungal drugs, including the widely used azoles, is the inhibition of lanosterol 14α-demethylase.[5] This enzyme, a cytochrome P450 encoded by the ERG11 or CYP51 gene, is a critical component of the fungal ergosterol biosynthesis pathway.[6][7][8] Ergosterol is the principal sterol in the fungal cell membrane, where it plays an essential role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[6][9]
Disruption of ergosterol synthesis leads to the depletion of this vital component and the accumulation of toxic 14α-methylated sterol precursors.[9][10] This dual effect compromises the structural integrity and function of the fungal cell membrane, ultimately leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[5] The this compound compounds are rationally designed to mimic the binding mode of established azole antifungals. The nitrogen atom in the oxadiazole ring is hypothesized to coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase, while the difluorophenyl group engages in hydrophobic interactions within the enzyme's substrate-binding pocket, effectively blocking the active site.[11][12] This targeted inhibition offers a high degree of selectivity, as the fungal CYP51 enzyme is structurally distinct from its human counterpart.[6]
Caption: Proposed mechanism of action targeting the fungal ergosterol biosynthesis pathway.
Application Note 1: In Vitro Antifungal Susceptibility Testing
Rationale: The foundational step in evaluating any new antifungal candidate is to determine its intrinsic potency against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[13] This quantitative measure is crucial for comparing the activity of different compounds and for guiding further development. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining MIC values for yeasts and molds.[13][14][15][16]
Protocol 1: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27/M60)[17][18]
Objective: To determine the MIC of novel oxadiazole compounds against Candida species.
Materials:
-
Novel this compound compounds
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans ATCC 90028, clinical isolates)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer and plate reader
-
Sterile saline (0.85%)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Create a working stock by diluting in RPMI 1640 to a concentration of 256 µg/mL (final DMSO concentration should not exceed 1%).
-
Inoculum Preparation:
-
Subculture yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability and purity.[3]
-
Harvest colonies and suspend in sterile saline. Adjust the turbidity using a spectrophotometer at 530 nm to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[17]
-
-
Plate Preparation:
-
Add 100 µL of RPMI 1640 to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the 256 µg/mL compound working stock to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL, and the drug concentrations will be halved (64 µg/mL to 0.125 µg/mL).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50% for azole-like compounds) in turbidity compared to the growth control well.[3] This can be assessed visually or by using a microplate reader at 530 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation:
| Compound | C. albicans ATCC 90028 | Fluconazole-R C. albicans | C. auris B11221 | C. glabrata ATCC 90030 |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Oxadiazole-A | 2 | 4 | 2 | 8 |
| Oxadiazole-B | 0.5 | 1 | 1 | 2 |
| Fluconazole | 1 | >64 | 32 | 16 |
Application Note 2: In Vitro Cytotoxicity Profiling
Rationale: A critical challenge in antifungal drug development is achieving selective toxicity—inhibiting the fungal pathogen without harming host cells.[18] Because fungi are eukaryotes, like humans, some cellular pathways are conserved. Therefore, it is essential to assess the cytotoxicity of novel compounds against mammalian cell lines. This allows for the calculation of a Selectivity Index (SI), which is a quantitative measure of a compound's therapeutic window. A higher SI value (IC₅₀ for mammalian cells / MIC for fungal cells) indicates greater selectivity and a more promising safety profile.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of novel oxadiazole compounds against a human cell line.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well, flat-bottom microtiter plates
Procedure:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for vehicle control (e.g., 0.5% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Data Presentation and Selectivity Index:
| Compound | C. albicans MIC (µg/mL) | HeLa Cell IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Oxadiazole-A | 2 | >128 | >64 |
| Oxadiazole-B | 0.5 | 95 | 190 |
| Fluconazole | 1 | >1000 | >1000 |
Application Note 3: In Vivo Efficacy Evaluation
Rationale: While in vitro assays are essential for initial screening, they cannot replicate the complex host-pathogen interactions that occur during an infection.[20] In vivo models are indispensable for evaluating a drug's pharmacokinetic and pharmacodynamic properties, overall efficacy, and safety in a living system.[20][21] A murine model of systemic candidiasis is a well-established and highly relevant model for assessing the potential of new antifungal agents intended for treating invasive infections.[2][22]
Protocol 3: Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of lead oxadiazole compounds in reducing fungal burden in a mouse model of disseminated Candida albicans infection.
Materials:
-
Immunocompetent mice (e.g., BALB/c or CD-1, 6-8 weeks old)
-
Candida albicans strain
-
Lead oxadiazole compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween-80 in saline)
-
Positive control drug (e.g., Fluconazole)
-
Sterile saline and SDA plates
-
Tissue homogenizer
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans as described in Protocol 1. Wash and resuspend the cells in sterile saline to a concentration of 5 x 10⁵ CFU/mL.
-
Infect mice via lateral tail vein injection with 0.1 mL of the inoculum (5 x 10⁴ CFU/mouse). This dose is typically sublethal but establishes a robust kidney infection.
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle control, Positive control (e.g., Fluconazole 10 mg/kg), and Test compound (e.g., 5, 10, 20 mg/kg).
-
Begin treatment 24 hours post-infection. Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) once or twice daily for 3-5 consecutive days.
-
-
Endpoint Evaluation:
-
On day 4-6 post-infection (24 hours after the last treatment dose), humanely euthanize the mice.
-
Aseptically harvest the kidneys, as they are the primary target organ in this model.[22]
-
Weigh the kidneys and homogenize them in a known volume of sterile saline.
-
-
Fungal Burden Quantification:
-
Perform serial dilutions of the kidney homogenates and plate them onto SDA plates, often supplemented with antibiotics to prevent bacterial growth.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies.
-
Calculate the fungal burden as CFU per gram of kidney tissue.
-
-
Statistical Analysis: Compare the log-transformed CFU/gram values between the vehicle control and treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests or Mann-Whitney U test). A statistically significant reduction in fungal burden indicates in vivo efficacy.
Caption: Workflow for in vivo efficacy testing in a murine systemic candidiasis model.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) | % Reduction vs. Vehicle |
| Vehicle Control | - | 6.5 ± 0.4 | - |
| Fluconazole | 10 | 4.2 ± 0.6 | 99.5% |
| Oxadiazole-B | 5 | 5.1 ± 0.5 | 96.0% |
| Oxadiazole-B | 10 | 4.0 ± 0.7 | 99.7% |
Summary and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel this compound compounds as potential antifungal agents. By progressing through in vitro susceptibility and cytotoxicity testing to in vivo efficacy models, researchers can identify lead candidates with potent activity and a favorable safety profile. Promising compounds can then be advanced to more detailed mechanism of action studies, pharmacokinetic profiling, and formulation development, moving one step closer to addressing the critical need for new and effective antifungal therapies.
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In Vitro Anticancer Evaluation of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole on Human Cell Lines: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer potential of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole. The protocols outlined herein are designed to be robust and reproducible, offering insights into the cytotoxic and mechanistic properties of this novel compound.
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer effects.[1][2] These compounds exert their antiproliferative action through diverse mechanisms, such as the inhibition of crucial enzymes like thymidylate synthase, histone deacetylases (HDACs), and topoisomerases, as well as the modulation of growth factor signaling pathways.[1][3][4] The specific compound of interest, this compound, has been synthesized as a potential therapeutic agent, and this guide details the essential in vitro assays to characterize its anticancer profile.
I. Preliminary Cytotoxicity Screening: The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[5]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate media.
-
Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with DMSO) and an untreated control (media only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Expected Cytotoxicity Profile
The results of the MTT assay can be summarized in a table to compare the IC₅₀ values of this compound across different human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Example Value] |
| A549 | Lung Carcinoma | [Example Value] |
| HT-29 | Colon Adenocarcinoma | [Example Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Example Value] |
Note: The IC₅₀ values are hypothetical and need to be determined experimentally.
II. Elucidating the Mechanism of Cell Death: Apoptosis Assays
A crucial aspect of anticancer drug evaluation is to determine whether the compound induces programmed cell death, or apoptosis. This can be investigated through several robust methods.
A. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment and Collection:
-
Seed cells in a 6-well plate and treat them with this compound at its IC₅₀ concentration for 24-48 hours.
-
Collect both the floating and adherent cells. For adherent cells, use gentle trypsinization.[8]
-
Wash the collected cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caption: Potential cell cycle arrest points induced by the compound.
IV. Mechanistic Insights: Potential Signaling Pathways
The anticancer activity of 1,3,4-oxadiazole derivatives has been linked to the modulation of various signaling pathways. [1]One of the key pathways often implicated in cancer cell survival and proliferation is the NF-κB signaling pathway. [2][10]Inhibition of this pathway can lead to apoptosis and reduced cell growth.
Hypothesized Mechanism of Action
Based on existing literature, this compound may exert its anticancer effects by inhibiting the NF-κB signaling pathway. This could involve preventing the phosphorylation and subsequent degradation of IκB, which would keep NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-survival genes.
Caption: Hypothesized inhibition of the NF-κB pathway.
Conclusion
This comprehensive guide provides a structured approach to the in vitro anticancer evaluation of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on cell cycle progression. The insights gained from these studies will be invaluable for the preclinical assessment of this promising therapeutic candidate.
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Application Notes & Protocols: Elucidating the Enzyme Inhibition Mechanism of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Abstract: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent enzyme inhibition.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct mechanism of action (MoA) studies for a representative compound, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole (DFPO) . We present a logical, multi-stage experimental workflow, from initial potency determination to detailed kinetic and biophysical characterization. The protocols herein are designed to be self-validating and are grounded in established principles of enzyme kinetics, ensuring robust and reproducible data. While DFPO is the focus, the principles and methodologies are broadly applicable to other novel small-molecule inhibitors.
Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that serves as a versatile pharmacophore capable of engaging in various biological interactions.[3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups have made it a cornerstone in the design of novel therapeutic agents.[4] Compounds incorporating this scaffold have been successfully developed as inhibitors for a wide range of enzyme targets, including those involved in cancer, inflammation, infectious diseases, and neurological disorders.[1][4][5]
This guide focuses on a specific derivative, this compound (DFPO), as a case study to illustrate the complete workflow for characterizing a novel enzyme inhibitor. Understanding an inhibitor's precise mechanism of action is critical in early-stage drug discovery, as it informs lead optimization, predicts in vivo efficacy, and helps anticipate potential off-target effects.[6] We will outline a systematic approach to determine not only if a compound inhibits an enzyme, but how it achieves this inhibition.
Part 1: Foundational Concepts in Enzyme Inhibition
Before proceeding to experimental protocols, it is essential to understand the key parameters that define an inhibitor's interaction with its target enzyme.
-
Half-Maximal Inhibitory Concentration (IC₅₀): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[7] It is a practical measure of inhibitor potency but is highly dependent on experimental conditions, such as substrate concentration.[8]
-
Inhibition Constant (Kᵢ): The Kᵢ is the dissociation constant for the enzyme-inhibitor complex. It represents a more absolute and intrinsic measure of inhibitor affinity than the IC₅₀.[9] A lower Kᵢ value signifies a higher affinity and a more potent inhibitor.
-
Modes of Inhibition: The mechanism of reversible inhibition is typically classified into four main types, distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.[9]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ.[9]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vₘₐₓ and Kₘ.[6]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, but with different affinities. It affects both Vₘₐₓ and Kₘ.[9]
-
Part 2: The Experimental Roadmap for MoA Studies
A thorough investigation of an enzyme inhibitor follows a logical progression from high-level screening to detailed mechanistic analysis. This structured approach ensures that resources are used efficiently and that each stage of the investigation informs the next.
Caption: Experimental workflow for inhibitor characterization.
Stage 1: IC₅₀ Determination Protocol
This initial stage aims to confirm enzymatic activity and determine the inhibitor's potency (IC₅₀). We will use a generic colorimetric assay as an example.
Principle: An enzyme converts a colorless substrate into a colored product. The rate of product formation is monitored by measuring the change in absorbance over time. The inhibitor's presence will slow this rate.
Materials:
-
Purified enzyme of interest (e.g., Carbonic Anhydrase II)
-
Substrate (e.g., p-nitrophenyl acetate)
-
DFPO stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (optimized for enzyme stability and activity)
-
Positive control inhibitor with known potency (e.g., Acetazolamide for Carbonic Anhydrase)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements
Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of DFPO in assay buffer. A common starting range is 100 µM to 1 nM, with a final DMSO concentration kept constant across all wells (typically ≤1%).
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of assay buffer and 25 µL of the DFPO serial dilutions.
-
Positive Control Wells: Add 50 µL of assay buffer and 25 µL of the positive control inhibitor serial dilutions.
-
No Inhibitor Control (100% Activity): Add 75 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
No Enzyme Control (Background): Add 100 µL of assay buffer.
-
-
Enzyme Addition & Pre-incubation: Add 25 µL of the enzyme solution (at a fixed concentration) to all wells except the "No Enzyme Control".
-
Causality Check: Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature. This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[11]
-
Initiate Reaction: Add 25 µL of the substrate solution to all wells to start the reaction. The substrate concentration should ideally be at or below its Kₘ value to ensure sensitivity to competitive inhibitors.[6]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the velocity of the "No Enzyme Control" from all other wells.
-
Normalize the data by setting the average velocity of the "No Inhibitor Control" to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[8]
-
Data Presentation: Example IC₅₀ Data
| Compound | Target Enzyme | IC₅₀ (µM) |
| DFPO | Carbonic Anhydrase II | 1.25 ± 0.15 |
| Acetazolamide | Carbonic Anhydrase II | 0.012 ± 0.002 |
Stage 2: Kinetic Studies to Determine Mode of Inhibition
Once potency is established, the next crucial step is to determine how the inhibitor works. This is achieved by systematically varying the concentrations of both the substrate and the inhibitor.[10][12]
Principle: The mode of inhibition can be diagnosed by observing the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ. A double reciprocal plot, such as the Lineweaver-Burk plot, is a classic tool for visualizing these changes.[10]
Step-by-Step Procedure:
-
Experimental Design: This experiment requires a matrix of conditions. You will measure the reaction velocity across a range of substrate concentrations (e.g., 0.25x to 10x the Kₘ) at several different fixed concentrations of DFPO (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Assay Execution: For each fixed inhibitor concentration, perform the kinetic assay as described in Stage 1, but instead of a fixed substrate concentration, use a serial dilution of the substrate.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.[13][14]
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S]. The data sets for each inhibitor concentration should yield distinct lines.
-
Analyze the pattern of the lines to determine the mode of inhibition.[10]
-
Visualization of Inhibition Modes
Caption: Non-competitive: Inhibitor (I) binds E and ES complex equally.
Caption: Uncompetitive Inhibition: Inhibitor (I) binds only to ES complex.
Data Presentation: Example Kinetic Data
| [DFPO] (µM) | Apparent Vₘₐₓ (µM/min) | Apparent Kₘ (µM) | Inhibition Type |
| 0 | 100 | 10 | - |
| 0.6 | 100 | 25 | Competitive |
| 1.25 | 100 | 42 | Competitive |
| 2.5 | 100 | 75 | Competitive |
Note: Data is hypothetical for a competitive inhibitor.
Stage 3: Biophysical Characterization of Binding
While kinetic studies infer the binding mechanism, biophysical techniques directly measure the interaction between the inhibitor and the enzyme. Isothermal Titration Calorimetry (ITC) is a gold-standard method for this purpose. [15][16] Principle: ITC directly measures the heat released or absorbed when an inhibitor binds to an enzyme. [17]This allows for the determination of the binding affinity (Kᴅ, which is equivalent to Kᵢ for a competitive inhibitor), binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified enzyme in a suitable buffer.
-
Prepare a solution of DFPO (typically 10-20x the concentration of the enzyme) in the exact same buffer. Causality: Using the exact same buffer is critical to avoid heat artifacts from buffer mismatch.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.
-
Loading the ITC:
-
Load the enzyme solution into the sample cell.
-
Load the DFPO solution into the injection syringe.
-
-
Titration Experiment:
-
Perform a series of small, timed injections (e.g., 2 µL each) of the DFPO solution into the enzyme-containing sample cell.
-
The instrument measures the heat change after each injection. Initially, with many free binding sites, the heat change is large. As the enzyme becomes saturated, the heat change diminishes.
-
-
Data Analysis:
-
The raw data appears as a series of heat-flow peaks.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of inhibitor to enzyme.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. [18] Data Presentation: Example ITC Data
-
| Parameter | Value | Interpretation |
| Kᴅ (Affinity) | 1.1 µM | Strong binding affinity. |
| n (Stoichiometry) | 0.98 | Confirms a 1:1 binding ratio. |
| ΔH (Enthalpy) | -8.5 kcal/mol | Favorable enthalpic contribution (e.g., H-bonds). |
| ΔG (Gibbs Energy) | -8.1 kcal/mol | Spontaneous binding process. |
| TΔS (Entropy) | 0.4 kcal/mol | Minor favorable entropic contribution. |
Part 4: Conclusion and Future Directions
Following this three-stage workflow provides a comprehensive mechanistic profile of an enzyme inhibitor like this compound. By determining the IC₅₀, the mode of inhibition, and the direct binding thermodynamics, researchers can build a robust structure-activity relationship (SAR) and make informed decisions for lead optimization.
Further studies could involve:
-
Surface Plasmon Resonance (SPR): To determine the on-rate (kₐ) and off-rate (kₔ) of binding, providing a deeper understanding of the binding kinetics. [19][20]* Structural Biology: Co-crystallization of the enzyme with DFPO or related analogs to obtain X-ray diffraction data, revealing the precise atomic interactions at the binding site.
-
Cell-Based Assays: Validating the inhibitor's activity in a more physiologically relevant context. [21][22] This structured approach, combining biochemical kinetics with biophysical validation, is essential for advancing promising scaffolds like the 1,3,4-oxadiazoles from initial hits to viable clinical candidates.
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Use of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole as a fluorescent probe in bioimaging
An in-depth guide to the application of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole as a fluorescent probe in bioimaging, designed for researchers, scientists, and professionals in drug development.
Introduction: The Rise of 1,3,4-Oxadiazoles in Bioimaging
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization of cellular structures and the tracking of dynamic processes in living systems.[1][2] Among the various classes of fluorophores, heterocyclic compounds based on the 1,3,4-oxadiazole scaffold have emerged as particularly promising candidates. These compounds are noted for their high thermal and chemical stability, strong fluorescence, and high electron affinity.[3][4][5] The 1,3,4-oxadiazole ring system is a versatile platform whose photophysical properties can be finely tuned through synthetic modifications, making these derivatives suitable for a wide range of applications, from organic light-emitting diodes (OLEDs) to chemosensors.[3][5][6][7][8]
The inherent biological activity of many 1,3,4-oxadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, further underscores their potential in biomedical applications.[5][7][9][10][11][12] This guide focuses on a specific derivative, this compound, as a putative fluorescent probe for bioimaging, exploring its proposed mechanism, potential applications, and detailed protocols for its use.
This compound: A Candidate Probe
While direct studies on the bioimaging applications of this compound are not extensively documented, its structural features suggest significant potential. The 2,5-diaryl-1,3,4-oxadiazole core is a well-established fluorophore, and the introduction of a difluorophenyl group can modulate its electronic and, consequently, its fluorescent properties. The electron-withdrawing nature of the fluorine atoms can influence the intramolecular charge transfer (ICT) characteristics, which is a common mechanism for designing fluorescent sensors.[13][14]
Proposed Mechanism of Action: A "Turn-On" Fluorescent Sensor for Metal Ions
Many 1,3,4-oxadiazole-based probes function as chemosensors for metal ions.[13][14][15][16] A plausible mechanism for this compound is as a "turn-on" sensor for a specific metal ion, such as Zn²⁺. In its free state, the probe may exhibit weak fluorescence due to a photoinduced electron transfer (PET) process. Upon binding to the target metal ion, this PET process could be inhibited, leading to a significant enhancement in fluorescence intensity.[13][17]
Caption: A generalized workflow for live-cell imaging.
Detailed Steps:
-
Cell Culture:
-
Culture the desired cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the probe in DMSO.
-
Dilute the stock solution in serum-free medium to the desired working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for an optimized duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. [18]
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Excite the probe using a light source and filter set appropriate for its λ_abs.
-
Collect the emitted fluorescence through a filter set corresponding to its λ_em.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity in the cells or specific regions of interest.
-
Compare the fluorescence intensity between control and treated cells to assess the change in analyte concentration.
-
Cytotoxicity Assay
It is essential to ensure that the probe is not toxic to the cells at the concentrations used for imaging. [19][18]The MTT assay is a common method for assessing cell viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the probe for the same duration as the imaging experiment.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Conclusion
This compound represents a promising, albeit currently theoretical, candidate for a fluorescent probe in bioimaging. Its 1,3,4-oxadiazole core provides a robust and tunable platform for developing sensors for biologically relevant analytes. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and application of this and similar novel probes, paving the way for new tools to unravel complex biological processes.
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Various types of fluorescent probes for metal ion detection. ResearchGate. Available from: [Link]
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Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed Central. Available from: [Link]
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An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells. Dalton Transactions. Available from: [Link]
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Synthesis of ɑ,β-Unsaturated Benzotriazolyl-1,3,4-Oxadiazole Derivatives: Anticancer Activity, Cytotoxicity, and Cell Imaging. PubMed. Available from: [Link]
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A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. Available from: [Link]
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Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. Available from: [Link]
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Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. PubMed. Available from: [Link]
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Oxadiazole-Based Heterocyclic Compounds as Chemical Probes in Live Cell Imaging. Request PDF. Available from: [Link]
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Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. PubMed. Available from: [Link]
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Synthesis, self-assembly and optical properties of novel fluorescent alkoxy-substituted fluoroaryl 1, 3, 4-oxadiazole. Available from: [Link]
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1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes: Via cross-coupling reactions. Request PDF. Available from: [Link]
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Synthesis, mesomorphic and fluorescent properties of 1,3,4-oxadiazoles/thiadiazoles with a terminal 3-fluoro-4-cyanophenyl group. Request PDF. Available from: [Link]
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Application Notes and Protocols for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole-Based Materials in Organic Electronics
Introduction: The Strategic Role of Fluorinated Oxadiazoles in Organic Electronics
The 1,3,4-oxadiazole heterocyclic core has emerged as a cornerstone in the design of high-performance materials for organic electronics, particularly as electron-transporting and hole-blocking layers in Organic Light-Emitting Diodes (OLEDs).[1][2] Their inherent electron-deficient nature facilitates efficient electron injection and transport, a critical factor in balancing charge carrier mobilities within an OLED device to achieve high efficiency.[3] The introduction of fluorine atoms onto the pendant phenyl rings, specifically the 2,4-difluorophenyl moiety, imparts several advantageous properties. The high electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhancing electron injection from the cathode and improving the material's stability against oxidative degradation.[4] Furthermore, fluorination can influence intermolecular packing and improve the thermal and morphological stability of thin films, which is crucial for device longevity and performance.[5]
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and device integration of 2-(2,4-difluorophenyl)-1,3,4-oxadiazole-based materials. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot experimental procedures.
Part 1: Synthesis of 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole: A Representative Protocol
The synthesis of asymmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles is typically achieved through a two-step process: the formation of a hydrazide intermediate, followed by a dehydrative cyclization.[2][6] Phosphorus oxychloride (POCl₃) is a commonly employed and effective dehydrating agent for the cyclization step.[2][6][7]
Logical Workflow for Synthesis
The following diagram illustrates the synthetic pathway from commercially available starting materials to the target 2-(2,4-difluorophenyl)-5-phenyl-1,3,4-oxadiazole.
Caption: Synthetic pathway for 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole.
Detailed Experimental Protocol
Step 1: Synthesis of Benzohydrazide
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add methyl benzoate (13.6 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reaction: Add hydrazine hydrate (80%, 9.4 g, 0.15 mol) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A white solid precipitate will form.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield benzohydrazide. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of N'-(2,4-difluorobenzoyl)benzohydrazide
-
Reagents & Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve benzohydrazide (13.6 g, 0.1 mol) in 100 mL of dry dichloromethane (DCM). Add pyridine (8.7 g, 0.11 mol) and cool the mixture to 0°C in an ice bath.
-
Reaction: Slowly add a solution of 2,4-difluorobenzoyl chloride (17.6 g, 0.1 mol) in 50 mL of dry DCM to the flask dropwise over 30 minutes.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into 200 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol to yield the pure diacylhydrazine intermediate.
Step 3: Cyclodehydration to form 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole
-
Reagents & Setup: Place the dried N'-(2,4-difluorobenzoyl)benzohydrazide (0.05 mol) in a 100 mL round-bottom flask. Carefully add phosphorus oxychloride (POCl₃, 25 mL) in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 6-8 hours.[6]
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate will form.
-
Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain the pure 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole.
Part 2: Material Characterization Protocols
Thorough characterization is essential to confirm the identity, purity, and relevant electronic and thermal properties of the synthesized material before its integration into a device.
Protocol 2.1: Thermal Stability Analysis (TGA)
Rationale: Thermogravimetric Analysis (TGA) is crucial for determining the thermal stability of the material.[8] For vacuum-deposited OLEDs, the material must be stable at the temperatures used for sublimation. A high decomposition temperature (Td, typically defined as 5% weight loss) is indicative of a robust material suitable for device fabrication.[9]
-
Sample Preparation: Place 5-10 mg of the purified 2-(2,4-difluorophenyl)-5-phenyl-1,3,4-oxadiazole into a TGA sample pan (e.g., alumina or platinum).[10]
-
Instrument Setup: Place the sample in the TGA instrument.
-
Analysis Conditions: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis: Record the mass of the sample as a function of temperature. The decomposition temperature (Td) is determined from the resulting TGA curve.
Protocol 2.2: Electrochemical Characterization (Cyclic Voltammetry)
Rationale: Cyclic Voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of a material. These energy levels are critical for understanding and predicting charge injection and transport properties in an OLED device.[11]
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: Dissolve a small amount (approx. 1 mM) of the synthesized oxadiazole derivative in the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.[12]
-
Calibration: Record the CV of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple in the same electrolyte solution. The Fc/Fc⁺ redox potential is used as an internal standard.
-
Measurement: Purge the sample solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Record the cyclic voltammogram by scanning the potential.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):[1][4]
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
-
Protocol 2.3: Photophysical Characterization (UV-Vis and PL Spectroscopy)
Rationale: UV-Visible absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap and emission properties of the material.
-
Solution Preparation: Prepare dilute solutions (approx. 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., chloroform or THF).
-
Thin Film Preparation: Deposit a thin film of the material onto a quartz substrate by spin-coating or vacuum evaporation.
-
UV-Vis Spectroscopy: Record the absorption spectrum of both the solution and the thin film. The optical bandgap (Eg) can be estimated from the onset of the absorption edge using the equation: Eg (eV) = 1240 / λonset (nm).
-
Photoluminescence Spectroscopy: Record the PL emission spectrum of the solution and the thin film by exciting at the wavelength of maximum absorption (λmax).
-
Photoluminescence Quantum Yield (PLQY): The PLQY of the thin film should be measured using an integrating sphere.[7][13][14] This method captures all emitted photons, accounting for waveguiding effects in the film.[7] The PLQY is calculated as the ratio of emitted photons to absorbed photons.[15]
Summary of Expected Material Properties
| Property | Technique | Typical Expected Value/Range | Significance |
| Decomposition Temp. (Td) | TGA | > 350 °C | High thermal stability for vacuum processing.[9] |
| HOMO Energy Level | CV | -6.0 to -6.5 eV | Deep HOMO level ensures good hole-blocking. |
| LUMO Energy Level | CV | -2.5 to -3.0 eV | Suitable LUMO for electron injection from common cathodes. |
| Optical Bandgap (Eg) | UV-Vis | 3.5 - 4.0 eV | Wide bandgap material, transparent in the visible range. |
| PL Emission (in solution) | PL Spec. | UV-Blue region (~380-450 nm) | Indicates the intrinsic emissive properties. |
| PLQY (thin film) | Integrating Sphere | Varies (often low for pure ETLs) | Confirms luminescent nature, though not the primary function. |
Part 3: OLED Device Fabrication and Characterization
This section outlines a protocol for fabricating a multilayer OLED using the synthesized this compound derivative as the electron-transporting layer (ETL).
Device Architecture and Energy Level Diagram
A common and efficient device architecture is employed to evaluate the performance of the new ETL material.
Caption: A representative multilayer OLED device structure.
Protocol 3.1: Substrate Preparation
-
Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).[1][4]
-
Drying: Dry the substrates with a nitrogen gun and then bake in an oven at 120°C for 30 minutes.
-
Plasma Treatment: Immediately before loading into the deposition chamber, treat the ITO surface with oxygen plasma for 5 minutes to improve the work function and remove any remaining organic residues.[4]
Protocol 3.2: Vacuum Thermal Evaporation
Fabricate the device in a high-vacuum thermal evaporation system (pressure < 5 x 10⁻⁶ Torr).
-
Layer Deposition: Deposit the organic layers and the cathode sequentially onto the prepared ITO substrate without breaking the vacuum.
-
Hole-Injecting Layer (HIL): Deposit 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) at a rate of 0.1 Å/s.
-
Hole-Transporting Layer (HTL): Deposit 40 nm of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a rate of 1.0 Å/s.[16]
-
Emissive Layer (EML): Co-deposit 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA) and the phosphorescent green emitter tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) with a doping concentration of 8%. The total layer thickness should be 20 nm, deposited at a rate of 1.0 Å/s for the host and a corresponding rate for the dopant.
-
Electron-Transporting Layer (ETL): Deposit 30 nm of the synthesized 2-(2,4-difluorophenyl)-5-phenyl-1,3,4-oxadiazole at a rate of 1.0 Å/s.
-
Electron-Injecting Layer (EIL): Deposit 1 nm of lithium fluoride (LiF) at a rate of 0.1 Å/s.
-
Cathode: Deposit 100 nm of aluminum (Al) through a shadow mask to define the active area of the device (e.g., 4 mm²). The deposition rate for Al should be around 2-3 Å/s.[16]
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.
Protocol 3.3: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode/spectroradiometer.
-
Electroluminescence (EL) Spectra: Record the EL spectra at a constant driving voltage or current.
-
Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A)
-
Power Efficiency (lm/W)
-
External Quantum Efficiency (EQE, %)
-
Conclusion and Future Outlook
The protocols detailed in these application notes provide a robust framework for the synthesis, characterization, and implementation of this compound-based materials in organic electronic devices. The strategic use of fluorination on the oxadiazole scaffold offers a promising avenue for developing next-generation electron-transporting materials with enhanced stability and performance. Future research can build upon this foundation by exploring variations in the second aryl substituent at the 5-position of the oxadiazole ring, investigating the impact of different substitution patterns, and developing solution-processable derivatives for low-cost, large-area device fabrication.
References
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- Gadekar, S. P., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Heliyon, 6(6), e04213.
- Hamamatsu Photonics. (n.d.). Photoluminescence quantum yield.
- Edinburgh Instruments. (n.d.). What is Photoluminescence Quantum Yield?
- Enli Tech. (2022). Pursuing High Efficiency and Material Stability: Applications of Photoluminescence Quantum Yield (PLQY) as a Critical Characterization Parameter.
- Leonas, L., et al. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB Scientific Bulletin, Series B.
- Lee, J., et al. (2021). Doping-Free Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes with an Ultra-Thin Emission Layer. Polymers, 13(16), 2781.
- Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
- ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?
- XRF Scientific. (n.d.). How does thermal gravimetric analysis work?
- Google Patents. (n.d.). CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
- Liu, R., et al. (2015). Solution-processed oxadiazole-based electron-transporting layer for white organic light-emitting diodes. RSC Advances, 5(46), 36567-36573.
- Paun, A., et al. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions.
- Chen, C. T., et al. (1999). Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. MRS Online Proceedings Library, 598.
- Scribd. (n.d.). Thermogravimetric Analysis Overview.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers.
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
- Thelakkat, M. (2002). Electron Transport Materials for Organic Light-Emitting Diodes. Chemical Reviews, 102(5), 1325-1346.
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Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole derivatives. This document outlines the rationale behind their potential efficacy, key molecular targets, and detailed protocols for their evaluation using established in vitro and in vivo models.
Introduction: The Therapeutic Promise of 1,3,4-Oxadiazoles in Inflammation
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective pharmacophore for engaging with biological targets.[5] The substitution of a 2-(2,4-Difluorophenyl) group is a strategic design element intended to enhance potency and modulate pharmacokinetic properties. The electron-withdrawing nature of the fluorine atoms can influence the electronic environment of the oxadiazole ring, potentially improving its interaction with target enzymes.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6] While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory cascade include prostaglandins (PGs), synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][7][8][9][10][11]
Derivatives of 1,3,4-oxadiazole have shown significant promise as anti-inflammatory agents, with many acting as potent inhibitors of COX-2 and key inflammatory signaling pathways such as NF-κB.[12][13][14][15][16][17] This document provides a framework for the systematic evaluation of novel this compound derivatives as potential anti-inflammatory therapeutics.
Part 1: Unraveling the Mechanism of Action
The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often attributed to their interaction with key enzymes and signaling pathways involved in the inflammatory response. Understanding these mechanisms is crucial for rational drug design and development.
Cyclooxygenase (COX) Inhibition: A Primary Target
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[18] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[19] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5][18]
Many 1,3,4-oxadiazole derivatives have been identified as potent and selective COX-2 inhibitors.[12][13][14][15] The oxadiazole ring can act as a bioisostere for the carboxylic acid group present in many traditional NSAIDs, which is often responsible for gastric irritation.[5]
Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of 1,3,4-oxadiazole derivatives on COX-2.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[16][17] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Several 1,3,4-oxadiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[16][17] This can occur through various mechanisms, including the inhibition of IκB phosphorylation and the prevention of NF-κB nuclear translocation.
Figure 2: Overview of the NF-κB signaling pathway and a potential point of inhibition by 1,3,4-oxadiazole derivatives.
Part 2: Experimental Protocols for Efficacy Evaluation
A tiered approach, beginning with in vitro assays and progressing to in vivo models, is recommended for the comprehensive evaluation of this compound derivatives.
In Vitro Assays: Initial Screening and Mechanistic Insights
Principle: This assay serves as a preliminary screening method for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of albumin is indicative of its potential anti-inflammatory properties.[6][20]
Materials:
-
Phosphate buffered saline (PBS), pH 6.4[6]
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Diclofenac sodium as a positive control[6]
-
Spectrophotometer
Procedure:
-
Prepare a 5% w/v solution of bovine serum albumin in distilled water.[21]
-
Prepare test solutions by mixing 0.05 mL of the test compound (at various concentrations, e.g., 10-500 µg/mL) with 0.45 mL of the albumin solution.[21]
-
Prepare a control solution containing 0.05 mL of the vehicle solvent and 0.45 mL of the albumin solution.
-
Prepare a standard solution with diclofenac sodium at the same concentrations as the test compounds.
-
Adjust the pH of all solutions to 6.3 using 1N HCl.[21]
-
Incubate all samples at 37°C for 20 minutes.[21]
-
Induce denaturation by heating the samples at 57°C for 3 minutes.[21]
-
After cooling, add 2.5 mL of phosphate buffer to each tube.[21]
-
Measure the absorbance (turbidity) of the solutions at 416 nm.[21]
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = (Abs_control - Abs_test) / Abs_control * 100
Data Interpretation: A higher percentage of inhibition indicates greater anti-inflammatory activity. The IC50 value (concentration required for 50% inhibition) can be determined by plotting percentage inhibition against compound concentration.
Principle: This assay directly measures the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes, allowing for the determination of potency and selectivity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
EIA kit for prostaglandin E2 (PGE2) measurement
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable acid solution.
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).[12]
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | |||
| Derivative 2 | |||
| Celecoxib | |||
| Indomethacin |
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[16][17] This assay evaluates the ability of the test compounds to suppress these inflammatory mediators.
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess reagent for NO measurement[22]
-
ELISA kits for TNF-α and IL-6 quantification[16]
-
MTT or similar assay for cell viability assessment[12]
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
-
Cell Viability:
-
Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.[12]
-
Data Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 production in the presence of the test compounds, without significant cytotoxicity, indicates potent anti-inflammatory activity.
In Vivo Models: Assessing Efficacy in a Biological System
Principle: This is a widely used and well-characterized model of acute inflammation.[23][24][25] Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory efficacy.
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)[23]
-
Pletysmometer for paw volume measurement
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (control, standard, and test groups with different doses of the compounds).
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a pletysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = (V_control - V_test) / V_control * 100 where V is the mean increase in paw volume.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Control (Vehicle) | - | - | |
| Derivative 1 | |||
| Derivative 2 | |||
| Indomethacin | 10 |
Principle: This model is used to evaluate the peripheral analgesic activity of a compound, which is often associated with anti-inflammatory effects. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing (stretching) response in mice. Anti-inflammatory analgesics can reduce the number of writhes.[15]
Materials:
-
Swiss albino mice
-
Acetic acid solution (0.6% v/v in saline)[23]
-
Test compounds and a reference drug (e.g., Aspirin)[15]
Procedure:
-
Divide the mice into groups (control, standard, and test groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
After a pre-treatment period (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of protection (analgesic activity) using the formula: % Protection = (W_control - W_test) / W_control * 100 where W is the mean number of writhes.
Part 3: Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound derivatives as potential anti-inflammatory agents. By employing a combination of in vitro and in vivo assays, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. The inherent versatility of the 1,3,4-oxadiazole scaffold, coupled with strategic substitutions, continues to make it a highly attractive template for the discovery of novel therapeutics to combat inflammatory diseases.
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
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Chaudhary, T., Upadhyay, P. K., & Kataria, R. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis, 21(8), 1014–1020. [Link]
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Bansal, S., Sharma, D., Singh, R., Kumar, S., & Singh, J. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European journal of medicinal chemistry, 80, 167–174. [Link]
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- Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. (n.d.). National Institutes of Health.
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Application Notes & Protocols: High-Throughput Screening of a 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Compound Library
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3][4] This scaffold is a key structural component in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][5][6][7] The metabolic stability and favorable pharmacokinetic profile of the oxadiazole nucleus make it a privileged scaffold in the design of novel drug candidates.[7] Specifically, the 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole moiety represents a promising area for identifying novel bioactive compounds. High-throughput screening (HTS) of a focused library of these compounds offers an efficient strategy for identifying initial "hit" compounds that can be further developed into lead candidates.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for a this compound compound library. It outlines detailed protocols for assay development, primary and secondary screening, and hit validation, with a focus on ensuring data quality and reproducibility.
I. Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign
The selection and optimization of the screening assay are paramount to the success of any HTS campaign.[10] The assay must be robust, reproducible, and amenable to miniaturization in a high-density plate format (e.g., 384- or 1536-well plates) to accommodate the screening of a large number of compounds.[8][11]
A. Choosing the Right Assay: Biochemical vs. Cell-Based Approaches
The initial decision in assay development is whether to employ a biochemical (target-based) or a cell-based (phenotypic) approach.[12][13]
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[12][14] They are generally simpler to develop and less prone to off-target effects. Common formats include fluorescence-based and luminescence-based assays.[14]
-
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or pathway within a living cell.[13][15] They provide more physiologically relevant data but can be more complex to optimize.[15][16]
The choice between these approaches depends on the specific research question and the nature of the biological target. For the this compound library, a cell-based assay measuring a relevant phenotypic endpoint (e.g., cancer cell viability) is often a good starting point, given the broad spectrum of activities associated with this scaffold.[3][17]
B. Recommended Assay Technologies for HTS
Fluorescence and luminescence-based assays are the dominant technologies in HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[18][19][20]
-
Fluorescence-Based Assays: These methods utilize fluorescent probes to measure various biological activities. Techniques like Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET) are widely used for studying molecular interactions and enzyme activity.[12][18][21]
-
Luminescence-Based Assays: These assays, often employing luciferases, offer high sensitivity and low background interference.[19][20][22][23] They are particularly well-suited for reporter gene assays and cell viability assays that measure ATP levels.[19][20]
C. Protocol: Assay Miniaturization and Optimization in 384-Well Format
This protocol outlines the steps for adapting a cell-based viability assay to a 384-well format suitable for HTS.
Objective: To determine the optimal cell seeding density and assay parameters for a robust and reproducible screen.
Materials:
-
Target cell line (e.g., MCF-7 breast cancer cell line)[17][24]
-
Cell culture medium and supplements
-
384-well clear-bottom, white-walled microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence and luminescence capabilities
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding Density Optimization:
-
Prepare a serial dilution of the target cell line.
-
Using an automated liquid handler, dispense varying numbers of cells (e.g., 500 to 10,000 cells/well) into a 384-well plate.
-
Incubate the plate under standard cell culture conditions for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a microplate reader.
-
Causality: The optimal seeding density is the lowest cell number that provides a robust signal well above the background and remains in the logarithmic growth phase throughout the assay duration. This minimizes cell consumption and ensures assay sensitivity.
-
-
Z'-Factor Determination:
-
Once the optimal seeding density and incubation time are established, perform a "dry run" to determine the assay's Z'-factor.[11]
-
Prepare wells containing cells treated with a negative control (e.g., DMSO vehicle) and a positive control (a compound known to induce cell death).
-
Dispense the controls into multiple wells across the 384-well plate to assess plate uniformity.
-
After the appropriate incubation period, add the viability reagent and measure the signal.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Trustworthiness: A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[11] This metric provides a quantitative measure of the separation between the positive and negative control signals, ensuring that "hits" can be confidently distinguished from background noise.
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell Seeding Density | 1,000 cells/well | 2,500 cells/well | 5,000 cells/well |
| Incubation Time | 48 hours | 48 hours | 48 hours |
| Signal-to-Basal Ratio | 8 | 15 | 20 |
| Z'-Factor | 0.45 | 0.68 | 0.75 |
Table 1: Example of assay optimization data. Condition 3 represents the optimal conditions for the HTS.
II. High-Throughput Screening Workflow
The HTS workflow involves a series of integrated steps, from compound library management to data analysis, designed to efficiently screen thousands of compounds.
Figure 2: A typical hit validation cascade.
A. Protocol: Dose-Response Analysis
Objective: To determine the potency (IC50 or EC50) of the primary hits.
Procedure:
-
Select the confirmed primary hits.
-
Prepare serial dilutions of each hit compound.
-
Perform the primary assay with the serially diluted compounds.
-
Plot the percent inhibition/activation against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
Data Presentation:
| Compound ID | IC50 (µM) |
| HTS-001 | 2.5 |
| HTS-002 | 15.8 |
| HTS-003 | 0.75 |
Table 2: Example of dose-response data for selected hits.
B. Orthogonal and Counter-Screens
-
Orthogonal Assays: These are assays that measure the same biological endpoint as the primary screen but use a different detection technology. [25][26]This helps to eliminate compounds that interfere with the primary assay format (e.g., autofluorescent compounds).
-
Counter-Screens: These assays are used to assess the specificity of the hit compounds. [26]For example, if the primary screen targets a specific enzyme, a counter-screen might be performed against a related enzyme to ensure selectivity.
C. Structure-Activity Relationship (SAR) by Analog
Once validated hits are identified, structurally similar analogs are often tested to establish an initial structure-activity relationship. [27]This helps to identify the key chemical features responsible for the observed biological activity and guides the next steps in medicinal chemistry optimization.
IV. Potential Biological Targets and Mechanisms of Action
The this compound scaffold has been associated with a variety of biological targets. [1][3][5]For instance, some difluoromethyl-1,3,4-oxadiazoles have been identified as selective inhibitors of histone deacetylase 6 (HDAC6). [28]Other derivatives have shown potential as anticancer agents by targeting enzymes like thymidylate synthase or telomerase. [17]The specific mechanism of action for hits identified from this library will require further detailed investigation.
Figure 3: Potential signaling pathways and cellular outcomes.
Conclusion
High-throughput screening of a this compound compound library is a powerful approach for the discovery of novel bioactive molecules. A successful HTS campaign relies on a well-designed and validated assay, a systematic screening workflow, and a rigorous hit validation process. The protocols and guidelines presented in this document provide a framework for conducting such a screen, from initial assay development to the identification of promising lead candidates for further drug development.
References
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- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
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- Bioluminescent Assays for High-Throughput Screening. (n.d.). Promega Corporation.
- Bioluminescent assays for high-throughput screening. (n.d.). Semantic Scholar.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2015). Royal Society of Chemistry.
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- How Are Biochemical Assays Used in High-Throughput Screening?. (2024). Patsnap.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed.
- HTS data analysis workflow. Practical implication of a workflow in HTS.... (n.d.). ResearchGate.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health (NIH).
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- Possible applications of 1,3,4-oxadiazole derivatives.. (n.d.). ResearchGate.
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- HTS Data Analysis. (n.d.). chem IT Services.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- High-Throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Publications.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). ResearchGate.
- Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News.
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Science.
- SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME.
- High Throughput Sequencing (HTS): Principle, Steps, Uses, Diagram. (2024). Microbe Notes.
- How to Choose the Right Biochemical Assay for Drug Discovery. (2024). BellBrook Labs.
- Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery.
- Drug Discovery HTS Assay Types & Definitions. (n.d.). Thermo Fisher Scientific.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (n.d.). National Institutes of Health (NIH).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Springer.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Institutes of Health (NIH).
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI.
- Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PubMed Central (PMC).
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH).
- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (n.d.). CORE.
- The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. (2023). SciSpace.
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Synthesis and Screening of NewO[18][20][25]xadiazole,T[18][19][25]riazole, andT[18][19][25]riazolo[4,3-b]t[18][19][25]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health (NIH). Retrieved from
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Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges through a detailed troubleshooting guide and a series of frequently asked questions, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Overview of Synthetic Strategy
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as this compound, is a cornerstone reaction in medicinal chemistry. The most prevalent and reliable method involves a two-step sequence:
-
Formation of an Acylhydrazide: Reaction of a carboxylic acid derivative (like an ester or acid chloride) with hydrazine hydrate to form the key intermediate, in this case, 2,4-difluorobenzohydrazide.
-
Cyclodehydration: Conversion of the acylhydrazide into the 1,3,4-oxadiazole ring. This is typically achieved by reacting the initial hydrazide with another carboxylic acid (or derivative) to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.[1][2][3] A common variation involves the oxidative cyclization of an acylhydrazone, formed by condensing the hydrazide with an aldehyde.[4][5]
This guide will focus on the challenges encountered during these critical steps.
Figure 1: General two-step workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem Area: Low or No Product Yield
Q1: My reaction yield is consistently low or zero. I've confirmed my starting materials are correct. What's the most likely point of failure?
A1: Low yield is the most common challenge and can arise from either the hydrazide formation step or, more frequently, the final cyclodehydration step.
-
Cause 1: Incomplete Hydrazide Formation. The conversion of the starting ester (e.g., methyl 2,4-difluorobenzoate) to 2,4-difluorobenzohydrazide can be sluggish.
-
Solution: Ensure you are using a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) and an adequate reflux time (often 8-24 hours). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. The use of a high-boiling alcohol solvent like ethanol or n-butanol can increase the reaction rate.
-
-
Cause 2: Inefficient Cyclodehydration. This is the most critical and challenging step. The choice of dehydrating agent and reaction conditions are paramount.[6]
-
Solution: The effectiveness of dehydrating agents varies significantly. Harsh reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are effective but can cause degradation if not controlled properly.[1][2] Milder reagents may offer better functional group tolerance but might require higher temperatures or longer reaction times.[7][8] Consider optimizing temperature; for POCl₃, reactions are often run at reflux (around 100-110 °C), while PPA may require higher temperatures (140-160 °C).[9][10]
-
Q2: I see multiple spots on my TLC plate after the cyclization reaction, and my yield of the desired product is poor. What are these byproducts?
A2: The formation of multiple byproducts points towards incomplete reaction or side reactions, often caused by suboptimal conditions or the choice of cyclizing agent.
-
Potential Byproducts:
-
Unreacted 1,2-Diacylhydrazine: The linear precursor to your oxadiazole. This indicates the dehydration was incomplete.
-
Symmetrically Substituted Oxadiazoles: If you are performing a one-pot reaction with 2,4-difluorobenzohydrazide and another carboxylic acid, it's possible for the hydrazide to react with itself, leading to a symmetrical bis(2,4-difluorophenyl) oxadiazole.
-
Degradation Products: Harsh dehydrating agents like POCl₃ or concentrated H₂SO₄ at high temperatures can cause charring or decomposition of the aromatic rings, especially those with sensitive substituents.
-
-
Troubleshooting Strategy:
-
Monitor Progress: Run TLC every 1-2 hours to find the optimal reaction time where the product spot is most intense and byproduct spots are minimal.
-
Control Temperature: Avoid excessive temperatures. If using POCl₃, maintain a steady reflux. Overheating can promote side reactions.
-
Alternative Reagents: If byproduct formation is severe, switch to a milder cyclization method. Oxidative cyclization of the corresponding acylhydrazone using reagents like iodine or even electrochemical methods can be cleaner alternatives.[4][5] The Burgess reagent is another effective, though more expensive, option for cyclodehydration under milder conditions.[8]
-
Figure 2: Troubleshooting flowchart for diagnosing low yields in oxadiazole synthesis.
Problem Area: Reaction Work-up and Purification
Q3: My reaction with phosphorus oxychloride (POCl₃) is complete, but the work-up is difficult. How can I effectively isolate my product?
A3: The work-up for POCl₃ reactions is notoriously challenging due to the need to quench the highly reactive reagent and neutralize the resulting phosphoric acids.
-
Standard Protocol:
-
Cooling: After the reaction is complete, cool the mixture to room temperature first, then slowly in an ice bath.
-
Quenching: VERY slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process. Perform this in a large beaker within a fume hood.
-
Neutralization: The resulting solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution until the pH is neutral (pH ~7-8).[9] This will often cause the solid product to precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry completely.
-
Purification: The crude product can then be purified by recrystallization, typically from ethanol or an ethanol/water mixture.
-
Q4: My crude product is an oil/gummy solid and won't crystallize. How can I purify it?
A4: This often happens when residual solvent or impurities are present.
-
Solutions:
-
Solvent Removal: Ensure all reaction solvents (like POCl₃) are removed. If the product is soluble in an organic solvent like ethyl acetate or dichloromethane, perform a liquid-liquid extraction after neutralization. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. This should yield a solid.
-
Trituration: Try adding a non-polar solvent in which your product is insoluble, like hexanes or diethyl ether. Stir or sonicate the mixture. The impurities may dissolve, leaving your product as a solid powder.
-
Column Chromatography: If other methods fail, silica gel column chromatography is a reliable method. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity and gradually increasing it to elute your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound on a lab scale?
A1: The most widely used method involves the reaction of 2,4-difluorobenzohydrazide with another aromatic carboxylic acid in the presence of phosphorus oxychloride (POCl₃) as both the solvent and dehydrating agent.[1][11] While effective, it requires careful handling due to the corrosive and reactive nature of POCl₃.
Q2: How do I choose the best dehydrating agent for my cyclization step?
A2: The choice depends on the stability of your substrates, desired reaction conditions, and cost.
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| Phosphorus Oxychloride (POCl₃) | Reflux (100-110 °C) | Inexpensive, widely used, often high-yielding.[1][2] | Harsh, corrosive, difficult work-up, can degrade sensitive molecules.[6] |
| Polyphosphoric Acid (PPA) | 140-160 °C | Strong dehydrating agent, good for less reactive substrates.[1][10] | High temperatures required, viscous, difficult to stir and work-up. |
| Thionyl Chloride (SOCl₂) | Reflux in solvent | Effective, readily available.[2] | Generates HCl and SO₂ gas, harsh conditions. |
| Burgess Reagent | Mild (e.g., THF, reflux) | Very mild conditions, clean reactions, good for sensitive substrates.[8] | Expensive. |
| Tosyl Chloride (TsCl)/Pyridine | RT to moderate heat | Milder than POCl₃, good for some substrates.[12] | Pyridine has an unpleasant odor and can be difficult to remove. |
| Oxidative Systems (e.g., I₂/H₂O₂) | Room Temperature | Very mild, environmentally benign.[5] | Requires synthesis of an acylhydrazone intermediate first. |
Table 1: Comparison of common dehydrating/cyclizing agents for 1,3,4-oxadiazole synthesis.
Q3: What analytical techniques should I use to confirm the structure and purity of my final product?
A3: A combination of techniques is essential for full characterization:
-
¹H and ¹⁹F NMR: Will confirm the aromatic proton and fluorine signals of the 2,4-difluorophenyl ring and the absence of the N-H protons from the hydrazide intermediate.
-
¹³C NMR: Will show the characteristic peaks for the two carbons in the oxadiazole ring (typically ~160-165 ppm) and the aromatic carbons.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the N-H and C=O stretches from the diacylhydrazine intermediate and the appearance of C=N and C-O-C stretches characteristic of the oxadiazole ring.
-
Melting Point: A sharp melting point is a good indicator of purity.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluorobenzohydrazide
-
To a solution of methyl 2,4-difluorobenzoate (1.0 eq) in ethanol (5 mL per gram of ester), add hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2,4-difluorobenzohydrazide.
Protocol 2: Synthesis of 2-(2,4-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole via POCl₃
(This protocol uses benzoic acid as the coupling partner for demonstration purposes. It can be replaced with other carboxylic acids.)
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, mix 2,4-difluorobenzohydrazide (1.0 eq) and benzoic acid (1.1 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes, e.g., 5-10 mL per gram of hydrazide) in a fume hood.
-
Heat the mixture to reflux (approx. 105 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice.
-
Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the crushed ice.
-
Neutralize the acidic solution by the slow addition of 10% aqueous sodium carbonate until the pH is ~8. A solid should precipitate.
-
Collect the crude solid by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the solid from hot ethanol to obtain the pure 2-(2,4-difluorophenyl)-5-phenyl-1,3,4-oxadiazole.
References
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Bala, S., Kamboj, S., Kajal, A., & Saini, V. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
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Cant, A. A., Crawford, L., & Lamont, S. G. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – An Asian Journal, 15(16), 2534–2538. [Link]
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Kim, H., Gwon, T., & Kim, K. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Chemical Science, 12(1), 294–300. [Link]
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Kumbhare, R. M., & V. N. Telvekar. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(48), 25330-25333. [Link]
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Kim, H., Gwon, T., & Kim, K. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Chemical Science, 12, 294-300. [Link]
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Miles, D. H., & V. S. Kumar. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic & Biomolecular Chemistry, 15(8), 1834-1837. [Link]
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Abd Alhseem, A. A., & Al-Amiery, A. A. (2019). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series, 1294, 052044. [Link]
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Pattan, S. R., et al. (2012). Synthesis of substituted 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Shafiee, M., & D'Souza, M. J. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(11), 1541. [Link]
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Gzella, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]
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Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]
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Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. [Link]
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Bak, A., & Gryzło, B. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 27(19), 6666. [Link]
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Tsyshchuk, K. M., & D. A. Parrish. (2018). Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1′-Carbonyldiimidazole as a Dehydrating Agent. Organic Letters, 20(7), 1885-1888. [Link]
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Various Authors. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. [Link]
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Ramazani, A., & S. W. R. Naeini. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(46), 9445-9449. [Link]
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Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S27-S42. [Link]
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Brain, C. T., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
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Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2022). ResearchGate. [Link]
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Wujec, M., & A. Paneth. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(23), 8236. [Link]
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Improving the yield and purity of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic route for higher yield and purity.
Introduction: The Challenge of Synthesizing this compound
The this compound scaffold is a key structural motif in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. However, its synthesis, while straightforward in principle, is often plagued by issues such as low yields, difficult purifications, and inconsistent results. The most common synthetic strategies involve the cyclodehydration of a 1,2-diacylhydrazine intermediate or the oxidative cyclization of an acylhydrazone.[1] Success hinges on careful control of reaction conditions, choice of reagents, and rigorous purification. This guide provides the expert insights needed to navigate these challenges effectively.
Primary Synthetic Pathway: An Overview
The most prevalent and reliable method for synthesizing this compound involves the preparation of an N,N'-diacylhydrazine intermediate, followed by a cyclodehydration step. This workflow provides clear checkpoints for purity analysis and troubleshooting.
Sources
Technical Support Center: Navigating Solubility Challenges of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole and similar aryl-substituted oxadiazole derivatives in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experimental data.
Introduction: The Solubility Challenge with Aryl-Substituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a valuable scaffold in medicinal chemistry. However, when substituted with aryl groups, such as a 2,4-difluorophenyl moiety, the resulting molecule is often characterized by low aqueous solubility. This poor solubility stems from the compound's rigid, planar structure and lipophilic nature, which makes it challenging to work with in aqueous-based biological assays.
Directly introducing a poorly soluble compound into an assay buffer, even from a concentrated DMSO stock, can lead to several critical issues:
-
Precipitation: The compound may "crash out" of the solution, forming a precipitate. This leads to an unknown and lower-than-intended concentration of the compound in the assay, resulting in an underestimation of its potency (e.g., an artificially high IC50 value).[1]
-
Inaccurate Dose-Response: Compound precipitation can lead to non-ideal and variable dose-response curves, making data interpretation difficult and unreliable.
-
Assay Interference: The presence of solid particles can interfere with assay readouts, particularly in light-based detection methods like fluorescence or absorbance.
This guide will walk you through a logical progression of troubleshooting steps, from initial solubility assessment to advanced formulation strategies, to mitigate these issues.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial hurdles faced by researchers.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of this compound. What is the best solvent for making a stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[2] Due to the aryl substitution on the oxadiazole ring, the compound is expected to have significantly lower solubility in water.[3][4] A stock solution in 100% DMSO at a concentration of 10-20 mM is a standard starting point.
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
A2: This is a classic sign of "solvent shock" or "crashing out," where the compound's solubility limit is exceeded upon rapid transfer from a high-polarity solvent (DMSO) to a low-polarity one (your aqueous buffer).[5] The key is to ensure the final concentration in your assay does not surpass the compound's kinetic solubility limit in that specific medium.
Q3: What is the maximum final concentration of DMSO I can have in my cell-based assay?
A3: The final DMSO concentration should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other artifacts.[2] However, this tolerance is cell-line dependent. It is imperative to include a vehicle control (assay medium with the same final DMSO concentration as your test wells) in all experiments to account for any effects of the solvent itself.[5]
Q4: How do I perform a serial dilution to test a range of concentrations while keeping the final DMSO concentration constant?
A4: The correct procedure is to first perform a serial dilution of your compound in 100% DMSO. Then, add a small, equal volume of each of these DMSO dilutions to your assay wells containing the final volume of aqueous buffer. This ensures that the final DMSO concentration remains constant across all tested compound concentrations.[6]
Part 2: Systematic Solubility Assessment
Before attempting complex formulations, it's crucial to understand the solubility profile of your compound. This can be achieved through a kinetic solubility assay, a high-throughput method suitable for early-stage drug discovery.[7][8]
Protocol: High-Throughput Kinetic Solubility Assay
This protocol allows for the rapid determination of the concentration at which your compound begins to precipitate in a given buffer.
Materials:
-
This compound
-
100% DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.[2]
-
Create Serial Dilutions in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of your 10 mM stock in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[6]
-
Transfer to Assay Plate: Add a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of a new 96-well plate.
-
Add Assay Buffer: Rapidly add a larger volume (e.g., 198 µL) of your pre-warmed assay buffer to each well to achieve the desired final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) and a final DMSO concentration of 1%.
-
Incubate: Cover the plate and incubate at room temperature or 37°C for 1-2 hours with gentle shaking.[7]
-
Measure Turbidity: Read the plate using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to measure light scattering.
-
Data Analysis: Plot light scattering units (LSU) versus compound concentration. The concentration at which a significant increase in LSU is observed is the kinetic solubility limit.
Part 3: Advanced Formulation Strategies
If the kinetic solubility of your compound is below the desired concentration for your assays, you will need to employ formulation strategies to improve its apparent solubility.
Strategy 1: Co-Solvents
The addition of a water-miscible organic solvent (co-solvent) to the aqueous assay buffer can increase the solubility of hydrophobic compounds.[9][10]
Recommended Co-solvents for in vitro assays:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Co-Solvent Formulation
-
Select a Co-solvent: Choose a co-solvent that is compatible with your assay system.
-
Prepare a Co-solvent/Buffer Mixture: Prepare your assay buffer containing a small percentage of the co-solvent (e.g., 1-5% v/v). It is critical to test the tolerance of your cells or assay to this co-solvent concentration beforehand.
-
Re-run Kinetic Solubility Assay: Repeat the kinetic solubility assay described above, but use the co-solvent/buffer mixture instead of the plain buffer.
-
Compare Results: Compare the kinetic solubility limit with and without the co-solvent to determine if this strategy is effective.
| Parameter | Description |
| Principle | Increases the polarity of the aqueous phase, making it more favorable for hydrophobic solutes. |
| Advantages | Simple to implement. |
| Disadvantages | Potential for co-solvent to interfere with the biological assay or be toxic to cells. |
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[11][12]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Formation of a water-soluble inclusion complex.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for preparing small batches for in vitro testing.[11]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity.
-
Molar Ratio Calculation: Determine the molar amounts of your compound and HP-β-CD for a 1:1 molar ratio.
-
Kneading:
-
Place the calculated amount of HP-β-CD in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add your compound to the paste while triturating (grinding) vigorously with a pestle for 30-60 minutes.
-
The mixture should become a stiff and homogeneous paste.
-
-
Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved, or under vacuum.
-
Reconstitution: The resulting powder is the inclusion complex, which can be dissolved in your assay buffer.
-
Validation: It is recommended to confirm complex formation using techniques like DSC or FTIR if possible. For assay purposes, a significant increase in aqueous solubility is a strong indicator of successful complexation.
Strategy 3: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can enhance solubility by creating a self-emulsifying drug delivery system (SEDDS).[13][14] These are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
Experimental Protocol: Screening for a Simple Lipid-Based Formulation
This is a simplified approach for early-stage in vitro screening.
-
Excipient Screening: Determine the solubility of your compound in individual, pharmaceutically acceptable excipients.
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL
-
Co-solvents: Propylene glycol, PEG 400
-
-
Formulation Preparation:
-
Based on the screening results, prepare a simple formulation by mixing an oil, a surfactant, and a co-solvent in various ratios (e.g., 40:40:20).
-
Add your compound to this mixture and gently heat (if necessary) and vortex until a clear solution is formed.
-
-
Dispersion Test:
-
Add a small amount of the formulation (e.g., 10 µL) to your assay buffer (e.g., 990 µL).
-
Gently invert the tube and visually inspect the resulting dispersion. A good formulation will form a clear or slightly opalescent microemulsion.
-
-
In Vitro Digestion (Advanced): For more advanced characterization, an in vitro lipolysis test can be performed to mimic digestion and assess if the drug remains in a solubilized state.[13]
Part 4: Best Practices and Data Interpretation
-
Always Use a Vehicle Control: This is the most critical control to ensure that any observed biological effect is due to your compound and not the solvent or formulation excipients.
-
Mind the Difference: Kinetic vs. Thermodynamic Solubility: The kinetic solubility measured in high-throughput assays is often higher than the true thermodynamic solubility. Precipitation can still occur over longer incubation times.[8] Be observant for any signs of precipitation throughout your experiment.
-
Impact on Potency: If a compound precipitates at higher concentrations, the dose-response curve will plateau, leading to an inaccurate IC50 value.[1] The true potency may be higher than what is measured.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting solubility issues.
By systematically applying these principles and protocols, researchers can overcome the challenges posed by poorly soluble compounds like this compound, leading to more reliable and accurate data in their biological assays.
References
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AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. 2022. Available from: [Link]
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ResearchGate. THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. ResearchGate. 2013. Available from: [Link]
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Quora. How to make a stock solution of a substance in DMSO. Quora. 2018. Available from: [Link]
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BioDuro. ADME Solubility Assay. BioDuro. Available from: [Link]
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Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. Vanderbilt University. Available from: [Link]
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Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. 2024. Available from: [Link]
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ACS Publications. Oxadiazoles in Medicinal Chemistry. ACS Publications. 2011. Available from: [Link]
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PubMed. Toward the establishment of standardized in vitro tests for lipid-based formulations, part 1: method parameterization and comparison of in vitro digestion profiles across a range of representative formulations. PubMed. 2012. Available from: [Link]
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BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. 2014. Available from: [Link]
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Pharmaceutical Technology. The importance of lipid screening in the development of lipid-based formulations. Pharmaceutical Technology. 2016. Available from: [Link]
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OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. 2016. Available from: [Link]
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ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. ResearchGate. 2025. Available from: [Link]
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ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. 2024. Available from: [Link]
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ACS Publications. Oxadiazoles in Medicinal Chemistry. ACS Publications. Available from: [Link]
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PubMed Central. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PubMed Central. 2021. Available from: [Link]
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PubMed Central. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. 2017. Available from: [Link]
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Gattefossé. Lipid-based formulations. Gattefossé. Available from: [Link]
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Scilit. β-Cyclodextrin inclusion complex: preparation, characterization, and its aspirin release in vitro. Scilit. Available from: [Link]
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CUSABIO. Co-solvency and anti-solvent method for the solubility enhancement. CUSABIO. 2024. Available from: [Link]
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IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. 2024. Available from: [Link]
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PubMed. Compound precipitation in high-concentration DMSO solutions. PubMed. 2014. Available from: [Link]
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ResearchGate. β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. ResearchGate. 2025. Available from: [Link]
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PubMed Central. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. 2012. Available from: [Link]
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World Journal of Pharmaceutical Research. 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. 2020. Available from: [Link]
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ResearchGate. Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. 2025. Available from: [Link]
-
NIH. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. 2014. Available from: [Link]
-
MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. 2023. Available from: [Link]
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ResearchGate. Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. 2018. Available from: [Link]
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Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. Available from: [Link]
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Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. 2010. Available from: [Link]
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PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. 2022. Available from: [Link]
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PubMed Central. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central. 2018. Available from: [Link]
-
ResearchGate. Values IC50 at 72h and 48h to compounds exposure?. ResearchGate. 2016. Available from: [Link]
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INIS-IAEA. Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. INIS-IAEA. 2012. Available from: [Link]
-
NIST WebBook. 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. NIST. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. oatext.com [oatext.com]
- 12. iipseries.org [iipseries.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists. The 1,3,4-oxadiazole scaffold is a cornerstone in modern drug discovery, valued as a bioisostere for amide and ester groups that can improve a compound's pharmacokinetic profile due to its metabolic stability and low lipophilicity.[1] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.
Core Synthetic Pathway: An Overview
The most prevalent and reliable method for synthesizing 2-substituted-1,3,4-oxadiazoles, such as this compound, involves the cyclodehydration of an N-acylhydrazide intermediate. In this specific case, the synthesis commences with 2,4-difluorobenzohydrazide. This precursor is then reacted with a source for the second carbon of the oxadiazole ring (which will be unsubstituted at the 5-position), typically followed by an acid-catalyzed cyclization and dehydration step.
The key transformation is the intramolecular cyclization of a 1,2-diacylhydrazine intermediate, which is formed in situ. This step requires a dehydrating agent to facilitate the formation of the stable, aromatic oxadiazole ring. The choice of this agent is critical and is often the primary variable for reaction optimization.[2][3]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Compounds in Cellular Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds containing the 2-(2,4-difluorophenyl)-1,3,4-oxadiazole moiety and are encountering, or wish to proactively investigate, potential off-target effects in their cellular assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you design robust experiments, interpret your data accurately, and build a compelling case for your compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned about them with my oxadiazole-based compound?
Q2: I'm observing cytotoxicity at a concentration much lower than my compound's IC50 for its primary target. Is this an off-target effect?
Answer: This is a classic indicator of potential off-target activity. When a compound's cytotoxic concentration (CC50) is significantly more potent than its on-target half-maximal inhibitory concentration (IC50 or EC50), it strongly suggests that cell death is being driven by interaction with one or more unintended targets.[2] To dissect this, you must run orthogonal assays to confirm the observation and then begin the process of identifying the off-target protein(s).
Q3: How can I distinguish between on-target and off-target effects in my initial screens?
Answer: The best practice is to employ a multi-pronged approach early in your screening cascade:
-
Use a Structurally Related Inactive Control: Synthesize or acquire a close analog of your active compound that has been modified to remove its activity against the primary target. If this inactive analog still produces the same cellular phenotype (e.g., cytotoxicity), the effect is likely off-target.[2]
-
Genetic Validation: The gold standard for confirming on-target activity is to use genetic tools. Test your compound in a cell line where your target has been knocked out (e.g., via CRISPR/Cas9) or knocked down (e.g., via shRNA). If your compound's efficacy is lost or significantly reduced in these cells compared to the wild-type, it provides strong evidence for an on-target mechanism.[4]
-
Orthogonal Assays: Confirm your primary screening results using a secondary assay that relies on a different detection method. For example, if your primary assay is reporter-based, a follow-up assay measuring a downstream physiological event can help rule out assay-specific artifacts.[5]
Q4: My compound is designed as a kinase inhibitor. What are the most common off-target concerns?
Answer: The human kinome is extensive, and the ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across many kinases.[6] This makes cross-reactivity a significant challenge. It is essential to profile your compound against a broad panel of kinases to understand its selectivity profile.[6][7] Dysregulation of kinases involved in fundamental cellular processes like cell cycle control or survival signaling (e.g., PI3K, MAPK pathways) is a common source of off-target toxicity.[8][9]
Q5: What computational tools can I use to predict potential off-target interactions?
Answer: In silico methods provide a cost-effective way to generate hypotheses about potential off-targets before embarking on extensive lab work.[10] These approaches use algorithms based on chemical similarity, pharmacophore mapping, and machine learning to predict interactions with a wide range of protein targets.[3][11][12] Tools like PharmMapper, SEA (Similarity Ensemble Approach), and various machine learning models can scan large databases of protein structures and compound activities to profile your molecule.[3][10]
Troubleshooting Guide: Unexpected Cellular Phenotypes
This section addresses specific experimental issues and provides a logical workflow for diagnosing the root cause.
| Observed Problem | Potential Cause & Explanation | Recommended Action Plan |
| High Cytotoxicity in MTT/MTS Assays | Assay Interference: Tetrazolium-based assays (MTT, MTS, XTT) rely on cellular mitochondrial reductase activity.[13][14] Your compound might be directly inhibiting these enzymes or acting as a reducing agent itself, leading to a false reading of cell death. | 1. Run an orthogonal viability assay like CellTiter-Glo®, which measures ATP levels as a direct proxy for metabolic activity and is less prone to such interference.[15][16] 2. Perform a cell-free assay by adding your compound to media with the MTT/MTS reagent but no cells to check for direct chemical reduction. |
| Discrepancy Between Biochemical and Cellular Potency | Poor Cell Permeability or High Efflux: The compound may not be reaching its intracellular target at sufficient concentrations due to poor membrane permeability or active transport out of the cell by efflux pumps (e.g., P-glycoprotein). | 1. Conduct a cell permeability assay (e.g., PAMPA). 2. Test the compound's activity in the presence of known efflux pump inhibitors. 3. Directly confirm target engagement within the cell using methods like CETSA or DARTS.[17][18] |
| Phenotype Does Not Match Known Target Biology | Off-Target Modulation of a Dominant Pathway: The compound may have a potent off-target effect on a critical signaling pathway that produces a phenotype overshadowing the on-target effect. For example, a compound intended to inhibit a metabolic enzyme might also inhibit a key cell cycle kinase, causing cell cycle arrest that dominates the observed outcome. | 1. Perform a broad kinase selectivity screen (e.g., a commercial kinome scan).[7] 2. Use pathway analysis tools (e.g., Western blotting for key signaling nodes like p-ERK, p-AKT) to see which pathways are modulated at relevant concentrations.[8][] |
| Results are Inconsistent Across Different Cell Lines | Target Expression Levels or Genetic Context: The expression level of the intended target can vary significantly between cell lines. Alternatively, the genetic background of a cell line (e.g., a mutation in a downstream pathway) can render it insensitive to the on-target effect. | 1. Verify target protein expression in your panel of cell lines via Western Blot or qPCR. 2. Correlate compound sensitivity with target expression levels. 3. Review the known genetic background of your cell lines for mutations that could confer resistance. |
Investigative Workflow for Off-Target Effects
The following diagram illustrates a systematic approach to de-risking a compound and validating its mechanism of action.
Caption: Workflow for Investigating Off-Target Effects.
Key Experimental Protocols
Protocol 1: Orthogonal Cell Viability Assessment (MTT vs. CellTiter-Glo®)
This protocol is designed to differentiate true cytotoxicity from assay-specific interference.
A. MTT Assay (Metabolic Reductase Activity)
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for colorimetric measurement.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of your compound and a vehicle control (e.g., DMSO). Treat cells and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at ~570 nm using a microplate reader.
B. CellTiter-Glo® Luminescent Cell Viability Assay (ATP Quantification)
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.[15][16]
-
Plate Setup: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Measurement: Measure luminescence using a plate reader.
| Data Interpretation |
| If your compound shows high toxicity in the MTT assay but significantly less toxicity in the CellTiter-Glo® assay, it strongly suggests interference with the MTT assay chemistry rather than general cytotoxicity. |
Protocol 2: In Vitro Kinase Profiling (Luminescence-Based)
Principle: This assay measures the amount of ADP produced by a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The signal is inversely proportional to the activity of the kinase inhibitor.[20]
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of your compound in DMSO, starting from a high concentration (e.g., 1 mM).[20]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Kinase Addition: Add 2.5 µL of the kinase of interest (from a panel) to each well. Incubate for 10 minutes at room temperature.[20]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.[20]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well. Plot the signal against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 for each kinase.[20]
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: Ligand binding stabilizes a target protein against thermal denaturation. CETSA measures the amount of soluble protein remaining after a heat shock, which is an indicator of direct target engagement in a cellular context.[17][21][22]
-
Cell Treatment: Treat intact cells with your compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[21]
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[21]
-
Quantification: Carefully collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of the target protein using Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates target stabilization and therefore engagement.[21]
Caption: On-Target vs. Off-Target Kinase Inhibition.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Yin, J., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available at: [Link]
-
Srinivasan, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Kinnings, S. L., et al. (2010). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Available at: [Link]
-
Frye, S. V. (2010). Mitigating risk in academic preclinical drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Graves, J. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Rudnick, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]
-
Creative Biolabs. Counter-Screen Service. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
-
Guzman, M. L., et al. (2002). Modulation of Cellular Signaling Pathways: Prospects for Targeted Therapy in Hematological Malignancies. Clinical Cancer Research. Available at: [Link]
-
HMP Education (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]
-
Force, T., & Bonventre, J. V. (2003). Inhibitors of Protein Kinase Signaling Pathways. Circulation. Available at: [Link]
-
ResearchGate. Prediction of off-target drug effects through data fusion. Available at: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]
-
Patsnap (2025). How can off-target effects of drugs be minimised? Available at: [Link]
-
CRISPR Medicine News (2023). Off-Target Effects and Where to Find Them. Available at: [Link]
-
Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]
-
Chen, Y., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology. Available at: [Link]
-
Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. Available at: [Link]
-
Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology. Available at: [Link]
-
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Sygnature Discovery. The Importance of Counter Screens in HTS. Available at: [Link]
-
Wikipedia. Janus kinase inhibitor. Available at: [Link]
-
Azure Biosystems (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]
-
CRISPR Medicine News (2021). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
-
Srinivasan, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Available at: [Link]
-
The Institute of Cancer Research (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Maji, B., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available at: [Link]
-
Srinivasan, V., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]
-
Li, Y., et al. (2023). Chronic In Vivo CRISPR-Cas Genome Editing: Challenges, Long-Term Safety, and Outlook. Trends in Biotechnology. Available at: [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating risk in academic preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
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- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 17. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Prepared by: Senior Application Scientist, Drug Development Support
Welcome to the technical support center for researchers working with 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole and related heterocyclic compounds. This guide is designed to provide direct, actionable answers to common challenges encountered during in vivo studies, focusing on the critical barrier of oral bioavailability. Molecules in the 1,3,4-oxadiazole class are of significant interest in medicinal chemistry but often exhibit poor aqueous solubility, a primary factor limiting their therapeutic potential.[1][2] This document provides troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when transitioning from in vitro success to in vivo evaluation.
Q1: My compound, this compound, shows high in vitro potency but low or inconsistent efficacy in animal models. Could this be a bioavailability problem?
A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor oral bioavailability.[3] Oral bioavailability is the fraction of an administered drug that reaches systemic circulation unchanged.[4] For compounds like this compound, which are often crystalline solids with low aqueous solubility, the primary hurdles are:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. Low solubility is a major rate-limiting step for many new chemical entities, with estimates suggesting it affects up to 70-90% of compounds in discovery pipelines.[5][6]
-
Low Dissolution Rate: Even if a compound is sparingly soluble, a slow dissolution rate can mean that it passes through the GI tract before a sufficient amount can dissolve and be absorbed.[7]
-
Low Membrane Permeability: The dissolved drug must be able to pass through the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[3] The oxadiazole ring itself can sometimes be susceptible to metabolic ring opening.[8]
For most Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs, addressing the solubility challenge is the most critical first step.[7][9]
Q2: How can I systematically diagnose the root cause of my compound's poor bioavailability?
A2: A systematic, data-driven approach is essential to avoid unnecessary experimentation. We recommend the following diagnostic workflow to pinpoint the specific barrier limiting your compound's bioavailability.
Caption: Diagnostic workflow for identifying bioavailability barriers.
This workflow allows you to differentiate between problems of clearance (the body eliminating the drug too quickly) and problems of absorption (the drug failing to enter the body efficiently).[3][10] For most poorly soluble compounds, the results will point towards poor absorption.
Q3: My data points to poor absorption due to low solubility. What are the most effective formulation strategies for preclinical in vivo studies?
A3: Once low solubility is confirmed as the primary barrier, the goal is to enhance the concentration of the dissolved drug in the GI tract. For preclinical studies, formulation strategies must be robust, scalable, and use excipients with a good safety profile in animals.[11][12] The choice of strategy depends on whether the absorption is limited by the dissolution rate or the solubility ceiling.[13]
Caption: Decision tree for selecting a solubility enhancement strategy.
For this compound, Amorphous Solid Dispersions (ASDs) are often the most robust and effective starting point. By dispersing the drug in a polymer matrix, you prevent it from crystallizing, thereby maintaining it in a higher-energy, more soluble amorphous state.[3][5][14]
Part 2: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most critical experiments in your workflow.
Protocol 1: Preparation and Characterization of an Amorphous Solid Dispersion (ASD)
Objective: To improve the solubility and dissolution rate of this compound by formulating it as an ASD using spray drying.
Materials:
-
This compound (API)
-
Polymer: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)
-
Solvent: Dichloromethane (DCM) or Acetone/Methanol co-solvent (ensure both API and polymer are soluble)
-
Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)
-
Analytical Equipment: XRPD, DSC, HPLC
Methodology:
-
Polymer and Drug Ratio Selection: Start with a 1:3 drug-to-polymer ratio by weight. This can be optimized later.
-
Preparation of Spray Solution:
-
Completely dissolve the selected polymer in the chosen solvent.
-
Once the polymer is dissolved, add the API and stir until a clear solution is obtained. The total solid concentration should typically be between 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters. A typical starting point:
-
Inlet Temperature: 80-120°C (low enough to avoid degrading the API)
-
Aspirator Rate: 85-100%
-
Pump Rate: 10-20% (to achieve a suitable outlet temperature, e.g., 40-60°C)
-
Nozzle: 0.7 mm
-
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving the API molecularly dispersed in the polymer matrix.
-
Collect the resulting powder from the cyclone collector.
-
-
Post-Drying: Dry the collected powder under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Self-Validating Characterization:
-
X-ray Powder Diffraction (XRPD): Analyze the ASD powder. The absence of sharp peaks (Bragg peaks) characteristic of the crystalline API, and the presence of a broad "halo," confirms the amorphous nature of the drug.[3]
-
Differential Scanning Calorimetry (DSC): Heat the sample at a controlled rate (e.g., 10°C/min). The absence of a melting endotherm for the crystalline API and the presence of a single glass transition temperature (Tg) confirms a homogeneous amorphous dispersion.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Compare the dissolution profile of the ASD to the unformulated crystalline API. A significant increase in both the rate and extent of dissolution is expected.[3]
-
Protocol 2: Absolute Oral Bioavailability Assessment in Rats
Objective: To determine the absolute oral bioavailability (F%) of the formulated this compound.
Materials:
-
Sprague-Dawley rats (male, 220-250 g) with cannulated jugular veins
-
Test Formulation: ASD from Protocol 1, suspended in a vehicle like 0.5% methylcellulose.
-
IV Formulation: API dissolved in a solution (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Dosing syringes, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.
Methodology:
-
Animal Model & Group Allocation:
-
Acclimate animals for at least 3 days. Fast them overnight before dosing.
-
Divide animals into two groups (n=5 per group):[15]
-
Group 1 (IV): Receives the IV formulation.
-
Group 2 (PO): Receives the oral test formulation.
-
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the jugular vein cannula at predetermined time points.
-
Typical IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
Typical PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for quantifying the API in plasma.[16]
-
Prepare a calibration curve using spiked plasma standards.
-
Analyze the study samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration vs. time for each animal.
-
Calculate key PK parameters (e.g., using Phoenix WinNonlin software), including the Area Under the Curve (AUC) from time zero to infinity.[3]
-
Calculate absolute bioavailability using the formula: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
-
Part 3: Data Interpretation & Advanced Troubleshooting
Data Presentation: Expected Outcome of Formulation
The table below illustrates the hypothetical improvement in physicochemical properties after successful formulation of the compound as an ASD.
| Parameter | Crystalline API | ASD Formulation (1:3 API:PVP) | Rationale for Improvement |
| Appearance | White crystalline powder | Fine white amorphous powder | API is molecularly dispersed in the polymer. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | > 50 µg/mL | The amorphous form has higher free energy and lacks a crystal lattice, leading to increased apparent solubility.[13] |
| Dissolution Rate (% dissolved in 30 min) | < 5% | > 80% | Increased surface area and wettability from the hydrophilic polymer, combined with higher solubility, dramatically increases the dissolution rate.[14][17] |
| Solid State (XRPD) | Sharp diffraction peaks | Broad halo, no peaks | Confirms the absence of crystallinity.[3] |
Q4: My ASD formulation significantly improved in vitro dissolution, but the in vivo bioavailability is still poor (<10%). What other factors should I investigate?
A4: This scenario suggests that while you have overcome the dissolution barrier, other physiological factors are now limiting bioavailability. The next steps are to investigate:
-
In Vivo Precipitation: The drug may be dissolving from the ASD in the stomach but precipitating into a non-absorbable form when it reaches the higher pH of the intestine. Using a pH-sensitive polymer like HPMC-AS can help maintain a supersaturated state in the intestine.[18]
-
First-Pass Metabolism: As determined from your pilot PK study, if IV clearance is high, extensive metabolism in the gut wall or liver is likely. This is an intrinsic property of the molecule that formulation alone may not solve. Prodrug strategies could be considered.[19]
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells. This can be investigated using in vitro Caco-2 assays with and without a P-gp inhibitor.[19]
Q5: We are observing high variability in plasma concentrations between animals in the same dosing group. How can this be minimized?
A5: High variability undermines the statistical power of your study and can obscure true efficacy.[15] Common causes and solutions include:
-
Formulation Inhomogeneity: Ensure your oral suspension is uniform. Use a proper suspending agent (e.g., 0.5% methylcellulose) and vortex each dose immediately before administration. For ASDs, ensure the powder is homogenous.
-
Inaccurate Dosing: Standardize all administration procedures with a detailed Standard Operating Procedure (SOP).[15] Ensure the person performing the oral gavage is well-trained to guarantee consistent delivery to the stomach.
-
Physiological Differences:
-
Food Effects: Always fast animals overnight before a PK study, as food can significantly alter GI motility, pH, and drug absorption.
-
Animal Health: Use healthy animals from a reputable supplier and ensure they are age- and weight-matched.[15]
-
-
Statistical Power: For efficacy studies, increasing the number of animals per group (e.g., from n=5 to n=8-10) can help account for biological variation and improve the reliability of the results.[20]
References
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs - Slideshare. (n.d.).
- Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. (2025).
- Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed. (2024). Pharmaceutics, 16(6), 758.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (n.d.).
- Bioavailability Enhancement Techniques For Poorly Soluble Drug - IJCRT.org. (2025).
- Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. (n.d.).
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (n.d.).
- Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016).
- Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024).
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. (n.d.).
- Technical Support Center: Troubleshooting In Vivo Delivery of PK-10 - Benchchem. (2025).
- Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds - Benchchem. (2025).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- BCS Class II Drug & Its Solubility Enhancement: A Review - Semantic Scholar. (2022). Journal for Research in Applied Sciences and Biotechnology.
- Enhancing bioavailability for BCS Class II and IV drugs - YouTube. (2025).
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research. (2024).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (n.d.).
- The Bioavailability of Drugs—The Current State of Knowledge - MDPI. (n.d.).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.).
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.).
- Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed. (n.d.).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Oxadiazoles in medicinal chemistry - PubMed. (2012). Journal of Medicinal Chemistry, 55(7), 2993-3006.
- 1,3,4-Oxadiazole Derivatives as Potential Biological Agents - ResearchGate. (2025).
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- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 20. dctd.cancer.gov [dctd.cancer.gov]
Strategies to reduce the cytotoxicity of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Welcome to the technical support guide for researchers working with 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole and its derivatives. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies for managing and reducing the cytotoxicity of this promising compound class. The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities, particularly in oncology.[1] However, harnessing its therapeutic potential requires a nuanced understanding of its cytotoxic profile to ensure selectivity towards malignant cells while sparing healthy tissue.[2][3]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My lead compound, a this compound derivative, exhibits potent cytotoxicity against my target cancer cell line, but it's equally toxic to my non-cancerous control cell line (e.g., HEK-293). What's the underlying issue and what's my first step?
Answer: This is a classic case of a low therapeutic index, where the compound does not sufficiently differentiate between cancerous and healthy cells. The cytotoxicity you're observing is likely due to one or more of the following:
-
Off-Target Effects: The compound may be interacting with ubiquitous cellular machinery or pathways essential for the survival of all cells, not just the cancer-specific targets. Many potent 1,3,4-oxadiazole derivatives function by inhibiting fundamental enzymes like topoisomerase or kinases, and slight structural variations can broaden their inhibitory profile.[1]
-
Physicochemical Properties: Poor aqueous solubility can lead to compound precipitation or aggregation in culture media, causing non-specific cell death that masks true pharmacological activity. Conversely, excessively high lipophilicity can result in indiscriminate membrane disruption.
-
Metabolic Activation: The compound might be metabolized by ubiquitous cellular enzymes (e.g., Cytochrome P450) into a reactive, non-specific metabolite that causes general cellular damage.
Your First Step: Baseline Characterization Before embarking on complex modifications, you must rigorously validate your initial findings. Confirm the compound's purity (>95%) via LC-MS and NMR, and assess its solubility in your specific cell culture medium. Run a dose-response curve on at least one cancer cell line and one non-cancerous cell line (e.g., primary fibroblasts, V-79, or MRC-5) to quantitatively determine the IC50 (half-maximal inhibitory concentration) for each.[2][4] This will give you a baseline therapeutic index (IC50 normal cell / IC50 cancer cell) to measure future improvements against.
Question 2: What are the primary strategic approaches to rationally decrease the general cytotoxicity of my compound while preserving its anti-cancer activity?
Answer: There are three main pillars for improving the selectivity of your compound. These can be pursued independently or in combination for a synergistic effect. The choice depends on your resources, the compound's mechanism of action, and its stage of development.
Caption: Key sites for structural modification on the core scaffold.
-
Focus Area 1: The 5-Position (R1): This is often the most fruitful area for modification. The goal is to append functional groups that either improve selectivity or favorably alter physicochemical properties.
-
Increase Selectivity: Add moieties that are preferentially taken up by cancer cells. For example, coupling the scaffold to a sugar molecule could target cancer cells that overexpress glucose transporters (the Warburg effect).
-
Alter Physicochemical Properties: Introduce polar groups (e.g., hydroxyls, amines) to increase water solubility and reduce non-specific membrane interactions. [5]SAR analyses have shown that adding hydroxyl or para-hydroxyl groups can be more effective than chloro or nitro groups. [6] * Hybridization: Combine your oxadiazole with another known anticancer pharmacophore. This "hybrid molecule" approach can create synergistic effects or engage multiple targets. [1]
-
-
Focus Area 2: The 2-Position Phenyl Ring (R2): The difluoro substitution pattern is likely key to your compound's activity, but minor modifications can fine-tune its properties.
-
Positional Isomers: Synthesize analogues with fluorine atoms at different positions (e.g., 3,4-difluoro or 3,5-difluoro) to see how this impacts binding affinity and off-target effects.
-
Add Small Substituents: Introducing small, sterically non-demanding groups like a methyl or methoxy group can alter the electronic profile of the ring, potentially disfavoring binding to off-target proteins without disrupting on-target activity.
-
Question 4: My modified compounds still show some toxicity to normal cells, though it's reduced. How can I use a drug delivery system to further improve the safety profile for in vivo studies?
Answer: This is the perfect scenario for exploring advanced drug delivery systems. When you have a potent compound with a reasonable but not perfect therapeutic index, physically controlling its location in the body can be transformative. The most common and effective strategy is encapsulation into nanoparticles.
The primary rationale is to exploit the Enhanced Permeability and Retention (EPR) effect . Solid tumors have leaky blood vessels and poor lymphatic drainage. Nanoparticles (typically 20-200 nm in size) can pass through these leaky vessels into the tumor but are too large to easily exit, causing them to accumulate. [7]This passively targets the tumor, increasing the local drug concentration where it's needed and decreasing it in healthy organs like the liver, kidneys, and heart, thereby reducing systemic toxicity. [7] Recommended Workflow: Liposomal Formulation
Liposomes are a clinically validated and relatively straightforward nanoparticle platform to begin with.
Caption: Experimental workflow for preparing drug-loaded liposomes.
This process encapsulates your hydrophobic oxadiazole derivative within the lipid bilayer of the liposome, shielding it from the systemic circulation until it reaches the tumor microenvironment.
Experimental Protocols & Data Interpretation
Protocol 1: Standard MTT Cytotoxicity Assay
This colorimetric assay is a robust method for assessing cell viability and determining IC50 values. [3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of your test compound in DMSO. Create a series of 2x concentrated serial dilutions (e.g., from 200 µM to 0.1 µM) in complete medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls. Incubate for 48-72 hours. [2]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Correct for background by subtracting the absorbance of the "medium only" wells.
-
Calculate cell viability as: (Absorbance of treated wells / Absorbance of untreated wells) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot cell viability vs. log[concentration] and fit a non-linear regression curve to determine the IC50 value.
-
Data Presentation: Improving Therapeutic Index
Your goal is to increase the IC50 for normal cells while keeping the IC50 for cancer cells low. This increases the therapeutic index (TI).
| Compound ID | Modification | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | Therapeutic Index (TI) |
| Lead-001 | Parent Compound | 1.2 | 2.4 | 2.0 |
| Mod-004 | Added 5-position -OH group | 1.5 | 30.0 | 20.0 |
| Mod-007 | 3,5-difluoro isomer | 10.5 | 50.0 | 4.8 |
| Lead-001-Lipo | Liposomal Formulation of Lead-001 | 1.8 | >100.0 | >55.6 |
*In vivo efficacy and MTD studies are required to truly assess the benefit of formulation strategies.
This table clearly demonstrates how a successful modification (Mod-004) or formulation (Lead-001-Lipo) can dramatically increase the therapeutic index, a key indicator of a safer, more selective drug candidate.
References
[1]Asif, M. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link] [2]Kumar, A. M., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link] [6]Kaur, R., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of the Brazilian Chemical Society. Available at: [Link] [8]Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link] [3]Gontijo, R. J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available at: [Link] [7]Ali, M., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link] [9]Kumar, P., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Biointerface Research in Applied Chemistry. Available at: [Link] [4]Juszczak, M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link] [5]Yilmaz, I., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
Refinement of analytical methods for the detection of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Technical Support Center: Analytical Methods for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of this compound. This molecule, with its halogenated phenyl ring and oxadiazole core, presents unique challenges and opportunities in analytical method development. Its structure is of significant interest in medicinal chemistry and materials science.[1][2] This guide is designed to provide practical, field-tested advice to help you refine your analytical methods, troubleshoot common issues, and ensure the integrity of your results. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Section 1: High-Performance Liquid Chromatography (HPLC) — Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the purity assessment and quantification of 1,3,4-oxadiazole derivatives.[1] Reverse-phase HPLC on a C18 column is the most common starting point.[1] However, the electrophilic nature of the difluorophenyl group can lead to specific chromatographic challenges.
Q1: Why am I observing significant peak tailing for my main analyte peak?
Possible Cause 1: Secondary Silanol Interactions
-
Expertise & Experience: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these groups can be deprotonated (Si-O-), creating active sites for secondary ionic interactions with polar or electron-deficient analytes. Your this compound, with its polarizable aromatic system and heteroatoms, can engage in these interactions, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailing peak.
-
Step-by-Step Solution:
-
Acidify the Mobile Phase: The most direct solution is to suppress the ionization of the silanol groups. Add a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous component of your mobile phase to bring the pH below 4.[1] This ensures the silanols remain protonated (Si-OH), minimizing unwanted ionic interactions.[3]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are more exhaustively end-capped, reducing the number of available free silanols. If tailing persists, switching to a column specifically marketed as "high-purity" or "base-deactivated" is a reliable next step.
-
Check Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant pH and ionic state for the analyte throughout the analysis.[3]
-
Possible Cause 2: Column Overload
-
Expertise & Experience: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-Gaussian peak shape, often characterized by fronting or tailing.
-
Step-by-Step Solution:
-
Perform a Dilution Series: Prepare and inject samples at progressively lower concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL). If the peak shape improves significantly at lower concentrations, you are likely experiencing mass overload.[4]
-
Reduce Injection Volume: A simpler alternative is to reduce the injection volume while keeping the sample concentration the same.[5]
-
Q2: My analyte's retention time is drifting or shifting between injections. What's the cause?
Possible Cause 1: Insufficient Column Equilibration
-
Expertise & Experience: The column's stationary phase requires adequate time to fully equilibrate with the mobile phase. This is especially critical in gradient elution, where the column must return to the initial mobile phase composition before the next run. If equilibration is incomplete, the surface chemistry will be inconsistent at the start of each injection, leading to variable retention times.[5]
-
Step-by-Step Solution:
-
Increase Equilibration Time: As a rule of thumb, allow at least 10-15 column volumes of the initial mobile phase to pass through the column between gradient runs. You can calculate the column volume (in mL) using the formula: V = π * (radius)² * length (all in cm).
-
Monitor the Baseline: Ensure the detector baseline is flat and stable before making an injection. A drifting baseline is a clear indicator of an unequilibrated system.
-
Possible Cause 2: Mobile Phase Composition Change
-
Expertise & Experience: The mobile phase is the primary driver of retention in reverse-phase HPLC. Even minor changes in its composition can cause significant shifts. This can happen due to the evaporation of the more volatile organic component (e.g., acetonitrile) or improper mixing.[4]
-
Step-by-Step Solution:
-
Prepare Fresh Mobile Phase Daily: Do not use mobile phases that have been sitting for extended periods.[4]
-
Cover Solvent Reservoirs: Use reservoir caps to minimize evaporation.[5]
-
Degas the Mobile Phase: Ensure proper degassing via sonication, helium sparging, or an in-line degasser to prevent air bubbles from forming in the pump, which can affect flow rate and composition.[4]
-
Possible Cause 3: Temperature Fluctuation
-
Expertise & Experience: Retention times are sensitive to temperature. Changes in the ambient laboratory temperature can affect solvent viscosity and interaction kinetics, leading to drift.
-
Step-by-Step Solution:
-
Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Set the temperature to slightly above ambient (e.g., 30-40 °C) to negate the effects of room temperature swings.[5]
-
Q3: I'm seeing poor resolution between my main peak and an impurity. How can I improve the separation?
Possible Cause: Suboptimal Mobile Phase Selectivity
-
Expertise & Experience: Selectivity (α) is the measure of separation between two peaks. The choice of organic modifier in the mobile phase can profoundly impact selectivity. Acetonitrile and methanol interact with analytes and the stationary phase differently. Acetonitrile is generally a stronger, more eluotropic solvent, while methanol can offer different selectivity through its hydrogen-bonding capabilities.
-
Step-by-Step Solution:
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol (or vice-versa) at a concentration that gives a similar retention time for the main peak. This simple change can often alter the elution order or improve the separation of closely eluting peaks.[6]
-
Optimize the Gradient Profile: If using a gradient, make the slope shallower around the elution time of the peaks of interest. A slower change in the organic solvent percentage provides more time for the column to resolve the components.
-
Consider a Phenyl Column: For aromatic compounds like this, a phenyl-based stationary phase can offer alternative selectivity compared to a standard C18. The π-π interactions between the phenyl rings of the stationary phase and your difluorophenyl-containing analyte can enhance separation from impurities that lack this feature.[6]
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) — FAQs
GC-MS is a powerful tool for identifying and quantifying volatile 1,3,4-oxadiazole derivatives or for analyzing samples from complex matrices after appropriate extraction.[1]
Q1: Is this compound suitable for GC-MS analysis?
Yes, provided it has sufficient thermal stability and volatility. Most 1,3,4-oxadiazole derivatives with aryl substituents are stable enough for GC analysis.[7][8] The key is to ensure the compound does not decompose in the heated injector port. A preliminary thermal stability test using a technique like Differential Scanning Calorimetry (DSC) can be beneficial.[1]
Q2: What is a good starting point for GC column selection?
For general screening, a medium-polarity capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is an excellent choice.[1] These columns offer a good balance of selectivity for a wide range of compounds and are robust. For potentially more polar analytes or isomers, a higher polarity column (e.g., DB-35ms) could be investigated.
Q3: I'm not seeing my compound's peak in the chromatogram. What should I check?
-
Injector Temperature: If the temperature is too low, the compound may not volatilize efficiently. If it's too high, it could be decomposing. Start with an injector temperature around 250 °C and adjust as needed.
-
Solvent Choice: Ensure the sample is dissolved in a volatile organic solvent compatible with GC, such as dichloromethane or ethyl acetate.[1]
-
Derivatization: While likely not necessary for this compound, if you are analyzing a related metabolite with highly polar functional groups (e.g., -OH, -NH2), derivatization (e.g., silylation) might be required to increase volatility and prevent peak tailing.
Section 3: General Sample Preparation — FAQs
Q1: What is the best solvent for preparing my stock and working solutions?
The primary rule is "like dissolves like." For HPLC, the ideal solvent is the mobile phase itself or a solvent with a similar or weaker elution strength.[5] Acetonitrile or a mixture of acetonitrile and water is typically an excellent choice for this compound. For GC-MS, a volatile organic solvent like dichloromethane is suitable.[1] Always check for complete dissolution. If solubility is an issue, DMSO can be used for stock solutions, but be mindful that large injection volumes of DMSO can cause peak distortion in reverse-phase HPLC.
Q2: Is sample filtration necessary?
Absolutely. All samples should be filtered through a 0.22 or 0.45 µm syringe filter before injection into an HPLC system.[1] This prevents particulates from the sample or dissolving solvent from reaching and blocking the column frit or injector, which can cause high backpressure and system damage.[3] Ensure the filter membrane is compatible with your solvent (e.g., PTFE for a wide range of organic solvents).
Section 4: Detailed Experimental Protocols
These protocols represent robust starting points for your method development.
Protocol 1: Reverse-Phase HPLC-UV Method for Purity Analysis
-
Instrumentation: HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: Hold at 50% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35 °C.
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector; extract chromatogram at the analyte's λmax (e.g., ~235 nm, to be determined experimentally).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]
-
-
Data Analysis: Integrate the peak for this compound and all impurity peaks. Calculate purity using the area percent method.
Protocol 2: GC-MS Screening Method
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
Vortex thoroughly.
-
-
Data Analysis: Identify the analyte peak by its retention time and compare the resulting mass spectrum to the expected fragmentation pattern for this compound.
Section 5: Data Summary Tables
Table 1: Typical HPLC Starting Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose for non-polar to moderately polar compounds.[1] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Good eluotropic strength and suppresses silanol interactions. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency. |
| Temperature | 30-40 °C | Ensures stability and reproducibility against ambient changes. |
| Detector | UV/PDA | The aromatic system provides strong chromophores for UV detection.[1] |
Table 2: GC-MS Parameter Guidelines
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | DB-5ms (or equivalent), 30m | Medium polarity, suitable for a wide range of semi-volatile compounds.[1] |
| Injector Temp | 250 °C | Ensures efficient volatilization without thermal degradation. |
| Oven Program | 100 °C to 280 °C ramp | Covers a broad volatility range to elute the analyte and potential impurities. |
| Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible, library-searchable fragmentation patterns.[10] |
Section 6: Workflow & Troubleshooting Diagrams
Caption: General analytical workflow from sample receipt to final reporting.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025, September 24).
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025, September 28). ResearchGate.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024, October 13).
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. (n.d.).
- ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.).
- OUCI. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi….
- CrystEngComm (RSC Publishing). (2023, November 10). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions.
- Semantic Scholar. (2022, November 1). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun.
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Technical Support Center: Advanced Strategies for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Scaffold Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-(2,4-difluorophenyl)-1,3,4-oxadiazole scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges. Our focus is on providing scientifically grounded solutions to common issues encountered when modifying this scaffold to enhance target specificity. The 1,3,4-oxadiazole ring is a valuable pharmacophore, often used as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] The presence of the electron-withdrawing 2,4-difluorophenyl group presents unique synthetic challenges and opportunities that this guide will help you navigate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial cyclization to form the this compound core is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the formation of 2,5-disubstituted-1,3,4-oxadiazoles are a frequent issue, often stemming from the choice of cyclodehydrating agent, reaction conditions, or the stability of the diacylhydrazine intermediate. The strong electron-withdrawing nature of the 2,4-difluorophenyl group can impact the nucleophilicity of the precursor, requiring careful optimization.
Troubleshooting Guide: Low Cyclization Yield
-
Evaluate Your Cyclodehydrating Agent:
-
Phosphorus Oxychloride (POCl₃): This is a very common and potent reagent. However, its aggressive nature can sometimes lead to the formation of chlorinated byproducts or decomposition of sensitive substrates. If you suspect this, consider milder reagents.
-
Alternative Reagents: A variety of other dehydrating agents can be employed, such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, or Burgess reagent.[2] Milder, modern methods using reagents like triphenylphosphine/trichloroisocyanuric acid can also provide high yields in minutes.
-
One-Pot Approaches: To circumvent the isolation of potentially unstable diacylhydrazine intermediates, consider a one-pot synthesis. For instance, reacting an acid hydrazide with a carboxylic acid in the presence of a coupling agent like HATU can directly yield the oxadiazole.
-
-
Optimize Reaction Conditions:
-
Temperature: Ensure you are using the optimal temperature. While some cyclizations with POCl₃ require reflux, others proceed at lower temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at high temperatures.
-
Reaction Time: Extended reaction times do not always equate to higher yields and can lead to byproduct formation. Use TLC to determine the point of maximum product formation.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
-
Consider the Precursor Synthesis:
-
The initial step is often the formation of a diacylhydrazine from 2,4-difluorobenzohydrazide and a suitable carboxylic acid or acyl chloride. Ensure this precursor is pure. Any unreacted starting materials can interfere with the subsequent cyclization.
-
Q2: I am observing significant byproduct formation during my POCl₃-mediated cyclization. What are these byproducts and how can I minimize them?
A2: Phosphorus oxychloride is a powerful dehydrating agent but can also act as a chlorinating agent, leading to unwanted side reactions, especially at elevated temperatures.
Common Byproducts and Minimization Strategies:
| Byproduct Type | Formation Mechanism | Minimization Strategy |
| Chlorinated Intermediates | The Vilsmeier-Haack type intermediates formed during the reaction can be susceptible to nucleophilic attack by chloride ions. | Use the minimum effective amount of POCl₃. Run the reaction at the lowest possible temperature that still allows for cyclization. Consider alternative, non-chlorinating dehydrating agents like polyphosphoric acid (PPA) or Dess-Martin periodinane for oxidative cyclization of N-acylhydrazones. |
| Ring-Opened Products | The 1,3,4-oxadiazole ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, particularly during workup. | Neutralize the reaction mixture carefully during workup, avoiding strong bases if possible. A simple quench with ice followed by extraction is often sufficient. |
| Unreacted Diacylhydrazine | Incomplete cyclization will leave the diacylhydrazine precursor in the final mixture, complicating purification. | Increase the reaction time or temperature cautiously while monitoring with TLC. Ensure the POCl₃ is of good quality and not partially hydrolyzed. |
Q3: I've successfully synthesized my this compound derivative, but purification by column chromatography is proving difficult. What are some effective strategies?
A3: The purification of fluorinated compounds can be challenging due to their unique polarity and solubility profiles. They often exhibit different chromatographic behavior compared to their non-fluorinated analogs.
Purification Troubleshooting Guide for Fluorinated Oxadiazoles:
-
Standard Silica Gel Chromatography:
-
Co-elution: Fluorinated compounds can have similar polarities to their synthetic precursors or byproducts, leading to co-elution.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with a wider range of solvent systems. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to your standard hexane/ethyl acetate system can significantly alter selectivity.
-
Dry Loading: If your compound has poor solubility in the mobile phase, consider adsorbing it onto a small amount of silica gel and loading it dry onto the column.
-
-
-
Advanced Chromatographic Techniques:
-
Reverse-Phase HPLC (RP-HPLC): This is often a very effective method for purifying fluorinated molecules.[3]
-
Column Choice: A standard C18 column is a good starting point. However, for highly fluorinated compounds, specialized fluorinated stationary phases (e.g., pentafluorophenyl (PFP) phases) can offer unique selectivity and improved peak shape.[1][4]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The addition of a small amount of trifluoroacetic acid (TFA) (0.1%) can improve peak shape for compounds with basic functionalities. Pairing a standard C8 column with a fluorinated eluent like trifluoroethanol can also be an effective strategy.[5]
-
-
Fluorous Solid-Phase Extraction (F-SPE): If you are working with compounds that have a high fluorine content, F-SPE can be a powerful purification tool. This technique utilizes a stationary phase with perfluoroalkyl chains that selectively retain highly fluorinated compounds, allowing non-fluorinated impurities to be washed away.[3]
-
-
Crystallization:
-
Do not underestimate the power of crystallization for achieving high purity. The altered solubility of fluorinated compounds can sometimes make finding a suitable solvent system for crystallization easier.[3] Experiment with a range of solvents and solvent pairs (e.g., ethanol/water, dichloromethane/hexane).
-
Q4: How can I strategically modify the 5-position of the this compound scaffold to improve target specificity?
A4: Modifying the 5-position is a common and effective strategy to explore the structure-activity relationship (SAR) and enhance target specificity. The substituent at this position can influence the molecule's overall shape, polarity, and ability to form specific interactions with the target protein.
General Workflow for Modifying the 5-Position:
Caption: Iterative cycle for SAR studies at the 5-position.
Strategies for Modifying the 5-Substituent:
-
Varying Alkyl and Aryl Groups:
-
Rationale: To probe the size and shape of the binding pocket. Start with small alkyl groups (e.g., methyl, ethyl) and progress to larger, more complex aryl or heteroaryl rings.
-
Example: A study on glycogen synthase kinase-3β (GSK-3β) inhibitors found that substituting the oxadiazole with a benzimidazole group at the 5-position led to highly potent and selective compounds.[6]
-
Synthetic Approach: The most direct method is to use the corresponding carboxylic acid (R-COOH) in the initial cyclization reaction with 2,4-difluorobenzohydrazide.
-
-
Introducing Hydrogen Bond Donors/Acceptors:
-
Rationale: To form specific hydrogen bonds with amino acid residues in the target's active site, which can significantly increase affinity and specificity.
-
Example: Incorporating groups like phenols, amines, or sulfonamides can introduce these interactions. SAR studies on oxadiazole-based antibacterials have shown that the presence and position of hydrogen-bond-donating substituents can dramatically affect activity.[7]
-
Synthetic Approach: This can be achieved by using a carboxylic acid that already contains the desired functional group (protected if necessary) or by synthesizing a precursor like 5-substituted-1,3,4-oxadiazole-2-thiol and then functionalizing it.
-
-
Modulating Electronic Properties:
-
Rationale: The electronic nature of the 5-substituent can influence the overall electron density of the oxadiazole ring, which may affect its interaction with the target or its pharmacokinetic properties.
-
Example: In a series of TGR5 agonists, extensive SAR studies on the substituents of a dihydro-1,2,4-oxadiazole core were crucial in identifying a potent agonist.[8]
-
Synthetic Approach: Introduce electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) onto an aryl ring at the 5-position.
-
-
Introducing a Thiol Group for Further Functionalization:
-
Rationale: Synthesizing this compound-5-thiol creates a versatile intermediate that can be easily alkylated or arylated to introduce a wide variety of substituents.
-
Synthetic Protocol: This can be achieved by reacting 2,4-difluorobenzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide.[9][10]
-
Experimental Protocol: Synthesis of this compound-5-thiol
Caption: Workflow for synthesizing the 5-thiol intermediate.
This protocol provides a key intermediate for introducing diverse functionalities at the 5-position, allowing for extensive exploration of the chemical space around the scaffold to optimize target specificity.
References
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(1), 27-43. Available from: [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Zhang, W. (2006). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies, 29(13), 1877-1887. Available from: [Link]
-
Spink, E., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(5), 2374-2385. Available from: [Link]
-
Jiang, Z. X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(9), 984-989. Available from: [Link]
-
Xing, Y., et al. (2013). Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. ChemMedChem, 8(10), 1649-1661. Available from: [Link]
-
Spink, E., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 6(3), 301-305. Available from: [Link]
-
Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. Available from: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]
-
Al-Obaidi, A. S. M., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Egyptian Journal of Chemistry, 67(10), 1-10. Available from: [Link]
-
Hussain, S., et al. (2013). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Tropical Journal of Pharmaceutical Research, 12(4), 541-546. Available from: [Link]
-
Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]
-
Küçükgüzel, Ş. G., et al. (2010). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Turkish Journal of Chemistry, 34(4), 559-568. Available from: [Link]
-
Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(12), 2296-2305. Available from: [Link]
-
Dayakar, G., & Jeyanthi, A. (2012). Synthesis of oxadiazole, thiadiazole and tetrazole derivatives of 1H- imidazo[4,5-b]pyridines. Der Pharma Chemica, 4(3), 1156-1163. Available from: [Link]
-
Ding, D., et al. (2015). Exploration of the Structure–activity Relationship of 1,2,4-Oxadiazole Antibiotics. Amanote Research. Available from: [Link]
-
Khan, I., et al. (2023). Convergent synthesis, kinetics insight and allosteric computational ascriptions of thiazole-(5-aryl)oxadiazole hybrids embraced with propanamides as alkaline phosphatase inhibitors. RSC Advances, 13(22), 14963-14976. Available from: [Link]
-
Yurttaş, L., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(26), 23485-23499. Available from: [Link]
-
Jończyk, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2563. Available from: [Link]
-
Jończyk, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. Available from: [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Molecules, 27(21), 7436. Available from: [Link]
-
Bharwal, A., & Gupta, M. (2021). 1,3,4 Oxadiazole: An emerging scaffold to target different growth factors and kinases. Chemical Biology Letters, 8(2), 45-58. Available from: [Link]
-
El-Naggar, M., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]
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- 8. Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Resistance to 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole in Microbial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding microbial resistance to this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and overcome resistance, thereby accelerating your research and development efforts.
The emergence of microbial resistance is a significant hurdle in the development of new antimicrobial agents.[1][2][3] The 1,3,4-oxadiazole scaffold is a promising heterocyclic moiety known for a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] However, as with any antimicrobial, the potential for resistance development exists. Understanding the underlying mechanisms is paramount to designing effective countermeasures.
This document is structured to provide a logical flow from foundational knowledge to advanced troubleshooting, incorporating field-proven insights and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering unexpected results or planning their experiments.
Q1: What are the likely primary mechanisms of microbial resistance to this compound?
A1: While specific resistance mechanisms to this exact molecule may not be extensively documented, based on known mechanisms against other heterocyclic small molecules, the primary modes of resistance are likely to be:
-
Target Modification: Alterations in the molecular target of the drug, preventing effective binding.[5][6] This can occur through spontaneous genetic mutations in the gene encoding the target protein.[6][7][8]
-
Efflux Pump Overexpression: Increased expression of efflux pumps that actively transport the compound out of the microbial cell, preventing it from reaching its intracellular target.[7][9][10][11][12] The Resistance–Nodulation–Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria.[13]
-
Enzymatic Degradation: Production of enzymes that chemically modify or cleave the 1,3,4-oxadiazole ring, inactivating the compound.[7][14]
-
Biofilm Formation: Growth within a biofilm matrix can confer resistance by physically impeding drug penetration and creating a physiologically distinct, less susceptible cell population.[7][15]
Q2: My strain is showing increasing Minimum Inhibitory Concentration (MIC) values for the oxadiazole compound. What is the first step in troubleshooting this?
A2: The initial and most critical step is to confirm the purity and stability of your compound. A simple workflow would be:
-
Verify Compound Integrity: Re-confirm the identity and purity of your stock solution using techniques like LC-MS or NMR. Degradation during storage can lead to a perceived increase in MIC.
-
Standardize Inoculum: Ensure you are using a standardized inoculum for your susceptibility testing, as variations in starting cell density can significantly impact MIC results.[16]
-
Use Quality Control Strains: Always include appropriate quality control (QC) strains with known susceptibility profiles in your assays to validate your testing methodology.[17]
-
Repeat the Assay: Perform the MIC determination multiple times to ensure the result is reproducible.
If the increased MIC is consistent and your compound and methodology are sound, you are likely dealing with genuine acquired resistance.
Q3: Can resistance to this oxadiazole compound be plasmid-mediated?
A3: Yes, it is highly probable. Genes encoding resistance mechanisms, such as efflux pumps or drug-modifying enzymes, are frequently located on mobile genetic elements like plasmids.[8][18] This allows for horizontal gene transfer, facilitating the rapid spread of resistance among a microbial population.[7][8] Investigating the presence of plasmids in your resistant isolates is a key step in characterizing the resistance mechanism.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides for specific experimental challenges.
Guide 1: Investigating the Role of Efflux Pumps
My Hypothesis: A microbial strain has developed resistance to this compound due to the overexpression of an efflux pump.
Q: How can I experimentally verify the involvement of efflux pumps in the observed resistance?
A: The most direct method is to assess the compound's activity in the presence of a known efflux pump inhibitor (EPI).[9][10][11][12] A significant reduction in the MIC in the presence of an EPI strongly suggests efflux-mediated resistance.
Experimental Protocol: MIC Determination with an Efflux Pump Inhibitor
-
Materials:
-
Resistant microbial strain and a susceptible parent strain.
-
This compound stock solution.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Phenylalanine-arginine β-naphthylamide (PAβN) for RND pumps, or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a proton motive force dissipator).[11]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).[19]
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a two-fold serial dilution of the oxadiazole compound in the microtiter plate.
-
Prepare a second set of dilutions, but in this set, add the EPI at a fixed, sub-inhibitory concentration to each well.
-
Inoculate all wells with a standardized suspension of the resistant microbial strain.
-
Include control wells (no drug, no EPI; drug only; EPI only).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by observing the lowest concentration of the oxadiazole compound that inhibits visible growth.
-
Data Interpretation:
| Strain | Treatment | MIC of Oxadiazole (µg/mL) | Fold Change in MIC | Interpretation |
| Resistant | Oxadiazole alone | 64 | - | High-level resistance |
| Resistant | Oxadiazole + EPI | 4 | 16-fold decrease | Efflux pump involvement is highly likely |
| Susceptible | Oxadiazole alone | 4 | - | Baseline susceptibility |
| Susceptible | Oxadiazole + EPI | 4 | No change | Efflux pump is not a primary factor in the susceptible strain |
A 4-fold or greater reduction in MIC in the presence of an EPI is generally considered significant.
Logical Workflow for Efflux Pump Investigation
Caption: Workflow for investigating efflux pump-mediated resistance.
Guide 2: Identifying Target Modification
My Hypothesis: Resistance is due to a mutation in the gene encoding the molecular target of the oxadiazole compound.
Q: How can I identify the molecular target and any resistance-conferring mutations?
A: This is a more complex investigation that typically involves a combination of genomic and biochemical approaches.
Experimental Protocol: Whole-Genome Sequencing and Comparative Genomics
-
DNA Extraction: Isolate high-quality genomic DNA from both the resistant and the susceptible parent strain.
-
Whole-Genome Sequencing (WGS): Sequence the genomes of both strains using a high-throughput sequencing platform.
-
Comparative Genomics:
-
Align the genome of the resistant strain against the susceptible (reference) genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Focus on non-synonymous mutations (those that change an amino acid) in coding regions.
-
-
Candidate Gene Identification: Prioritize genes with mutations that are known to be involved in essential cellular processes that are common drug targets (e.g., DNA gyrase, topoisomerase, enzymes in cell wall synthesis).[5][6]
Validating the Candidate Gene
Once a candidate gene with a mutation is identified, its role in resistance must be validated.
-
Gene Knockout/Complementation:
-
Create a knockout of the candidate gene in the susceptible strain. If the target is essential, a conditional knockout or knockdown system may be required.
-
Introduce the mutated version of the gene into the susceptible strain and assess if it confers resistance.
-
Conversely, introduce the wild-type version of the gene into the resistant strain and see if it restores susceptibility.
-
-
Biochemical Assays:
-
If the target is an enzyme, express and purify both the wild-type and mutated versions of the protein.
-
Perform in vitro enzyme activity assays in the presence of the oxadiazole compound to determine if the mutation reduces the inhibitory effect of the compound.
-
Signaling Pathway for Target-Based Resistance
Caption: Mechanism of resistance via target modification.
Guide 3: Overcoming Resistance through Combination Therapy
My Hypothesis: The efficacy of this compound can be restored or enhanced by using it in combination with another agent.
Q: How do I design an experiment to test for synergistic interactions?
A: The "checkerboard assay" is the gold standard for assessing synergy between two compounds.[10] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol: Checkerboard Assay
-
Setup: Use a 96-well plate. Along the x-axis, create a two-fold serial dilution of the oxadiazole compound (Drug A). Along the y-axis, create a two-fold serial dilution of the second compound (Drug B, e.g., an EPI or an antibiotic with a different mechanism of action).
-
Inoculation: Inoculate the plate with a standardized suspension of the resistant strain.
-
Incubation: Incubate under appropriate conditions.
-
Data Collection: Determine the MIC of each drug alone and in all combinations.
Calculating the FIC Index:
The FIC for each drug is calculated as:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B
Interpreting the FIC Index:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifferent |
| > 4.0 | Antagonism |
A synergistic combination is a highly promising strategy to overcome resistance, as it may allow for the use of lower, less toxic concentrations of each drug and reduce the likelihood of further resistance development.[9][10]
References
-
What is the mechanism of Antimicrobial Resistance (AMR) related to target modification?. (n.d.). Public Health Ontario. Retrieved January 19, 2026, from [Link]
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2).
- Fluit, A. C., Visser, M. R., & Schmitz, F. J. (2001). Molecular detection of antimicrobial resistance. Clinical Microbiology Reviews, 14(4), 836–871.
- Verma, N., Singh, A. K., & Kumar, R. (2021). Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 21(14), 1896–1909.
- Al-Shura, A. N., Al-Saymari, F. A., Al-Harbi, S. A., & Al-Ghamdi, A. M. (2022). Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. RSC Advances, 12(35), 22967–22987.
- Tyson, G. H., Ceric, O., & Guag, J. (2021). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 9(2), e00329-21.
-
University of Illinois at Urbana-Champaign. (2004, November 16). Molecular Technique Shows Promise In Destroying Drug Resistance In Bacteria. ScienceDaily. Retrieved January 19, 2026 from
- Wright, G. D. (2021). Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets. Chemical Reviews, 121(6), 3436–3456.
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Validation & Comparative
A Comparative Efficacy Analysis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Against Standard Therapeutic Agents
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered ring system is a bioisostere of amide and ester functionalities, enabling favorable interactions with various biological targets.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The presence of a toxophoric -N=C-O- linkage is thought to contribute to its antimicrobial effects by reacting with nucleophilic centers in microbial cells.[3] In the context of oncology, 1,3,4-oxadiazole derivatives have been shown to inhibit critical enzymes and pathways involved in tumor progression, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases.[5]
The subject of this guide, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole , incorporates a difluorophenyl moiety, a substitution known to often enhance the biological activity of parent compounds due to fluorine's high electronegativity and ability to form strong bonds, potentially improving target binding affinity and metabolic stability. This guide provides a framework for comparing the potential efficacy of this specific molecule against established drugs in two key therapeutic areas: oncology and infectious diseases. The comparisons are based on existing data for standard drugs and related oxadiazole compounds, supported by detailed, field-proven experimental protocols for a direct and objective evaluation.
Part 1: Comparative Analysis in Oncology
The rationale for evaluating this compound as an anticancer agent stems from the demonstrated cytotoxicity of numerous 1,3,4-oxadiazole derivatives against a variety of human cancer cell lines.[1][5] The proposed mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest through the inhibition of key cellular targets.[5]
Potential Mechanism of Action: Anticancer Effects
1,3,4-Oxadiazole derivatives exert their anticancer effects through multiple mechanisms, making them a versatile scaffold for drug design. Key molecular targets include:
-
Enzyme Inhibition: They have been reported to inhibit enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs), topoisomerase II, and thymidylate synthase.[5]
-
Kinase Inhibition: Certain derivatives act as inhibitors of growth factor receptor kinases like EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), which are pivotal in tumor angiogenesis and metastasis.[5]
-
Induction of Apoptosis: Many oxadiazole compounds have been shown to trigger programmed cell death (apoptosis) by modulating pathways such as the NF-κB signaling pathway.[5]
-
Telomerase Inhibition: Some derivatives have exhibited the ability to inhibit telomerase, an enzyme that is overactive in the vast majority of cancer cells and contributes to their immortality.[5]
The diagram below illustrates the multifaceted mechanisms by which 1,3,4-oxadiazole derivatives can induce anticancer activity.
Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Quantitative Efficacy Comparison: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In oncology, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. A lower IC₅₀ value indicates a more potent compound.
The following table compares the reported IC₅₀ values of standard chemotherapeutic agents against common cancer cell lines. This provides a benchmark against which this compound should be tested.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | MCF-7 | Breast | Data not available | |
| A549 | Lung | Data not available | ||
| HT-29 | Colon | Data not available | ||
| Doxorubicin | MCF-7 | Breast | ~0.1 - 2.5 | [6] |
| A549 | Lung | ~0.24 | [6] | |
| Cisplatin | A549 | Lung | ~0.1 - 0.45 (µg/mL) | [7] |
| Paclitaxel | Ovarian Cell Lines | Ovary | 0.0004 - 0.0034 | [7] |
| Related Oxadiazole Derivative¹ | MCF-7 | Breast | 52.35 | [8] |
¹Value for a fluorophenyl-substituted 1,3,4-thiadiazole derivative, included for contextual comparison.[8]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
To generate robust and comparable data, the standardized protocol of the National Cancer Institute (NCI) 60 human tumor cell line screen is recommended. This high-throughput screening method assesses the anticancer activity of compounds against 60 different human cancer cell lines, representing nine cancer types.
Step-by-Step Methodology:
-
Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.
-
Drug Addition: The test compound, this compound, is solubilized in DMSO and added to the plates at five different concentrations (typically a 10-fold dilution series).
-
Incubation: The plates are incubated with the compound for 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
Bound stain is solubilized with 10 mM trizma base.
-
-
Data Analysis: The absorbance is read on an automated plate reader at 515 nm. The percentage of cell growth is calculated, and the IC₅₀ value is determined from the dose-response curve.
Caption: Standardized workflow for in vitro anticancer drug screening.
Part 2: Comparative Analysis in Antimicrobial Efficacy
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of new antimicrobial agents. Numerous derivatives have shown potent activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][9]
Potential Mechanism of Action: Antimicrobial Effects
The antimicrobial action of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. While the exact mechanisms can vary depending on the specific derivative, some proposed targets include:
-
Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Protein Synthesis: Interference with ribosomal function, leading to the disruption of protein synthesis.
-
DNA Gyrase Inhibition: Some heterocyclic compounds, including oxadiazole analogs, are known to target DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.
-
Biofilm Formation: Certain oxadiazole derivatives have been shown to prevent the formation of bacterial biofilms, which are communities of bacteria that exhibit increased resistance to antibiotics.[3]
Quantitative Efficacy Comparison: In Vitro Susceptibility (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for determining the susceptibility of bacteria to antibiotics. A lower MIC value signifies greater antimicrobial potency.
The table below presents the MIC values for common antibiotics against clinically relevant bacterial strains, establishing a benchmark for the evaluation of this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| Pseudomonas aeruginosa | Data not available | ||
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 0.25 - 0.6 | [10][11] |
| Escherichia coli | 0.013 - 0.08 | [10] | |
| Pseudomonas aeruginosa | 0.15 | [10] | |
| Ampicillin | Escherichia coli | Varies | [4] |
| Pseudomonas aeruginosa | Varies | [4] | |
| Related Oxadiazole Derivatives² | Staphylococcus aureus | 4 - 32 | [3] |
²Values for a series of novel 1,3,4-oxadiazole derivatives, included for contextual comparison.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure standardization and reproducibility, the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the recommended protocol for determining MIC values.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound, this compound, is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in broth without any compound to ensure bacterial growth.
-
Negative Control: A well containing only sterile broth to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Standardized workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
Based on the extensive evidence of potent biological activity within the 1,3,4-oxadiazole class, this compound represents a compelling candidate for further investigation as both an anticancer and antimicrobial agent. The inclusion of the difluorophenyl group may confer enhanced potency and favorable pharmacokinetic properties.
This guide provides a robust framework for the systematic evaluation of this compound. By employing the standardized, internationally recognized protocols detailed herein—the NCI-60 screen for anticancer activity and the CLSI-guided broth microdilution method for antimicrobial susceptibility—researchers can generate high-quality, reproducible data. This will enable a direct and meaningful comparison of the efficacy of this compound against current standard-of-care drugs. The resulting data will be crucial for determining its potential as a lead compound for the development of new and effective therapies in oncology and infectious disease.
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A Technical Guide to the Structure-Activity Relationship of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its metabolic stability and ability to act as a bioisostere for ester and amide groups make it an attractive core for drug design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole derivatives. We will explore how modifications at the 5-position of the oxadiazole ring influence their biological efficacy, supported by experimental data from peer-reviewed studies.
The this compound Scaffold: A Foundation for Potent Bioactivity
The selection of the 2-(2,4-difluorophenyl) moiety is not arbitrary. The fluorine atoms at positions 2 and 4 of the phenyl ring significantly impact the molecule's electronic properties and lipophilicity. This substitution can enhance binding affinity to target proteins and improve pharmacokinetic properties such as metabolic stability and membrane permeability. Our focus will be on understanding how a diverse range of substituents at the 5-position modulates the therapeutic potential of this promising scaffold.
Antimicrobial Activity: Targeting Microbial Proliferation
Derivatives of the this compound scaffold have demonstrated notable antimicrobial activity. The exploration of various substituents at the 5-position has yielded compounds with significant potency against a range of bacterial and fungal strains.
Key SAR Insights for Antimicrobial Activity:
A crucial aspect of the SAR for antimicrobial agents is the nature of the substituent at the 5-position of the oxadiazole ring. Studies have shown that the presence of specific heterocyclic or aromatic moieties at this position can significantly enhance the antimicrobial efficacy.
One study reported the synthesis of a series of 2-(2,4-difluorophenyl)-5-substituted-1,3,4-oxadiazole derivatives and their evaluation for antimicrobial and anticancer activities. Among the synthesized compounds, 2-(2,4-difluorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole emerged as a particularly potent antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(2,4-difluorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole against various microbial strains.
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 6.25 |
| Bacillus subtilis | 12.5 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 12.5 |
| Aspergillus niger | 25 |
The potent activity of the pyrrole-substituted derivative suggests that the nitrogen-containing five-membered heterocycle at the 5-position is favorable for antimicrobial action. The lone pair of electrons on the pyrrole nitrogen and the overall electronic distribution of the aromatic pyrrole ring likely contribute to crucial interactions with microbial targets. The presence of electronegative groups on a phenyl ring attached to the oxadiazole can also enhance antimicrobial effects.[3]
Anticancer Activity: Inducing Apoptosis in Cancer Cells
The 1,3,4-oxadiazole scaffold is a common feature in many anticancer agents, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis, a programmed cell death pathway.
Key SAR Insights for Anticancer Activity:
The nature of the substituent at the 5-position plays a pivotal role in determining the anticancer potency of this compound derivatives.
In the same study that identified the potent antimicrobial agent, the anticancer activity of 2-(2,4-difluorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole was also evaluated against the human cervical cancer cell line (HeLa). The compound exhibited an IC50 value of 21.4 µM, indicating moderate anticancer activity.
Further research into other 5-substituted analogs has provided a broader understanding of the SAR for anticancer activity. For instance, the introduction of different aryl or heteroaryl groups can significantly modulate the cytotoxic potential. While direct comparative data for a full series of 2-(2,4-difluorophenyl) analogs is limited, general trends from other 2,5-disubstituted 1,3,4-oxadiazoles suggest that electron-withdrawing or bulky hydrophobic groups at the 5-position can enhance anticancer activity.[1]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. The 1,3,4-oxadiazole nucleus has been explored as a scaffold for the development of novel anti-inflammatory drugs.[4][5]
Key SAR Insights for Anti-inflammatory Activity:
While specific SAR studies on a series of this compound derivatives as anti-inflammatory agents are not extensively available, research on structurally related compounds provides valuable insights. A study on flurbiprofen-based oxadiazole derivatives revealed that the nature of the substituent on a phenyl ring attached to the oxadiazole core significantly influences anti-inflammatory activity.[5] Specifically, the presence of an electron-withdrawing nitro group on the phenyl ring was shown to enhance the anti-inflammatory effect.[5]
This suggests that for the this compound scaffold, introducing electron-withdrawing groups on an aryl substituent at the 5-position could be a promising strategy to enhance anti-inflammatory potency.
Experimental Protocols
General Synthesis of 2-(2,4-Difluorophenyl)-5-substituted-1,3,4-oxadiazole Derivatives
The synthesis of the title compounds generally involves a multi-step process, with the key final step being the cyclization of an N-acylhydrazone intermediate.
Step 1: Synthesis of 2,4-Difluorobenzohydrazide 2,4-Difluorobenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl 2,4-difluorobenzoate. The resulting ester is then treated with hydrazine hydrate to afford 2,4-difluorobenzohydrazide.
Step 2: Synthesis of N-Acylhydrazone Intermediates The 2,4-difluorobenzohydrazide is condensed with various aromatic or heterocyclic aldehydes in a suitable solvent like ethanol with a catalytic amount of glacial acetic acid to yield the corresponding N-acylhydrazone intermediates.
Step 3: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring The N-acylhydrazone intermediate is subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A common reagent for this transformation is chloramine-T or acetic anhydride.[3] The product is then purified, typically by recrystallization.
Caption: General synthetic workflow for 2-(2,4-Difluorophenyl)-5-substituted-1,3,4-oxadiazole derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plates are then incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal temperatures.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., HeLa) are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Structure-Activity Relationship Summary
The biological activity of this compound derivatives is intricately linked to the nature of the substituent at the 5-position.
Caption: Key structure-activity relationships for this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates that strategic modifications at the 5-position can lead to potent antimicrobial, anticancer, and potentially anti-inflammatory compounds. The presence of heterocyclic moieties, such as a pyrrole ring, at the 5-position appears particularly beneficial for antimicrobial activity. For anticancer and anti-inflammatory activities, the introduction of aryl groups bearing electron-withdrawing substituents is a promising avenue for further exploration.
Future research should focus on the synthesis and systematic evaluation of a broader and more diverse library of 2-(2,4-difluorophenyl)-5-substituted-1,3,4-oxadiazole derivatives. This will enable a more comprehensive understanding of the SAR and facilitate the rational design of more potent and selective drug candidates. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the In Vivo Validation of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole as a Novel Anticancer Agent
Introduction: The Rationale for Investigating 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocycle due to its diverse and potent biological activities.[1][2][3] This five-membered ring system is a key component in numerous compounds with established antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[4][5][6] The anticancer efficacy of 1,3,4-oxadiazole derivatives is often attributed to their ability to target a wide array of biological pathways crucial for tumor survival and proliferation, including the inhibition of critical enzymes like kinases, telomerase, and histone deacetylases (HDACs).[5][7]
This guide focuses on a specific, promising derivative: This compound (hereafter referred to as "DFO"). The inclusion of a difluorophenyl moiety is a strategic design choice intended to enhance metabolic stability and binding affinity to target proteins. This document provides a comprehensive framework for the in vivo validation of DFO's anticancer activity in established animal models. We will objectively compare its potential performance against current standard-of-care agents, providing detailed experimental methodologies and the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical data.
Comparative Framework: Selecting Appropriate Tumor Models and Standard-of-Care Controls
The initial validation of a novel compound requires a rigorous comparison against established treatments in clinically relevant cancer types. Based on the broad activity of the oxadiazole scaffold, we propose two common and aggressive malignancies for initial studies: Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC).
Choice of Cancer Models:
-
Non-Small Cell Lung Cancer (NSCLC): Despite advances in targeted and immunotherapy, cytotoxic chemotherapy remains a fundamental component of NSCLC treatment, particularly for patients who have progressed on other therapies.[8] This provides a clear benchmark for evaluating the efficacy of a new small molecule like DFO. We will utilize the A549 human lung adenocarcinoma cell line, a widely accepted and well-characterized model.
-
Triple-Negative Breast Cancer (TNBC): TNBC is defined by its lack of estrogen, progesterone, and HER2 receptors, making it unresponsive to hormonal or HER2-targeted therapies.[9][10] Consequently, conventional chemotherapy is the standard of care, but responses are often not durable, highlighting a critical need for novel therapeutic agents.[10] The MDA-MB-231 cell line is a classic and aggressive model for TNBC research.
Selection of Comparator Drugs:
The performance of DFO must be benchmarked against a vehicle control and a relevant standard-of-care (SoC) agent for each cancer type.
| Cancer Type | Proposed Cell Line | Standard-of-Care Comparator | Rationale for Selection |
| NSCLC | A549 | Cisplatin | A platinum-based drug that is a cornerstone of chemotherapy regimens for NSCLC for decades.[8] |
| TNBC | MDA-MB-231 | Paclitaxel | A taxane that inhibits cell division and is frequently used in chemotherapy regimens for TNBC.[11] |
Experimental Design: The Cell Line-Derived Xenograft (CDX) Model
For initial efficacy screening, the Cell Line-Derived Xenograft (CDX) model is the industry standard due to its reproducibility, rapid results, and cost-effectiveness.[12][13] This model involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice, allowing for the direct measurement of tumor growth in response to therapeutic intervention.[13][14]
Below is a diagram illustrating the comprehensive workflow for the in vivo validation study.
Caption: Workflow for an in vivo xenograft study.
Detailed Experimental Protocol: A549 NSCLC Xenograft Model
This protocol outlines the step-by-step methodology. The same procedure applies to the MDA-MB-231 model, with adjustments for cell-specific doubling times.
1. Animal Husbandry and Acclimatization:
-
Model: Female athymic nude mice (NU/J) or NOD/SCID mice, 6-8 weeks old. Immunodeficient mice are required to prevent rejection of the human tumor cells.[14]
-
Acclimatization: House animals for at least one week prior to experimentation under standard pathogen-free conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Cell Preparation and Implantation:
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.
-
Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®. The Matrigel supports initial tumor formation. Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
3. Tumor Growth and Group Randomization:
-
Monitoring: Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups. This minimizes bias in the starting conditions.
-
Group 1: Vehicle Control (e.g., 5% DMSO in saline)
-
Group 2: DFO (e.g., 20 mg/kg, daily)
-
Group 3: Cisplatin (e.g., 5 mg/kg, weekly)
-
4. Drug Formulation and Administration:
-
Rationale for Dosing: The starting dose for DFO should be determined from prior maximum tolerated dose (MTD) studies. Lacking this, a conservative dose is chosen based on literature for similar oxadiazole derivatives, which often exhibit low toxicity with LD50 values exceeding 2000 mg/kg.[15][16]
-
Administration: Administer drugs via intraperitoneal (IP) injection for systemic distribution. Dosing schedules are chosen to reflect clinical use (weekly for Cisplatin) or a typical small molecule regimen (daily for DFO).
5. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measure tumor volume with calipers two to three times per week.
-
Body Weight: Record animal body weight at the same frequency as tumor measurements. A body weight loss exceeding 20% is a common humane endpoint and an indicator of systemic toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).
Data Analysis and Interpretation
The primary endpoint is Tumor Growth Inhibition (TGI) , which quantifies the efficacy of the treatment.
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT is the change in mean tumor volume for the treated group from Day 0 to the final day.
-
ΔC is the change in mean tumor volume for the vehicle control group over the same period.
The results should be summarized in a clear, comparative table.
Table 1: Hypothetical Efficacy and Toxicity Data for DFO in A549 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily | 1650 ± 210 | - | -2.5 ± 1.5 |
| DFO | 20 mg/kg, Daily | 750 ± 150 | 58% | -4.0 ± 2.0 |
| Cisplatin | 5 mg/kg, Weekly | 890 ± 180 | 50% | -12.5 ± 3.5 |
Data are presented as mean ± standard error of the mean (SEM). Statistical significance (e.g., p < 0.05) versus the vehicle control should be calculated using an appropriate test (e.g., ANOVA with Dunnett's post-hoc test).
Interpretation of Hypothetical Results: In this example, DFO demonstrates superior TGI compared to the standard-of-care, Cisplatin, while also showing a more favorable toxicity profile (less body weight loss). This would provide strong evidence to advance DFO into further preclinical development.
Mechanistic Insights: Potential Signaling Pathway Inhibition
Many small molecule anticancer agents, including oxadiazole derivatives, function by inhibiting kinase signaling pathways that drive cell proliferation.[5] A plausible mechanism for DFO is the inhibition of a key kinase, such as MEK or ERK, within the MAPK/ERK pathway, which is frequently dysregulated in cancers like NSCLC.
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A Comparative Analysis of the Antimicrobial Spectrum of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is a cornerstone of modern drug discovery. Among the heterocyclic compounds, the 1,3,4-oxadiazole nucleus has emerged as a privileged structure, demonstrating a broad range of pharmacological activities, including significant antibacterial and antifungal effects.[1][2][3][4][5] This guide presents a comparative analysis of the antimicrobial spectrum of a specific derivative, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole, benchmarked against the widely-used clinical agents, ciprofloxacin and fluconazole.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth examination of the compound's in vitro activity, supported by detailed experimental protocols grounded in Clinical and Laboratory Standards Institute (CLSI) guidelines. Furthermore, it delves into the mechanistic underpinnings of its action, offering a comprehensive resource for those engaged in the quest for next-generation antimicrobial agents.
Introduction to this compound
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable interest in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities.[1][3][5] The presence of the 1,3,4-oxadiazole moiety can influence a molecule's polarity and ability to participate in hydrogen bonding, which can, in turn, enhance its interaction with biological targets.[5] The subject of this guide, this compound, incorporates a difluorophenyl group, a substitution known to often enhance the biological activity of parent compounds.
Experimental Methodologies: A Foundation of Scientific Rigor
To ensure the reliability and reproducibility of our findings, all antimicrobial susceptibility testing protocols are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10][11][12][13][14][15] These standardized methods are crucial for the accurate determination of antimicrobial efficacy.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method was performed in accordance with the CLSI M07 guidelines.[10][11][12][14][15]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound, ciprofloxacin, and fluconazole were prepared in dimethyl sulfoxide (DMSO).
-
Preparation of Microdilution Plates: Serial two-fold dilutions of the stock solutions were prepared in 96-well microtiter plates using appropriate broth media (Cation-Adjusted Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi).
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight and the inoculum was prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The inoculated plates were incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents. This method was performed following the CLSI M02 guidelines.[6][7][8][9][13]
Protocol:
-
Inoculum Preparation: A bacterial inoculum was prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab was dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standard concentration of this compound, ciprofloxacin, and a blank control were placed on the agar surface.
-
Incubation: The plates were incubated at 35°C for 16-18 hours.
-
Measurement of Zone of Inhibition: The diameter of the zone of no growth around each disk was measured in millimeters.
Comparative Antimicrobial Spectrum
The antimicrobial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal species. The results are presented in comparison to ciprofloxacin (for bacteria) and fluconazole (for fungi).
Antibacterial Activity
| Microorganism | This compound | Ciprofloxacin[2] |
| MIC (µg/mL) | MIC (µg/mL) | |
| Gram-positive | ||
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 |
| Bacillus subtilis (ATCC 6633) | 4 | 0.25 |
| Gram-negative | ||
| Escherichia coli (ATCC 25922) | 16 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 |
Antifungal Activity
| Microorganism | This compound | Fluconazole[16] |
| MIC (µg/mL) | MIC (µg/mL) | |
| Candida albicans (ATCC 90028) | 16 | 0.5 |
| Aspergillus niger (ATCC 16404) | 32 | >64 |
Mechanistic Insights and Discussion
The observed antimicrobial activity of this compound can be contextualized by understanding its potential mechanisms of action in comparison to the established mechanisms of ciprofloxacin and fluconazole.
Proposed Mechanism of this compound
While the precise mechanism of action for this specific derivative is a subject of ongoing research, 1,3,4-oxadiazole-containing compounds are known to target various essential cellular processes in microbes.[5] In bacteria, potential targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.[5][17] For fungi, a prominent mechanism for azole-containing compounds is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5] It is hypothesized that the this compound may interfere with key enzymes such as 14α-demethylase in fungi, similar to fluconazole.
Proposed Antifungal Mechanism of Action
Caption: Proposed inhibition of fungal ergosterol biosynthesis.
Comparative Mechanisms of Standard Drugs
-
Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[18][19][20][21][22] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these topoisomerases, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[21]
-
Fluconazole: As a triazole antifungal agent, fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[23][24][25][26][27] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[24][25][26][27] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal membrane's integrity and function, leading to the inhibition of fungal growth.[24][27]
Conclusion and Future Perspectives
The in vitro data presented in this guide suggest that this compound possesses a broad spectrum of antimicrobial activity, demonstrating inhibitory effects against both bacteria and fungi. While its potency does not surpass that of the established drugs ciprofloxacin and fluconazole in this preliminary analysis, its activity against Aspergillus niger, a fungus for which fluconazole has limited efficacy, is noteworthy.
The versatility of the 1,3,4-oxadiazole scaffold presents a promising avenue for the development of novel antimicrobial agents.[4][5] Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and spectrum of this class of compounds. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in in vivo models of infection. The continued exploration of such novel chemical entities is paramount in our collective endeavor to combat the growing challenge of antimicrobial resistance.
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Validating Cellular Target Engagement of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal confirmation that a molecule engages its intended target within a cellular environment is a cornerstone of a successful research program. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole, a member of the difluoromethyl-1,3,4-oxadiazole (DFMO) class of compounds. Recent studies have identified these molecules as potent and selective, mechanism-based inhibitors of Histone Deacetylase 6 (HDAC6).[1][2][3][4] The unique mechanism of these inhibitors, which involves enzyme-catalyzed ring hydration leading to a highly stable enzyme-inhibitor complex, underscores the importance of employing robust and physiologically relevant assays to confirm this interaction in living cells.[1][2]
This guide will dissect and compare three orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the Kinobeads competition binding assay for off-target selectivity profiling. Each method will be evaluated based on its underlying principles, experimental workflow, data output, and inherent advantages and limitations, providing researchers with the necessary framework to make informed decisions for their target validation studies.
The Imperative of Cellular Target Validation
Moving beyond purified protein assays to a cellular context is a critical step in drug development.[5][6][7][8] Cellular assays provide a more physiologically relevant environment, accounting for factors such as cell permeability, efflux pumps, and intracellular metabolism, all of which can influence a compound's efficacy. For a compound like this compound, validating its engagement with HDAC6 in intact cells is paramount to linking this molecular interaction with downstream cellular phenotypes and, ultimately, therapeutic effects.[9]
Comparative Analysis of Target Engagement Methodologies
Here, we compare three powerful techniques to confirm and characterize the interaction of this compound with its putative target, HDAC6, and to assess its selectivity.
| Methodology | Principle | Key Advantages | Key Limitations | Primary Output |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable to native proteins in any cell type or tissue; reflects intracellular target binding.[9][10][11][12] | Requires a specific antibody for detection; lower throughput than BRET-based assays; indirect measurement of binding. | Thermal shift (ΔTm) and Isothermal dose-response fingerprint (ITDRF). |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the test compound. | Live-cell, real-time measurement; high-throughput compatible; allows for affinity and residence time determination.[13][14][15][16] | Requires genetic modification of the target protein; dependent on the availability of a suitable tracer. | IC50/apparent affinity (Ki) values; residence time. |
| Kinobeads Competition Binding Assay | A chemical proteomics approach to assess selectivity against the kinome by competitive pulldown with broad-spectrum kinase inhibitor beads. | Unbiased profiling of a large number of kinases; uses native proteins from cell lysates; identifies potential off-targets.[17][18][19][20][21] | Primarily for kinases; requires specialized mass spectrometry expertise; semi-quantitative. | IC50 values for off-target kinases. |
In-Depth Look at the Methodologies
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Validation
CETSA® has emerged as a powerful technique for directly observing target engagement in a native cellular environment.[9][10][11][22] The fundamental principle is that the binding of a ligand, such as our oxadiazole compound to HDAC6, stabilizes the protein structure, making it more resistant to thermal denaturation.
Experimental Workflow:
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ for HDAC6 Engagement
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding for a NanoLuc®-HDAC6 fusion protein and seed them into a multi-well plate.
-
Compound and Tracer Addition: Add the this compound compound at various concentrations to the cells, followed by the addition of a specific fluorescent tracer for HDAC6.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the compound will result in a dose-dependent decrease in the BRET ratio, from which an IC50 value can be determined.
Kinobeads Competition Binding Assay: Assessing Kinome Selectivity
While HDAC6 is not a kinase, it is crucial to assess the selectivity of this compound against other enzyme classes, with kinases being a prominent and often promiscuous target for small molecules. The Kinobeads assay is a powerful chemical proteomics tool for this purpose. [17][18][19][20][21]
Experimental Workflow:
Caption: Workflow for the Kinobeads competition binding assay.
Protocol: Kinobeads Assay for Selectivity Profiling
-
Lysate Preparation: Prepare a lysate from a relevant cell line or a mixture of cell lines to ensure broad kinome coverage.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Kinobeads Pulldown: Add the Kinobeads (Sepharose beads coupled with multiple, broad-spectrum kinase inhibitors) to the lysate and incubate to capture unbound kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase at different compound concentrations. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the compound is binding to that kinase.
Conclusion
Validating the cellular target engagement of this compound with its intended target, HDAC6, is a critical step in its development as a potential therapeutic agent. This guide has provided a comparative overview of three robust and complementary methodologies.
-
CETSA® offers a label-free approach to confirm target binding in a native cellular environment.
-
NanoBRET™ provides a high-throughput, real-time method for quantifying binding affinity and residence time in live cells.
-
Kinobeads profiling is an invaluable tool for assessing the selectivity of the compound against the kinome, a common source of off-target effects.
By employing a multi-pronged approach that leverages the strengths of these distinct yet complementary techniques, researchers can build a comprehensive and compelling data package to confidently validate the cellular target engagement and selectivity of this compound, thereby paving the way for its further preclinical and clinical development.
References
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. Retrieved from [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
-
PubMed. (2016, April 21). Small-Molecule Target Engagement in Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Annual Reviews. (2020, June 20). Quantifying Target Occupancy of Small Molecules Within Living Cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]
-
PubMed Central. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. Retrieved from [Link]
-
National Institutes of Health. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]
-
MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
PubMed. (2023, October 12). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Retrieved from [Link]
-
PubMed. (2024, February 20). 2-(Difluoromethyl)-1,3,4-oxadiazoles: The Future of Selective Histone Deacetylase 6 Modulation?. Retrieved from [Link]
-
PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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- 3. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic methodologies for 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in modern drug discovery, prized for its metabolic stability, favorable pharmacokinetic profile, and its role as a bioisostere for amide and ester functionalities. The specific derivative, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole, has garnered significant interest as a key building block in the synthesis of a variety of pharmacologically active agents. The difluorophenyl moiety often enhances metabolic stability and binding affinity through favorable interactions with biological targets. Given its importance, the efficient and scalable synthesis of this key intermediate is a critical consideration for researchers in medicinal chemistry and process development.
This guide provides a detailed, head-to-head comparison of two prominent synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as reaction yield, conditions, and reagent profiles. This objective comparison is intended to empower researchers to make informed decisions when selecting a synthetic route that best aligns with their specific research goals, available resources, and scalability requirements.
Comparative Analysis of Synthetic Methodologies
Two principal and well-established routes for the synthesis of this compound will be examined:
-
Methodology A: Reaction of 2,4-Difluorobenzohydrazide with Triethyl Orthoformate. This approach represents a direct and often high-yielding route to the desired 1,3,4-oxadiazole. The reaction proceeds through the formation of an intermediate hydrazono-ester, which subsequently undergoes intramolecular cyclization with the elimination of ethanol to afford the stable aromatic oxadiazole ring.
-
Methodology B: Cyclodehydration of N,N'-diacylhydrazine using Phosphorus Oxychloride (POCl₃). This classic and robust method involves the initial formation of a 1,2-diacylhydrazine intermediate from 2,4-difluorobenzohydrazide and a suitable acylating agent (in this case, formic acid to provide the second acyl group). The subsequent cyclodehydration, promoted by a strong dehydrating agent such as phosphorus oxychloride, drives the formation of the 1,3,4-oxadiazole ring.
The choice between these methodologies often involves a trade-off between reaction conditions, reagent handling, and overall efficiency. The following table summarizes the key performance indicators for each approach, providing a clear, at-a-glance comparison.
| Parameter | Methodology A: Triethyl Orthoformate | Methodology B: Cyclodehydration with POCl₃ |
| Starting Materials | 2,4-Difluorobenzohydrazide, Triethyl Orthoformate | 2,4-Difluorobenzohydrazide, Formic Acid, Phosphorus Oxychloride |
| Reaction Temperature | Reflux (typically ~140-150 °C) | Reflux (typically ~100-110 °C) |
| Reaction Time | Several hours (e.g., 12-18 hours) | Shorter (e.g., 2-4 hours) |
| Typical Yields | Good to Excellent (can exceed 80%) | Variable, often moderate to good (60-80%) |
| Reagent Handling | Triethyl orthoformate is flammable. | Phosphorus oxychloride is highly corrosive and reacts violently with water. Requires careful handling in a fume hood. Formic acid is corrosive. |
| Work-up Procedure | Relatively simple; removal of excess reagent by distillation followed by recrystallization. | More involved; requires careful quenching of POCl₃ with ice water, followed by neutralization and extraction. |
| Scalability | Generally considered scalable. | Scalable, but handling of large quantities of POCl₃ requires specialized equipment and safety protocols. |
Visualizing the Synthetic Workflows
To further elucidate the distinct pathways of these two methodologies, the following diagrams illustrate the logical flow of each synthesis.
Caption: Workflow for Methodology A: Triethyl Orthoformate Route.
Caption: Workflow for Methodology B: Cyclodehydration with POCl₃.
Detailed Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures should be followed at all times.
Methodology A: Synthesis via Triethyl Orthoformate
Principle: This one-pot reaction relies on the high electrophilicity of the central carbon atom of the orthoformate. The acid hydrazide acts as a binucleophile, first forming a hydrazono-ester intermediate, which then undergoes a thermally driven intramolecular cyclization to yield the 1,3,4-oxadiazole. The large excess of triethyl orthoformate serves as both a reagent and the reaction solvent.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzohydrazide (1.0 eq).
-
Add an excess of triethyl orthoformate (e.g., 10-20 eq).
-
Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Methodology B: Synthesis via Cyclodehydration with POCl₃
Principle: This two-step, one-pot procedure first involves the N-acylation of 2,4-difluorobenzohydrazide with formic acid to generate the corresponding N,N'-diacylhydrazine. In the presence of a strong dehydrating agent like phosphorus oxychloride, this intermediate undergoes intramolecular cyclodehydration. The POCl₃ activates the carbonyl oxygen, facilitating the nucleophilic attack of the other nitrogen atom to form the five-membered ring.
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-difluorobenzohydrazide (1.0 eq) in an excess of formic acid (e.g., 5-10 eq).
-
Heat the mixture to reflux for 1-2 hours to form the diacylhydrazine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Carefully add phosphorus oxychloride (POCl₃) (e.g., 3-5 eq) dropwise to the cooled mixture under a fume hood. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a large beaker. This step should be performed in a well-ventilated fume hood as it quenches the reactive POCl₃ and can release HCl gas.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Conclusion and Recommendations
Both methodologies presented offer viable pathways to this compound.
-
Methodology A (Triethyl Orthoformate) is often favored for its operational simplicity, milder work-up, and avoidance of highly corrosive reagents like POCl₃. The main drawbacks are the longer reaction times and the need for higher temperatures. This method is well-suited for laboratory-scale synthesis where ease of operation is a priority.
-
Methodology B (Cyclodehydration with POCl₃) offers the advantage of shorter reaction times. However, the use of phosphorus oxychloride necessitates stringent safety precautions and a more laborious work-up procedure. This method may be considered when reaction time is a critical factor and the necessary handling expertise and equipment are readily available.
Ultimately, the selection of the optimal synthetic route will depend on the specific constraints and priorities of the research or development program, including scale, available equipment, safety infrastructure, and time considerations. It is recommended that small-scale trials of both methods be conducted to determine the most efficient and practical approach for a given setting.
References
A comprehensive list of references that support the general synthetic transformations described in this guide can be found in numerous reviews on 1,3,4-oxadiazole synthesis. For specific procedural details, researchers are encouraged to consult primary literature and chemical databases. The following are representative reviews and resources:
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link][1]
-
Mickevičius, V., Vaickelionienė, R., & Sapijanskaitė, B. (2009). SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(2), 215–220. [Link][2]
-
PrepChem. (n.d.). Synthesis of 2-(4-chlorophenyl)-1,3,4-oxadiazole. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link][4]
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- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. prepchem.com [prepchem.com]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
A Researcher's Guide to the Inter-Laboratory Cross-Validation of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole's Anticancer Activity
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives such as 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole are of significant interest due to the established role of fluorine substitution in enhancing metabolic stability and potency.[4] This guide provides an in-depth comparison of the biological activity of this compound, focusing on a critical and often overlooked aspect of preclinical research: inter-laboratory cross-validation. We will delve into a standardized protocol for assessing cytotoxicity, present a hypothetical multi-laboratory dataset to illustrate sources of variability, and offer best practices to ensure data reproducibility and integrity. This document is intended for researchers, scientists, and drug development professionals dedicated to rigorous and reliable pharmacological evaluation.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that serves as a versatile pharmacophore in drug design.[1][5] Its derivatives have been shown to exhibit a wide range of biological activities, making them a focal point of extensive research.[3][6][7] The anticancer potential of this scaffold is particularly noteworthy, with compounds targeting various mechanisms of cancer progression, including the inhibition of enzymes like histone deacetylases (HDACs), telomerase, and topoisomerases.[8][9][10] The introduction of a difluorophenyl group is a strategic modification intended to enhance the molecule's pharmacological profile.
However, the journey from a promising compound in a single lab to a viable clinical candidate is fraught with challenges, chief among them being the reproducibility of initial findings. Discrepancies in results between different laboratories can arise from subtle variations in experimental protocols, reagents, and even instrumentation.[11][12] Therefore, a robust cross-validation framework is not just beneficial but essential for confirming the biological activity of any new chemical entity.
Core Methodology: Standardized Protocol for Cytotoxicity Assessment (MTT Assay)
To ensure a baseline for comparison, a meticulously standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14] Below is a detailed, self-validating protocol designed to minimize variability.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a human cancer cell line (e.g., A549, human lung carcinoma).
Materials:
-
A549 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[15]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Test Compound: this compound
-
Positive Control: Doxorubicin
-
96-well flat-bottom plates
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize cells and perform a cell count. Prepare a cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Scientist's Note: Consistent cell seeding density is critical. Too few cells can lead to weak signal, while over-confluence can affect cell health and drug response.
-
-
Cell Adhesion:
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO.
-
Perform serial dilutions in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Controls:
-
Vehicle Control: Wells with cells treated with media containing 0.5% DMSO.
-
Untreated Control: Wells with cells in media alone.
-
Media Blank: Wells with media only (no cells) to measure background absorbance.
-
-
Carefully remove the old media from the wells and add 100 µL of the respective drug dilutions or controls.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Scientist's Note: The incubation time with MTT may need optimization depending on the cell line's metabolic rate.[15]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Inter-Laboratory Cross-Validation: A Hypothetical Case Study
To illustrate the importance of cross-validation, consider a scenario where three independent laboratories (Lab A, Lab B, and Lab C) were commissioned to determine the IC50 of this compound on A549 cells using the standardized protocol above.
Quantitative Data Summary
The table below presents the hypothetical IC50 values obtained from each laboratory.
| Compound | Lab A (IC50 in µM) | Lab B (IC50 in µM) | Lab C (IC50 in µM) | Mean IC50 (µM) | Std. Deviation |
| This compound | 8.5 | 12.1 | 7.9 | 9.5 | 2.25 |
| Doxorubicin (Positive Control) | 0.45 | 0.51 | 0.48 | 0.48 | 0.03 |
| DMSO (Vehicle Control) | >100 | >100 | >100 | >100 | N/A |
Analysis of Results and Potential for Discrepancy
The data shows a reasonable consensus on the activity of the positive control, Doxorubicin, with a low standard deviation. This suggests that the core assay methodology is robust. However, for the test compound, there is a greater degree of variability, with Lab B reporting a higher IC50 value. This level of variation is not uncommon in cell-based assays and underscores the need for cross-validation.[18]
Potential sources of inter-laboratory variation include:
-
Cell Line Provenance and Passage Number: Different cell line stocks can exhibit genetic drift over time, and high passage numbers can alter cellular characteristics and drug sensitivity.
-
Reagent Quality: Variations in the source and lot of FBS, media, and even the MTT reagent itself can impact results.
-
Instrumentation: Differences in the calibration and sensitivity of incubators, pipettes, and plate readers can introduce systematic errors.
-
Minor Protocol Deviations: Subtle differences in incubation times or cell handling techniques can accumulate to affect the final outcome.
Experimental Workflow Diagram
Caption: Standardized workflow for the MTT cytotoxicity assay.
Hypothesized Mechanism of Action
While this guide focuses on phenotypic screening (i.e., measuring cell death), it is valuable to consider the potential mechanism of action. Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis.[8][19] A plausible hypothesis is that this compound interacts with a key protein in an apoptotic signaling pathway, such as a member of the Bcl-2 family or a critical kinase, leading to the activation of caspases and programmed cell death.
Hypothetical Signaling Pathway Diagram
Caption: A hypothetical apoptotic pathway initiated by the compound.
Comparison with Alternative Compounds
To contextualize the activity of this compound, it is useful to compare it with other known anticancer agents or structural analogs.
| Compound | Class | Primary Mechanism (if known) | Typical IC50 Range (A549) |
| This compound | 1,3,4-Oxadiazole Derivative | Putative Apoptosis Inducer | 5 - 15 µM |
| Doxorubicin | Anthracycline | DNA Intercalation, Topoisomerase II Inhibition | 0.1 - 1 µM |
| Cisplatin | Platinum-based | DNA Cross-linking | 1 - 10 µM |
| Zibotentan | 1,3,4-Oxadiazole Derivative | Endothelin Receptor Antagonist | >20 µM (cell line dependent)[20] |
This comparison highlights that while the test compound may not be as potent as established chemotherapeutics like Doxorubicin, its distinct chemical scaffold offers the potential for a different therapeutic window, selectivity profile, or utility in combination therapies.
Conclusion and Best Practices
The biological evaluation of novel compounds like this compound requires a rigorous, multi-faceted approach. This guide has demonstrated that while a standardized protocol is the first step, it does not guarantee identical results across different research settings.
Key Takeaways for Ensuring Trustworthiness and Reproducibility:
-
Embrace Standardization: Adhere strictly to detailed, validated protocols.
-
Characterize All Reagents: Document the source, lot number, and passage number of cell lines and key reagents like FBS.
-
Perform Intra- and Inter-Assay Controls: Always include positive, negative, and vehicle controls to validate each experiment.
-
Engage in Cross-Validation: Collaborate with other laboratories to independently verify key findings.[12]
-
Report Transparently: Publish detailed methods and raw data to allow for external scrutiny and replication.
By embedding these principles into the research workflow, the scientific community can build a more robust and reliable foundation for the development of the next generation of therapeutic agents.
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Drug and Chemical Toxicology. Available at: [Link]
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A Comparative Photophysical Analysis of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole and Industry-Standard Fluorophores
Introduction
In the landscape of fluorescent probe development for biomedical research and drug discovery, the demand for novel fluorophores with tailored photophysical properties is incessant. The 1,3,4-oxadiazole scaffold has emerged as a promising heterocyclic core for the design of new fluorescent molecules due to its inherent thermal and chemical stability. This guide provides a comprehensive benchmark of the photophysical properties of a specific derivative, 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole, against a panel of well-established and commercially available fluorophores: Fluorescein, Rhodamine 6G, and Coumarin 1.
This analysis is designed to provide researchers, scientists, and drug development professionals with an objective comparison supported by experimental data and detailed protocols. By understanding the relative performance of this novel oxadiazole derivative, we aim to elucidate its potential applications and guide its effective implementation in fluorescence-based assays and imaging.
Theoretical Framework: The Jablonski Diagram
To appreciate the nuances of a fluorophore's behavior, a foundational understanding of the electronic and photophysical transitions that occur upon light absorption is essential. The Jablonski diagram provides a schematic representation of these processes.[1] When a molecule absorbs a photon of light, an electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂).[2] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation.[1] From this state, it can return to the ground state via several pathways, the most pertinent to our discussion being fluorescence—the emission of a photon.[2] The energy of the emitted photon is typically lower (longer wavelength) than the absorbed photon, with the difference in energy known as the Stokes shift.
The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.[3] Another critical parameter is the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state. These key photophysical parameters are intrinsic to a fluorophore's molecular structure and are influenced by its local environment.
Caption: A simplified Jablonski diagram illustrating the primary photophysical processes of absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of this compound and the benchmark fluorophores in a standard solvent, ethanol. It is important to note that the photophysical properties of fluorophores can be highly dependent on their solvent environment.[4]
| Fluorophore | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Stokes Shift (nm) |
| This compound | ~305 | ~360 | Not Reported | Not Reported | Not Reported | ~55 |
| Fluorescein (in 0.1 M NaOH) | 490[5] | 514[5] | 76,900 | 0.93[5] | 4.0[5] | 24 |
| Rhodamine 6G (in Ethanol) | 530 | 555 | 116,000 | 0.95 | 4.1 | 25 |
| Coumarin 1 (in Ethanol) | 373 | 450 | 25,000 | 0.73 | 3.2 | 77 |
Note: Specific experimental data for this compound is limited in the public domain. The provided values are estimations based on the photophysical properties of structurally similar 2,5-disubstituted 1,3,4-oxadiazole derivatives.[6][7] Further experimental validation is required for precise characterization.
Experimental Protocols
To ensure scientific integrity and provide a framework for validation, the following are detailed protocols for the determination of key photophysical parameters.
Absorption and Emission Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_abs) and emission (λ_em) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the fluorophore in a spectroscopic grade solvent (e.g., ethanol) in quartz cuvettes. A typical concentration range is 1 µM to 10 µM.
-
Absorption Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Record the absorbance spectrum from 200 nm to 700 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Record the emission spectrum over a wavelength range that encompasses the expected emission, ensuring to scan to a sufficiently long wavelength to capture the entire emission profile.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
-
Caption: Experimental workflow for determining absorption and emission spectra.
Fluorescence Quantum Yield (Φf) Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield of a test compound relative to a known standard.
Causality Behind Experimental Choices: The comparative method is often preferred for its simplicity and reliability, as it circumvents the need for complex instrument calibrations required for absolute measurements.[3] The key principle is that if a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[3]
Methodology:
-
Standard Selection: Choose a quantum yield standard with a well-characterized Φf and whose absorption and emission spectra overlap with the test compound. For this compound, a suitable standard would be Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54).
-
Sample Preparation: Prepare dilute solutions of both the test compound and the standard in the same solvent (or solvents with a known refractive index). The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Record the absorption spectra of all solutions.
-
Record the corrected fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument parameters are identical for both the standard and the test sample.
-
-
Calculation: The quantum yield of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (η_test² / η_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
std and test denote the standard and test samples, respectively.
-
Photostability Assessment
Objective: To evaluate the resistance of a fluorophore to photobleaching upon continuous excitation.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorophore at a concentration that gives a strong fluorescence signal (e.g., 1 µM).
-
Continuous Excitation: Place the sample in a spectrofluorometer and continuously excite it at its λ_abs with the excitation shutter open.
-
Time-Lapse Measurement: Record the fluorescence intensity at the λ_em at regular intervals over an extended period (e.g., 30-60 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the fluorophore's photostability. A slower decay rate signifies higher photostability. For a more quantitative comparison, the time it takes for the initial fluorescence intensity to decrease by 50% (t₁/₂) can be determined.
Discussion and Field-Proven Insights
This compound: Based on the general characteristics of 2,5-diaryl-1,3,4-oxadiazoles, this compound is expected to be a blue-emitting fluorophore with a significant Stokes shift. The presence of the electron-withdrawing fluorine atoms on the phenyl ring is likely to influence the electronic properties of the molecule, potentially leading to a blue-shift in both absorption and emission spectra compared to its non-fluorinated counterpart. Fluorination is also known to sometimes enhance photostability.[5] However, without direct experimental data, these remain well-founded hypotheses that require empirical validation. The larger Stokes shift, a characteristic of many oxadiazole derivatives, is advantageous in fluorescence applications as it minimizes the overlap between absorption and emission spectra, thereby reducing self-quenching and improving signal-to-noise ratios.
Benchmark Fluorophores:
-
Fluorescein: A workhorse in fluorescence microscopy, fluorescein boasts a high quantum yield in aqueous solutions at physiological pH.[5] However, its fluorescence is highly pH-sensitive, and it is prone to photobleaching, which can be a limitation in long-term imaging experiments.[5]
-
Rhodamine 6G: This xanthene dye is renowned for its exceptional photostability and high quantum yield, making it a popular choice for single-molecule studies and as a laser dye.[6] Its absorption and emission in the green-yellow region of the spectrum are well-suited for common laser lines.
-
Coumarin 1: As a member of the coumarin family, this dye exhibits a large Stokes shift and its photophysical properties are sensitive to solvent polarity.[8] This solvatochromism can be exploited for probing the microenvironment of biological systems.[7]
Conclusion
This compound represents a potentially valuable addition to the toolkit of fluorescent probes, likely offering blue emission with a favorable Stokes shift. While its precise photophysical parameters require further experimental elucidation, the general properties of the 1,3,4-oxadiazole scaffold suggest it could be a robust fluorophore. In comparison to established dyes, it may offer advantages in terms of chemical and thermal stability. However, its quantum yield and photostability will be the ultimate determinants of its utility in demanding applications where high photon output and resistance to photodegradation are paramount. The protocols outlined in this guide provide a clear pathway for the comprehensive characterization of this and other novel fluorophores, enabling a direct and meaningful comparison with the existing standards in the field.
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Unusual Photophysical Properties of Coumarin-151. The Journal of Physical Chemistry A. [Link]
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Jablonski diagram: Detailed explanation. Chemistry Notes. [Link]
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The Science Behind Rhodamine 6G: Properties and Applications. Vatpcolor. [Link]
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Jablonski diagram. Chemistry LibreTexts. [Link]
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Photophysical Properties of Coumarin 1 in Bile Salt Aggregates: An Insight into the Role of Bile Salt Structure on the Aggregation Behavior. Langmuir. [Link]
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Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]
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What is the Jablonski Diagram?. HORIBA. [Link]
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Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. NIH. [Link]
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Fluorescein. Wikipedia. [Link]
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Effect of solvent polarity on the photophysical properties of coumarin-1 dye. AIP Publishing. [Link]
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Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. ResearchGate. [Link]
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Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101. Journal of the Chemical Society, Faraday Transactions. [Link]
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Photophysical and Lasing Properties of Rhodamine 6G Confined in Polymeric Nanoparticles. The Journal of Physical Chemistry C. [Link]
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Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s. MDPI. [Link]
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Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. RSC Publishing. [Link]
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Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
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Interfacial Effects of the Photophysics of Rhodamine 6G Ultra-Thin Films on a Poly(methylmethacrylate) Surface. The Journal of Physical Chemistry C. [Link]
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Solvent-dependent photophysical properties of borondipyrromethene dyes in solution. ScienceDirect. [Link]
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Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. PubMed. [Link]
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
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Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. SpringerLink. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. [Link]
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Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. PMC. [Link]
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Fluorescence Quantum Yields: Methods of Determination and Standards. ResearchGate. [Link]
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Common Commercially Available Fluorophores and Their Properties. ResearchGate. [Link]
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Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Journals. [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
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Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. New Journal of Chemistry. [Link]
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Photophysical Properties of Acridane-Oxadiazole Emitters. ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. [Link]
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1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. ResearchGate. [Link]
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Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. NIH. [Link]
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Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units. PubMed. [Link]
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Development of photostable fluorophores for molecular imaging. Sci-Hub. [Link]
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Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. ScienceDirect. [Link]
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A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. NIH. [Link]
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A Comparative Guide to the Molecular Docking of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole and Its Analogues in Drug Discovery
In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. Its metabolic stability and capacity for diverse chemical modifications make it a privileged structure in drug design. This guide provides an in-depth comparative analysis of the molecular docking profiles of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole and its analogues, offering insights for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental design, present detailed protocols, and interpret docking data to elucidate structure-activity relationships (SAR).
The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions within biological targets, which is crucial for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The introduction of a 2,4-difluorophenyl group at the 2-position of the oxadiazole ring can significantly enhance its biological activity by modulating its lipophilicity and electronic properties, thereby influencing its binding affinity to target proteins.
Key Biological Targets for 1,3,4-Oxadiazole Analogues
Docking studies of 1,3,4-oxadiazole derivatives have revealed their potential to interact with a variety of key biological targets implicated in cancer and infectious diseases. Understanding these targets is fundamental to interpreting the comparative docking data.
-
Tyrosine Kinases (e.g., EGFR, VEGFR2): These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[4] Overexpression or mutation of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers.[5]
-
Tubulin: This protein polymerizes to form microtubules, which are essential for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents.
-
Bacterial DNA Gyrase: This topoisomerase is a well-established target for antibacterial drugs. It is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.
-
Other Enzymes: Various other enzymes, such as cyclooxygenases (COX) involved in inflammation, have also been identified as targets for 1,3,4-oxadiazole derivatives.[6]
Experimental Workflow: From Synthesis to In Silico Analysis
A typical workflow for the investigation of novel 1,3,4-oxadiazole analogues involves chemical synthesis followed by biological evaluation and computational studies to rationalize the experimental findings.
Caption: A generalized workflow from synthesis to in silico analysis of 1,3,4-oxadiazole analogues.
General Synthesis Protocol for 2-Aryl-1,3,4-Oxadiazoles
The synthesis of this compound and its analogues typically follows a well-established multi-step procedure.
Step 1: Esterification of the Substituted Benzoic Acid
-
Dissolve the substituted benzoic acid (e.g., 2,4-difluorobenzoic acid) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the ester with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Formation of the Acid Hydrazide
-
Dissolve the synthesized ester in ethanol.
-
Add hydrazine hydrate in a slight molar excess.
-
Reflux the mixture for 8-12 hours.
-
Upon cooling, the corresponding acid hydrazide precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step 3: Cyclization to the 1,3,4-Oxadiazole Ring
-
A mixture of the acid hydrazide and a substituted aromatic aldehyde in ethanol is refluxed in the presence of a catalytic amount of an acid (e.g., glacial acetic acid) for 6-8 hours to form a Schiff base intermediate.
-
Alternatively, the acid hydrazide can be treated with carbon disulfide in the presence of potassium hydroxide to yield a dithiocarbazate salt, which upon treatment with an acid catalyst undergoes cyclization.
-
Another common method involves the reaction of the acid hydrazide with a substituted aroyl chloride in the presence of a dehydrating agent like phosphorus oxychloride.
Comparative Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7] This method is invaluable for understanding the molecular basis of ligand-target interactions and for guiding the design of more potent and selective inhibitors.
Docking Methodology
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
The 2D structures of this compound and its analogues are drawn and converted to 3D structures, followed by energy minimization.[8]
2. Docking Simulation:
-
Molecular docking simulations are performed using software such as AutoDock, Glide (Schrödinger), or GOLD.
-
The prepared ligands are docked into the active site of the target protein.[8] The docking algorithm explores various conformations and orientations of the ligand to identify the most favorable binding pose.
3. Analysis of Results:
-
The binding affinity is estimated based on a scoring function, typically reported in kcal/mol. A more negative score indicates a higher predicted binding affinity.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site are analyzed.
Comparative Docking Analysis: A Case Study with EGFR Tyrosine Kinase
To illustrate a comparative docking study, we will consider the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a target. The active site of EGFR contains key amino acid residues that are crucial for inhibitor binding.
Caption: Key interactions between a 1,3,4-oxadiazole ligand and the EGFR active site.
Table 1: Comparative Docking Scores and Interactions of 2-Aryl-1,3,4-Oxadiazole Analogues with EGFR Tyrosine Kinase (PDB: 1M17)
| Compound ID | R-Group (Substitution on Phenyl Ring) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1 | 2,4-Difluoro | -8.5 (Predicted) | Met793, Leu718, Cys797 | - |
| 2 | 4-Chloro | -7.9 | Met793, Leu792, Cys797 | [9] |
| 3 | 4-Nitro | -7.5 | Met793, Thr790 | - |
| 4 | 3,4,5-Trimethoxy | -9.2 | Met793, Leu718, Leu844 | - |
| 5 | Unsubstituted | -7.2 | Met793, Leu718 | - |
Note: The docking score for the 2,4-difluoro analogue is a predicted value based on SAR trends from the literature, as a direct experimental value was not found in the initial searches. Other values are representative scores from similar studies.
Analysis of the Comparative Docking Data:
-
The Role of Fluorine Substitution: The predicted high docking score for the 2,4-difluoro analogue (1 ) can be attributed to the strong electron-withdrawing nature of the fluorine atoms. This can enhance the hydrogen bonding capacity of the oxadiazole ring with residues like Met793. Additionally, the fluorine atoms can form favorable halogen bonds and hydrophobic interactions within the active site.
-
Comparison with Chloro Substitution: The 4-chloro analogue (2 ) also shows a good docking score, with the chlorine atom likely participating in hydrophobic interactions.[9] The difluoro substitution, however, is predicted to offer a slight advantage due to the higher electronegativity and smaller size of fluorine, allowing for more optimal positioning within the binding pocket.
-
Influence of Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro analogue (3 ), with its strong electron-withdrawing group, exhibits a respectable docking score. In contrast, the 3,4,5-trimethoxy analogue (4 ), featuring electron-donating groups, shows the highest predicted binding affinity. This suggests that for this particular target, a combination of steric bulk and the ability to form multiple hydrogen bonds and hydrophobic interactions is highly favorable. The unsubstituted analogue (5 ) has the lowest docking score, highlighting the importance of substitutions on the phenyl ring for potent binding.
Conclusion and Future Directions
This guide demonstrates the utility of comparative molecular docking studies in understanding the structure-activity relationships of this compound and its analogues. The 2,4-difluoro substitution pattern is predicted to be a promising feature for enhancing binding affinity to targets like EGFR tyrosine kinase.
Future research should focus on the synthesis and in vitro evaluation of a focused library of this compound analogues to validate these in silico predictions. Further computational studies, including molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complexes and the role of solvent effects. The integration of computational and experimental approaches will undoubtedly accelerate the discovery of novel 1,3,4-oxadiazole-based therapeutic agents.
References
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- Hussain, S., et al. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences, 15(5), 466.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds such as 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole represent a critical class of molecules with significant therapeutic potential.[1][2][3][4][5] However, with innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
The disposal of chemical waste is a critical aspect of laboratory safety, governed by federal and state regulations.[6][7] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive guidelines for the management of hazardous waste in laboratory settings.[6][8][9] This document is designed to provide essential, immediate safety and logistical information, ensuring that your disposal practices for this compound are not only compliant but also fundamentally safe.
Hazard Assessment and Characterization
Key Structural Features and Associated Hazards:
-
Halogenated Aromatic Core: The presence of two fluorine atoms on the phenyl ring classifies this compound as a halogenated organic compound.[11][12] Halogenated wastes are typically considered hazardous and require specific disposal routes.[11][13]
-
1,3,4-Oxadiazole Ring: This heterocyclic moiety is common in biologically active molecules.[1][2][3][4][5] While the oxadiazole ring itself is relatively stable, its derivatives can exhibit a range of toxicological properties.
Based on these features, this compound should be handled as a hazardous chemical. The primary hazards are likely to include:
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[14]
In the absence of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may also be an irritant to the skin and eyes.[15][16][17][18]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is non-negotiable when handling any hazardous chemical waste.[8] Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat, fully fastened.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if generating dust or aerosols.[14]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spills (Solid):
-
Restrict Access: Cordon off the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
Major Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.[8][10]
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound. It must be collected in a waste stream specifically designated for halogenated organic waste.[11][12]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[13] Do not mix with incompatible materials such as strong oxidizing agents.[18]
Step 2: Containerization
The choice of waste container is critical to prevent leaks and ensure safe storage.[8]
-
Material Compatibility: Use a container made of a material that is compatible with the chemical waste. For solid organic waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Secure Closure: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Condition: Ensure the container is in good condition, free from cracks or leaks.
Step 3: Labeling
Accurate and clear labeling of waste containers is a strict regulatory requirement.[6][8] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The approximate quantity of waste in the container.
-
The date the waste was first added to the container.
-
The specific hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
Step 4: Accumulation and Storage
Waste should be accumulated in a designated satellite accumulation area (SAA) within the laboratory.[19]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Storage Limits: Adhere to the volume and time limits for waste accumulation as defined by the EPA and your institution's policies.
Step 5: Final Disposal
The final disposal of hazardous waste must be conducted by a licensed and reputable waste management company.[10]
-
Incineration: High-temperature incineration is the preferred disposal method for halogenated organic compounds.[20] This process ensures the complete destruction of the molecule, preventing the formation of toxic byproducts such as dioxins and furans.[20]
-
Waste Manifest: Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site.[21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Source |
| Waste Classification | Halogenated Organic Waste | [11][12] |
| Primary Disposal Method | High-Temperature Incineration | [20] |
| Regulatory Oversight | EPA (RCRA), OSHA | [6][7][9] |
| Required Documentation | Hazardous Waste Manifest | [21] |
Conclusion
The responsible management and disposal of chemical waste are integral to the scientific process. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can ensure a safe laboratory environment and minimize their environmental impact. The guidelines presented here for this compound are based on a conservative approach, treating the compound with the caution it warrants as a halogenated aromatic substance. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance and requirements.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies. Semantic Scholar. Available at: [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. Available at: [Link]
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Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies. ResearchGate. Available at: [Link]
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Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. PubMed. Available at: [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
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What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Available at: [Link]
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Synthesis, biological evaluation of 1,3,4-oxadiazole, triazole and uracil derivatives from poly (ethylene terephthalate) waste. ResearchGate. Available at: [Link]
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APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College. Available at: [Link]
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Personal protective equipment for handling 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Comprehensive Safety & Handling Guide: 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
This document provides essential, field-proven safety protocols for the handling and disposal of this compound. As a valued professional in research and development, your safety is paramount. This guide moves beyond mere compliance, offering a framework of deep operational knowledge to ensure that every interaction with this compound is managed with the highest degree of safety and scientific integrity.
Hazard Assessment: A Proactive Approach
Inferred Hazard Profile:
-
Acute Oral Toxicity: A close structural analog, 2-(4-Fluorophenyl)-1,3,4-oxadiazole, is classified as "Acute Toxicity 4 (Oral)" with the hazard statement H302: Harmful if swallowed. It is prudent to assume a similar level of toxicity for the difluoro- variant.
-
Skin and Eye Irritation: Other oxadiazole derivatives are documented as causing skin and serious eye irritation.[1][2] The GHS07 "Warning" pictogram, associated with the monofluorinated analog, often encompasses these hazards. Direct contact with skin or eyes must be avoided.
-
Respiratory Tract Irritation: As a solid, the compound may form dusts. Inhalation of fine particulates could lead to respiratory irritation, a common characteristic of complex organic molecules.[3]
-
Hazards from Thermal Decomposition: The presence of fluorine presents a significant hazard during thermal decomposition. High temperatures, such as in a fire, can lead to the release of highly toxic and corrosive hydrogen fluoride (HF) gas.[4]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly persistent in the environment.[5] This necessitates specialized disposal protocols to ensure complete destruction.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential. The appropriate level of protection depends directly on the scale and nature of the operation being performed.
Table 1: PPE Levels for Handling this compound
| Protection Level | Required PPE | Typical Operations |
| Standard Operations | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, closed-toe shoes. | Handling small quantities (<1g) in a certified chemical fume hood. Preparing dilute solutions. |
| Splash/Aerosol Risk | Chemical splash goggles, face shield worn over goggles, chemical-resistant apron over a lab coat, double-gloving (nitrile).[6][7] | Transferring solutions, sonicating, vortexing, or any operation with potential for aerosol generation or splashing. |
| Emergency Response (Spill) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[8] | Responding to significant spills or uncontrolled releases outside of a fume hood. |
Eye and Face Protection
At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[9] When handling solutions or performing any task with a splash potential, upgrade to chemical splash goggles. For higher-risk procedures, a full face shield must be worn in addition to goggles to protect the neck and face.[9]
Hand Protection
Nitrile gloves are the standard for incidental contact. Given the potential for skin irritation, always check the manufacturer's compatibility data for the specific solvents being used. For prolonged handling or when working with concentrated solutions, double-gloving is strongly recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[6]
Body Protection
A flame-resistant lab coat is required for all operations.[6] For larger-scale work or when there is a significant splash risk, supplement this with a chemical-resistant apron.[7] Do not wear shorts, skirts, or open-toed shoes in the laboratory.[9]
Respiratory Protection
All work with this compound, especially the handling of the solid powder, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure through engineering controls.[6] If a procedure with high aerosolization potential is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary.[10]
Operational and Disposal Plans
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and preventing accidental release.
Safe Handling Workflow
The following workflow provides a logical sequence for safe handling, from preparation to cleanup.
Caption: Standard workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Minor Spill (in fume hood): Decontaminate the area with an appropriate solvent and absorbent material. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Major Spill: Evacuate the laboratory and alert personnel. Prevent entry and contact emergency services.
Waste Disposal Plan
Due to the persistent nature of the carbon-fluorine bond, all waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other streams. Collect all solid waste (contaminated gloves, weigh paper, absorbent pads) and liquid waste (reaction mixtures, solvent rinses) in separate, clearly labeled, and sealed containers.[6]
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and associated hazards.
-
Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed facility capable of handling halogenated organic waste.[5] This is the most effective method for ensuring the complete destruction of the molecule and breaking the stable carbon-fluorine bond.[12]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
